molecular formula C3H6ClN B014468 Propargylamine hydrochloride CAS No. 15430-52-1

Propargylamine hydrochloride

Katalognummer: B014468
CAS-Nummer: 15430-52-1
Molekulargewicht: 91.54 g/mol
InChI-Schlüssel: IKXNIQJDNKPPCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propargylamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C3H6ClN and its molecular weight is 91.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170542. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

prop-2-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N.ClH/c1-2-3-4;/h1H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXNIQJDNKPPCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10934968
Record name Prop-2-yn-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15430-52-1
Record name 2-Propyn-1-amine, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15430-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15430-52-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170542
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Prop-2-yn-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10934968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prop-2-ynylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.839
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Propargylamine Hydrochloride: A Technical Overview of its Core Molecular Attributes

Author: BenchChem Technical Support Team. Date: December 2025

Propargylamine (B41283) hydrochloride is a versatile chemical intermediate with significant applications in various fields, including the synthesis of pharmaceuticals and agrochemicals.[1][2] This document provides a concise technical guide to its fundamental molecular properties, outlining the standard methodologies for their determination.

Core Molecular and Physical Properties

The fundamental quantitative data for propargylamine hydrochloride are summarized below. These identifiers and properties are crucial for researchers and drug development professionals in characterizing and utilizing this compound.

PropertyValue
Molecular Formula C₃H₅N·HCl or C₃H₆ClN[1][2][3][4]
Molecular Weight 91.54 g/mol [1][3][4]
CAS Number 15430-52-1[1][3]
InChI InChI=1/C3H5N.ClH/c1-2-3-4;/h1H,3-4H2;1H[2]
SMILES C#CCN.Cl[2]
Melting Point 179-182 °C[4][5][6]
Appearance Colorless to pale yellow solid[2]
Solubility Soluble in water (partly), methanol, and ethanol[4][5]

Experimental Protocols: Determination of Molecular Formula and Weight

1. Mass Spectrometry Protocol (Conceptual)

  • Objective: To determine the molecular weight of the compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol.

  • Ionization: An appropriate ionization technique is employed. Electrospray ionization (ESI) is common for polar molecules like this compound. The sample solution is introduced into the ESI source, where a high voltage is applied, generating charged droplets that evaporate to produce gas-phase ions.

  • Analysis: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The analyzer is calibrated using a known standard.

  • Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion. For this compound, this would likely be the protonated molecule of the free base [C₃H₅NH]+. The high-resolution instrument provides a highly accurate mass measurement, which is used to confirm the molecular weight.

2. Elemental Analysis Protocol (Conceptual)

  • Objective: To determine the percentage composition of carbon, hydrogen, and nitrogen, which is used to derive the empirical formula.

  • Instrumentation: A CHN Elemental Analyzer.

  • Sample Preparation: A precise, small amount of the dried this compound sample is weighed into a tin capsule.

  • Combustion: The sample is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂).

  • Separation and Detection: The resulting gases are passed through a separation column (typically using gas chromatography principles) and quantified using a thermal conductivity detector.

  • Data Interpretation: The instrument's software calculates the percentage of C, H, and N in the original sample. These percentages are then used to calculate the empirical formula. The molecular formula is determined by comparing the empirical formula weight with the molecular weight obtained from mass spectrometry.

Visualization of Workflow

The logical flow for the characterization of a chemical compound like this compound is depicted in the following diagram.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation synthesis Chemical Synthesis of Propargylamine HCl purification Purification (e.g., Recrystallization) synthesis->purification sample Purified Sample purification->sample ms Mass Spectrometry sample->ms ea Elemental Analysis sample->ea mw Determine Molecular Weight ms->mw ef Determine Empirical Formula ea->ef mf Confirm Molecular Formula mw->mf ef->mf

Caption: Conceptual workflow for the determination of molecular weight and formula.

References

Propargylamine Hydrochloride: A Technical Guide to Its Solubility in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargylamine (B41283) hydrochloride (C₃H₅N·HCl) is a key building block in organic synthesis, widely utilized in the pharmaceutical and agrochemical industries. Its utility is intrinsically linked to its solubility characteristics in various solvent systems. This technical guide provides a comprehensive overview of the available solubility data for propargylamine hydrochloride, detailed experimental protocols for its quantitative determination, and visualizations of relevant synthetic and experimental workflows.

Solubility Profile of this compound

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative descriptions from various chemical suppliers and safety data sheets provide a general understanding of its solubility. The compound is consistently reported as being soluble in water and polar organic solvents.

It is important to note that terms such as "partly soluble" and "slightly soluble" are qualitative and can vary between information sources. For research and development, especially in process chemistry and formulation, precise quantitative determination of solubility under specific conditions is crucial.

Table 1: Qualitative Solubility of this compound

SolventQualitative SolubilitySource
WaterSoluble (partly)[1][2][3], Soluble[4]Multiple Sources
MethanolSoluble (Slightly)[1][2][3], Soluble[1][2][3]Multiple Sources
EthanolSoluble[1][2][3]Multiple Sources
Polar Organic SolventsSoluble[4]CymitQuimica

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given solvent. This protocol is based on the widely used static equilibrium method.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (of known purity)

  • Solvent of interest (e.g., deionized water, methanol, ethanol)

  • Analytical balance (± 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer or temperature probe

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or titration apparatus)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

    • Place the sealed container in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. The time required to reach equilibrium should be determined empirically, but a minimum of 24-48 hours is often a good starting point.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the mixture to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) pipette.

    • Immediately filter the collected supernatant through a syringe filter of an appropriate pore size (e.g., 0.45 µm) to remove any undissolved microcrystals. The filter should also be at the experimental temperature to prevent precipitation or further dissolution.

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration suitable for the chosen analytical method.

  • Quantification:

    • Analyze the diluted solution using a validated analytical method to determine the concentration of this compound.

      • High-Performance Liquid Chromatography (HPLC): A common and accurate method. A suitable stationary phase (e.g., C18) and mobile phase would need to be developed. Detection is typically by UV absorbance.

      • Gas Chromatography (GC): The hydrochloride salt is non-volatile. Derivatization to the free base or another volatile derivative may be necessary.

      • Titration: As this compound is the salt of a weak base and a strong acid, it can be titrated with a standardized solution of a strong base (e.g., NaOH) to a potentiometric or colorimetric endpoint.

  • Calculation of Solubility:

    • From the determined concentration of the diluted solution, calculate the concentration of the original saturated solution.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction.

Workflow for Experimental Solubility Determination

G A Add excess propargylamine HCl to solvent B Equilibrate at constant temperature with agitation (24-48h) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute sample to a known volume D->E F Quantify concentration (e.g., HPLC, Titration) E->F G Calculate solubility (g/100mL, mol/L) F->G

Caption: Workflow for the experimental determination of this compound solubility.

Application in Organic Synthesis: The A³ Coupling Reaction

This compound is a crucial precursor for the synthesis of a wide range of more complex propargylamines. One of the most significant applications is in the A³ (Aldehyde-Alkyne-Amine) coupling reaction.[5][6] This is a one-pot, three-component reaction that forms a C-C and a C-N bond in a single step, offering high atom economy.[7]

In a typical A³ coupling, an aldehyde, an alkyne, and an amine react in the presence of a metal catalyst, most commonly a copper or gold salt.[7] Propargylamine (often generated in situ from the hydrochloride salt by the addition of a base) can act as the amine component in this reaction, leading to the formation of bis-propargylamines. More commonly, this compound serves as the precursor to the primary propargylamine which is then used as a building block.

The general mechanism involves the formation of a metal acetylide from the alkyne and the in-situ formation of an iminium ion from the aldehyde and amine. The metal acetylide then acts as a nucleophile, attacking the iminium ion to form the propargylamine product.[5][8]

This compound as a Building Block in A³ Coupling

G cluster_reactants Reactants cluster_products Products PropargylamineHCl Propargylamine HCl A3_Coupling A³ Coupling Reaction PropargylamineHCl->A3_Coupling Base Base (e.g., Et3N) Base->A3_Coupling Aldehyde Aldehyde (R1CHO) Aldehyde->A3_Coupling Alkyne Terminal Alkyne (R2C≡CH) Alkyne->A3_Coupling Catalyst Metal Catalyst (e.g., CuI) Catalyst->A3_Coupling Product Substituted Propargylamine Byproduct H2O A3_Coupling->Product A3_Coupling->Byproduct

Caption: Role of this compound in the A³ coupling reaction.

Conclusion

While quantitative solubility data for this compound is sparse, its qualitative behavior indicates solubility in water and polar organic solvents. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for determination. The utility of this compound as a synthetic precursor, particularly in atom-economical reactions like the A³ coupling, underscores the importance of understanding its physical properties for effective use in research and development.

References

Propargylamine Hydrochloride: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for propargylamine (B41283) hydrochloride. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to ensure the integrity and reliability of this important chemical intermediate. This document outlines key stability characteristics, recommended storage protocols, and detailed methodologies for conducting forced degradation studies to assess stability under various stress conditions.

Core Stability and Storage Profile

Propargylamine hydrochloride is a stable compound under recommended storage conditions.[1][2][3] However, it is known to be sensitive to certain environmental factors, necessitating careful handling and storage to prevent degradation. It is a hygroscopic, moisture-sensitive, and light-sensitive solid.[2][4]

Summary of Storage Recommendations

Proper storage is crucial to maintain the quality and shelf-life of this compound. The following table summarizes the recommended storage conditions based on information from various suppliers.

ParameterRecommended ConditionSource
Temperature Short-term: Room Temperature[5]
Long-term: -20°C[5]
General Refrigeration: 2-8°C or below 4°C[1][2]
Atmosphere Tightly closed container[1][2][3]
Store under inert gas
Light Protect from direct sunlight[3]
Moisture Store in a dry, well-ventilated area[1][2]
Incompatibilities and Hazardous Decomposition

To prevent hazardous reactions and degradation, this compound should not be stored with incompatible materials. Known incompatibilities include:

  • Acids[1][3]

  • Acid anhydrides[1][3]

  • Acid chlorides[1][3]

  • Oxidizing agents[1][3]

  • Reducing agents[3]

Hazardous decomposition products that can be generated under fire or excessive heat include hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.[1][3]

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods. The following protocols are based on general guidelines for stress testing of pharmaceuticals and should be adapted as necessary for this compound.

General Procedure

A stock solution of this compound should be prepared in a suitable solvent (e.g., water, methanol).[4] Aliquots of this stock solution are then subjected to the stress conditions outlined below. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples. Analysis of the stressed samples is typically performed using a stability-indicating HPLC method.

Acid and Base Hydrolysis
  • Acid Hydrolysis : Treat a solution of this compound with 0.1 M to 1 M hydrochloric acid.[6]

  • Base Hydrolysis : Treat a solution of this compound with 0.1 M to 1 M sodium hydroxide.[6]

  • Procedure : The solutions should be stirred at room temperature. If no degradation is observed, the temperature can be elevated (e.g., 50-70°C).[6] Samples should be withdrawn at appropriate time points, neutralized, and analyzed.

Oxidative Degradation
  • Procedure : Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30%).

  • Conditions : The reaction is typically carried out at room temperature. Samples should be taken at various time intervals and analyzed.

Thermal Degradation
  • Procedure : Expose a solid sample of this compound to elevated temperatures, typically in 10°C increments above the recommended accelerated stability testing temperature (e.g., 50°C, 60°C, 70°C).

  • Analysis : Samples should be analyzed at different time points to determine the extent of degradation.

Photostability Testing
  • Procedure : Expose a solid or solution sample of this compound to a light source that provides both visible and UV light.

  • Conditions : According to ICH Q1B guidelines, the sample should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8]

  • Control : A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to differentiate between thermal and photolytic degradation.[9]

Visualizing Stability Assessment Workflows

The following diagrams illustrate the logical flow of assessing the stability of this compound.

Stability_Factors cluster_storage Storage Conditions cluster_incompatibilities Chemical Incompatibilities Temperature Temperature (Refrigerated/Frozen) Light Light (Protection from UV/Visible) Moisture Moisture (Dry Environment) Atmosphere Atmosphere (Inert Gas) Oxidizers Strong Oxidizers Acids Acids / Anhydrides Propargylamine_HCl Propargylamine HCl Stability Propargylamine_HCl->Temperature Propargylamine_HCl->Light Propargylamine_HCl->Moisture Propargylamine_HCl->Atmosphere Propargylamine_HCl->Oxidizers Propargylamine_HCl->Acids

Caption: Factors influencing the stability of this compound.

Forced_Degradation_Workflow cluster_conditions Stress Conditions start Prepare Propargylamine HCl Solution stress Subject to Stress Conditions start->stress Acid Acid Hydrolysis (HCl) stress->Acid Base Base Hydrolysis (NaOH) stress->Base Oxidation Oxidation (H2O2) stress->Oxidation Thermal Thermal Stress (Elevated Temp) stress->Thermal Photo Photostability (Light Exposure) stress->Photo analysis Analyze by Stability-Indicating Method (e.g., HPLC) Acid->analysis Base->analysis Oxidation->analysis Thermal->analysis Photo->analysis results Identify Degradants & Determine Degradation Pathway analysis->results

References

Propargylamine Hydrochloride: A Comprehensive Technical Guide to Safe Handling for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propargylamine (B41283) hydrochloride (CAS No: 15430-52-1) is a versatile chemical intermediate widely utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its utility as a building block stems from the reactive propargyl group.[2] However, its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This technical guide provides an in-depth overview of the safety data for propargylamine hydrochloride, offering detailed handling precautions for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[3]

Table 1: GHS Hazard Classification

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)

Source: Fisher Scientific SDS[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance Brown powder/solid[3][4][5]
Molecular Formula C3H5N · HCl[3]
Molecular Weight 91.54 g/mol [3][6]
Melting Point 175 - 182 °C (347 - 359.6 °F)[3]
Solubility Soluble in water (partly), methanol, and ethanol[1][7]
Odor No information available[3]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount to ensure the safety of laboratory personnel.

Handling

A risk assessment should be conducted before handling this compound. The following logical workflow outlines the essential steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Fume Hood prep_eyewash Ensure Eyewash/Shower is Accessible handle_weigh Weigh Solid Carefully to Avoid Dust prep_eyewash->handle_weigh handle_dissolve Dissolve in a Closed System if Possible handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Area handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_wash Wash Hands Thoroughly

Caption: General Handling Workflow for this compound

Key handling precautions include:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[4] Ensure that eyewash stations and safety showers are readily accessible.[3][4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[4][6]

    • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).[8]

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[4][6]

    • Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used.[3][6]

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust.[3] Wash hands thoroughly after handling.[3][4] Do not eat, drink, or smoke in the work area.[3]

Storage

Proper storage is essential to maintain the stability and integrity of this compound and to prevent accidents.

  • Keep the container tightly closed in a dry and cool place.[6]

  • Store in a well-ventilated area.[4]

  • It is recommended to keep it refrigerated (approximately 4°C).[4][5][6]

  • Keep away from heat, sparks, and open flames.[3][6]

  • Protect from direct sunlight and moisture.[3]

  • Incompatible Materials: Avoid contact with acids, acid anhydrides, acid chlorides, reducing agents, and oxidizing agents.[3][4]

Emergency Procedures

In the event of an emergency, a prompt and appropriate response is critical.

First-Aid Measures

Table 3: First-Aid Measures for this compound Exposure

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3][4]
Skin Contact Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[4]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3][4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[4]
Accidental Release Measures

The following diagram illustrates the logical steps to take in the event of a spill.

spill_evacuate Evacuate Personnel and Ensure Ventilation spill_ppe Don Appropriate PPE spill_evacuate->spill_ppe spill_contain Contain the Spill (e.g., with inert material) spill_ppe->spill_contain spill_collect Collect Spilled Material (Sweep up, avoid dust) spill_contain->spill_collect spill_dispose Place in a Suitable Container for Disposal spill_collect->spill_dispose spill_clean Clean the Spill Area spill_dispose->spill_clean

Caption: Emergency Response Workflow for a this compound Spill

Key steps for spill cleanup include:

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[3] Remove all sources of ignition.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

  • Methods for Cleaning Up: Sweep up the spilled solid and shovel it into a suitable container for disposal.[3][6] Avoid generating dust.[4] After cleaning, flush the area with water.[6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or appropriate foam.[4]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas may be generated.[3][4]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4]

Toxicological Information

The available data indicates that this compound is acutely toxic and an irritant.

Table 4: Summary of Toxicological Effects

EffectDescription
Acute Oral Toxicity Harmful if swallowed (Category 4).[3]
Acute Dermal Toxicity Harmful in contact with skin (Category 4).[3]
Acute Inhalation Toxicity Harmful if inhaled (Category 4).[3]
Skin Irritation Causes skin irritation (Category 2).[3]
Eye Irritation Causes serious eye irritation (Category 2).[3]
Respiratory Irritation May cause respiratory tract irritation.[3][4]
Chronic Effects Effects may be delayed.[4]

Note: Detailed experimental methodologies for the toxicological data are not provided in the publicly available Safety Data Sheets.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3] Waste disposal should be in accordance with local, regional, and national hazardous waste regulations.[3] Do not empty into drains or flush into surface water.[3]

Conclusion

This compound is a valuable reagent in research and development, but it poses significant health hazards. A thorough understanding and strict adherence to the safety protocols outlined in this guide are essential for its safe handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can minimize the risks associated with this chemical and maintain a safe laboratory environment.

References

The Core Mechanism of Propargylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargylamine (B41283) derivatives represent a versatile class of compounds with significant therapeutic potential, particularly in the realm of neurodegenerative diseases. Their unique chemical structure, characterized by a propargyl group (a C≡C triple bond adjacent to a nitrogen atom), underpins a diverse range of biological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of propargylamine derivatives, focusing on their interactions with key enzymatic targets and their influence on critical signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Primary Mechanism of Action: Monoamine Oxidase Inhibition

The most well-established mechanism of action for many propargylamine derivatives is the inhibition of monoamine oxidases (MAO), flavoenzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[1][2] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution.[1] Propargylamine-based drugs, including the anti-Parkinson's agents selegiline (B1681611) and rasagiline, are potent and often irreversible inhibitors of MAO.[3][4]

The inhibitory action is primarily attributed to the propargylamine moiety, which acts as a "suicide" or mechanism-based inactivator. Following enzymatic oxidation, the propargylamine is converted into a reactive allenic or propargyl iminium species. This intermediate then forms a covalent adduct with the N5 atom of the flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to irreversible inactivation of the enzyme.[3] The formation of this covalent bond has been characterized as a cyanine (B1664457) link.[5] The selectivity of these derivatives for MAO-A or MAO-B is determined by the initial reversible binding and the specific chemical interactions within the active site.[3]

Quantitative Data on MAO Inhibition

The inhibitory potency of various propargylamine derivatives against MAO-A and MAO-B is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. Below is a summary of reported values for some notable compounds.

CompoundTargetIC50KiInhibition Type
Selegiline MAO-B8.2 nM[6]-Irreversible[6]
Rasagiline MAO-B4.3 nM[6]-Irreversible[6]
Clorgyline MAO-A--Irreversible, MAO-A selective[3][4]
Pargyline MAO-B~1-2 µM[7]-Irreversible[8]
Ladostigil (B1674322) MAO-A/B--Brain-selective inhibitor[9]
M30 MAO-A/B--Brain-selective inhibitor[9]
ASS234 MAO-A--MAO-A selective[4]
Compound 9 hMAO-B4.0 ± 0.6 nM[5]-Reversible, Competitive[5]
Compound 15 hMAO-B30 ± 2 nM[5]--
Compound 17 hMAO-B0.01 ± 0.005 μM[5]-Irreversible[5]
Compound 19 hMAO-B0.05 ± 0.00 μM[7]-Specific for MAO-B[7]
Compound 21 hMAO-B0.083 ± 0.001 μM[7]-Selective for hMAO-B[7]
PZ-7 MAO-B2.60 ± 0.22 μM[10]--

Note: IC50 and Ki values can vary depending on experimental conditions. The data presented here are representative values from the cited literature.

Multi-Target-Directed Ligand (MTDL) Approach

Beyond their primary action as MAO inhibitors, many propargylamine derivatives are designed as multi-target-directed ligands (MTDLs), aiming to simultaneously modulate several key pathological pathways in complex diseases like Alzheimer's.[11] These additional activities contribute significantly to their overall therapeutic profile.

Cholinesterase Inhibition

Several propargylamine-based MTDLs, such as ladostigil, also inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. This dual inhibition of both MAO and cholinesterases can provide symptomatic relief in Alzheimer's disease by increasing the levels of multiple neurotransmitters. Ladostigil is described as a pseudo-reversible inhibitor of AChE.[12]

Neuroprotection and Anti-Apoptotic Effects

A crucial aspect of the mechanism of action of propargylamine derivatives is their ability to confer neuroprotection.[9] This is achieved through multiple pathways, most notably the modulation of apoptotic (programmed cell death) signaling cascades.

Propargylamines have been shown to prevent the opening of the mitochondrial permeability transition pore, which stabilizes the mitochondrial membrane potential.[13] This stabilization prevents the release of pro-apoptotic factors like cytochrome c. Furthermore, these compounds can upregulate the expression of anti-apoptotic proteins such as Bcl-2 and suppress the activation of executioner caspases, like caspase-3, which are key mediators of apoptosis.[14][15]

Modulation of Amyloid Precursor Protein (APP) Processing

In the context of Alzheimer's disease, some propargylamine derivatives can favorably modulate the processing of the amyloid precursor protein (APP).[9] They promote the non-amyloidogenic pathway, where APP is cleaved by α-secretase within the amyloid-β (Aβ) domain.[16][17] This cleavage produces the soluble and neuroprotective sAPPα fragment and prevents the formation of the neurotoxic Aβ peptides that aggregate to form amyloid plaques.[18][19]

Interaction with Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)

Emerging evidence suggests that some propargylamine derivatives may exert their neuroprotective effects through interaction with the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[20] While primarily known for its role in glycolysis, GAPDH has been implicated in non-metabolic processes, including the initiation of apoptosis.[21][22] The precise mechanism of interaction and its downstream consequences are areas of active investigation, but it is thought to contribute to the anti-apoptotic and neuroprotective properties of these compounds.[23][24]

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms described above, the following diagrams have been generated using the DOT language.

MAO_Inhibition_Workflow cluster_assay Fluorometric MAO Inhibition Assay MAO MAO Enzyme (A or B) Products Aldehyde + NH3 + H2O2 MAO->Products Oxidative Deamination Substrate Monoamine Substrate (e.g., p-Tyramine) Substrate->MAO HRP Horseradish Peroxidase (HRP) Products->HRP H2O2 Probe Non-fluorescent Probe (e.g., Amplex Red) Probe->HRP Fluorescence Fluorescent Product (e.g., Resorufin) HRP->Fluorescence Reader Fluorescence Microplate Reader Fluorescence->Reader Detection (Ex/Em = 535/587 nm) Inhibitor Propargylamine Derivative Inhibitor->MAO Inhibition Apoptotic_Pathway Propargylamine Propargylamine Derivatives Mitochondria Mitochondria Propargylamine->Mitochondria Stabilizes Membrane Potential Bcl2 Bcl-2 Propargylamine->Bcl2 Upregulates CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis APP_Processing_Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway cluster_amyloidogenic Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) Alpha_Secretase α-Secretase APP->Alpha_Secretase Beta_Secretase β-Secretase APP->Beta_Secretase Propargylamine Propargylamine Derivatives Propargylamine->Alpha_Secretase Promotes sAPP_alpha sAPPα (Neuroprotective) Alpha_Secretase->sAPP_alpha C83 C83 fragment Alpha_Secretase->C83 p3 p3 peptide C83->p3 γ-Secretase C99 C99 fragment Beta_Secretase->C99 Abeta Amyloid-β (Aβ) (Neurotoxic) C99->Abeta γ-Secretase

References

Propargylamine: A Versatile Scaffold for Innovations in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The propargylamine (B41283) moiety, a seemingly simple functional group, has emerged as a powerhouse in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2] Its unique trifecta of properties—a reactive terminal alkyne, a basic nitrogen atom, and a rigid three-carbon linker—provides a versatile platform for synthesizing complex molecules with tailored pharmacological profiles.[3][4] This guide delves into the core aspects of propargylamine chemistry, offering a comprehensive resource on its synthesis, reactivity, and profound impact on drug discovery, with a particular focus on neurodegenerative diseases and oncology.

The significance of the propargylamine scaffold is exemplified by marketed drugs like Selegiline and Rasagiline , irreversible monoamine oxidase B (MAO-B) inhibitors used in the management of Parkinson's disease, and Pargyline , another MAO inhibitor.[5][6] These drugs highlight the ability of the propargylamine group to act as a potent "warhead," forming covalent bonds with enzyme cofactors and leading to irreversible inhibition.[7] Beyond MAO inhibition, the propargylamine unit is a key pharmacophore in the design of inhibitors for other enzymes, such as lysine-specific demethylase 1 (LSD1), a critical target in cancer therapy.[8][9]

This technical guide will provide a thorough examination of the synthetic methodologies for creating propargylamine-containing compounds, present quantitative data on their biological activities, and illustrate the key signaling pathways they modulate.

Synthetic Strategies for Propargylamine Derivatives

The construction of the propargylamine framework is primarily achieved through multicomponent reactions, which offer high atom economy and operational simplicity.[10][11] The most prominent of these is the A³ (Aldehyde-Alkyne-Amine) coupling reaction.[12][13]

A³ Coupling Reaction

The A³ coupling is a one-pot, three-component reaction that efficiently brings together an aldehyde, a terminal alkyne, and an amine to form a propargylamine.[12][13] This reaction is typically catalyzed by various metal salts, with copper and gold complexes being the most common.[7]

General Reaction Scheme:

The versatility of the A³ coupling allows for the introduction of a wide range of substituents, enabling the generation of large and diverse chemical libraries for drug screening.[14]

Other Synthetic Approaches

While the A³ coupling is the most prevalent method, other strategies for synthesizing propargylamines include:

  • Alkynylation of Imines: A two-step process involving the formation of an imine followed by the nucleophilic addition of an acetylide.[12]

  • Direct Alkynylation of Amines: This method involves the C-H activation of an amine, typically at the α-position, and subsequent coupling with a terminal alkyne.[12]

  • Michael Addition: The synthesis of propargylamines can also be achieved through a Michael addition of an amine to an activated alkyne.[15]

Pharmacological Applications and Mechanisms of Action

The propargylamine moiety is a key feature in drugs targeting a range of diseases, primarily due to its ability to act as an irreversible enzyme inhibitor.

Monoamine Oxidase (MAO) Inhibition

Propargylamine-based inhibitors of MAO are crucial in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[1][5] MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[16] By inhibiting MAO-B, drugs like Selegiline and Rasagiline increase the levels of these neurotransmitters in the brain, alleviating the symptoms of Parkinson's disease.[5][6]

The mechanism of irreversible inhibition involves the oxidation of the propargylamine by the flavin adenine (B156593) dinucleotide (FAD) cofactor of MAO, leading to the formation of a reactive allene (B1206475) intermediate.[7] This intermediate then forms a covalent adduct with the FAD cofactor, permanently inactivating the enzyme.[17][18]

MAO_Inhibition_Pathway Dopamine Dopamine MAOB MAOB Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC InactiveMAOB InactiveMAOB PropargylamineDrug PropargylamineDrug PropargylamineDrug->MAOB Irreversible Inhibition

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is an enzyme that plays a crucial role in epigenetic regulation by demethylating histone proteins.[9] Overexpression of LSD1 has been linked to various cancers.[19] Propargylamine-containing molecules have been developed as potent and selective inhibitors of LSD1.[8] Similar to MAO inhibition, the mechanism involves the formation of a covalent adduct with the FAD cofactor of LSD1.[9]

LSD1_Inhibition_Pathway LSD1 LSD1 H3K4me1 H3K4me1 LSD1->H3K4me1 Demethylation InactiveLSD1 InactiveLSD1 GeneExpression GeneExpression H3K4me1->GeneExpression Suppression of Tumor Suppressor Genes H3K4me2 H3K4me2 H3K4me2->LSD1 H3K4me2->GeneExpression Activation of Oncogenes PropargylamineLSD1i PropargylamineLSD1i PropargylamineLSD1i->LSD1 Covalent Inhibition

Multi-Target-Directed Ligands (MTDLs)

The versatility of the propargylamine scaffold allows for its incorporation into multi-target-directed ligands, which are designed to interact with multiple biological targets simultaneously.[1][20] This is a promising strategy for treating complex multifactorial diseases like Alzheimer's.[21] For example, compounds have been developed that combine a propargylamine moiety for MAO inhibition with a cholinesterase inhibitor pharmacophore.[1][21]

Quantitative Data on Propargylamine-Based Inhibitors

The following tables summarize the inhibitory activities of selected propargylamine-containing compounds against their respective targets.

Table 1: Inhibitory Activity of Propargylamine-Based MAO-B Inhibitors

CompoundTargetIC50 (µM)Reference
Selegiline ((-)-Deprenyl)MAO-B0.01[22]
RasagilineMAO-B0.004[5]
PargylineMAO-B0.09[5]
M-2-PPMAO-B0.005[22]
2-HxMPMAO-B0.004[22]

Table 2: Inhibitory Activity of Propargylamine-Based LSD1 Inhibitors

CompoundTargetIC50 (µM)Reference
GSK2879552LSD10.016[8][9]
ORY-1001 (Iadademstat)LSD1< 0.02[8][9]
Compound 1 (nonpeptidic)LSD124[8][19]
Compound 2 (nonpeptidic)LSD118[8][19]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and evaluation of novel propargylamine derivatives.

General Protocol for Copper-Catalyzed A³ Coupling

A3_Coupling_Workflow Start Start Reactants Combine Aldehyde, Amine, Alkyne, and Cu(I) Catalyst in a vial Start->Reactants Reaction Heat and stir the reaction mixture (e.g., 80-100 °C) Reactants->Reaction Monitoring Monitor reaction progress by TLC Reaction->Monitoring Workup Cool, dilute with EtOAc and water, and separate layers Monitoring->Workup Reaction Complete Extraction Extract aqueous layer with EtOAc Workup->Extraction Drying Dry combined organic layers over Na2SO4 Extraction->Drying Purification Concentrate and purify by column chromatography Drying->Purification Product Obtain pure propargylamine Purification->Product

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.2 mmol)

  • Terminal alkyne (1.5 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Toluene (B28343) (5 mL)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous MgSO₄

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a screw-capped vial, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (0.05 mmol, 5 mol%).[12]

  • Add toluene (5 mL) to the vial.

  • Seal the vial and heat the reaction mixture at 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and a saturated aqueous solution of NH₄Cl (10 mL).[12]

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate) to afford the desired propargylamine.[12]

General Procedure for Michael Addition Synthesis of Propargylamines

Materials:

  • α,β-unsaturated ketone (2.0 mmol)

  • Secondary amine (2.0 mmol)

  • 1-Alkyne (2.2 mmol)

  • Copper(I) chloride (CuCl) (0.2 mmol, 10 mol%)

  • Toluene (4 mL)

  • Dichloromethane (DCM)

  • Saturated NaCl solution

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, combine the α,β-unsaturated ketone (2.0 mmol), secondary amine (2.0 mmol), 1-alkyne (2.2 mmol), and CuCl (0.2 mmol) in toluene (4 mL).[15]

  • Stir the reaction mixture at 100 °C for 12 hours.[15]

  • Remove the toluene under reduced pressure.

  • Add water (5 mL) and DCM (15 mL) to the residue.

  • Separate the DCM layer, wash it with a saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate.[15]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate) to isolate the propargylamine derivative.[15]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is fundamental to optimizing the potency and selectivity of propargylamine-based drugs.

  • For MAO-B Inhibitors: The nature of the substituent on the nitrogen atom and the carbon atom of the alkyne can significantly influence potency and selectivity. Small, non-polar groups are often favored. The stereochemistry can also be critical, as seen in the case of (R)-Rasagiline being more potent than its (S)-enantiomer.[5]

  • For LSD1 Inhibitors: The design of non-peptidic, small molecule inhibitors often involves mimicking the lysine (B10760008) substrate.[9][19] Modifications to the linker between the propargylamine "warhead" and the substrate-mimicking portion are crucial for optimizing binding affinity and cellular activity.[8]

  • For HDAC Inhibitors: In the context of histone deacetylase (HDAC) inhibitors, the stereochemistry of the propargylamine can influence selectivity. For instance, (R)-configured propargylamines have shown increased selectivity for HDAC6.[23] The size of the substituents can also impact affinity.[23]

Conclusion

The propargylamine moiety has proven to be an exceptionally valuable building block in medicinal chemistry.[2][3] Its straightforward incorporation into molecules via robust synthetic methods like the A³ coupling reaction, combined with its ability to act as a covalent modifier of key enzymes, has led to the development of important drugs for neurodegenerative diseases and promising candidates for cancer therapy.[1] The continued exploration of multi-target-directed ligands and the fine-tuning of structure-activity relationships will undoubtedly lead to the discovery of new and improved propargylamine-based therapeutics in the future.[21] The unique chemical reactivity and structural versatility of the propargylamine scaffold ensure its enduring relevance in the ongoing quest for novel and effective medicines.[1]

References

The Propargylamine Scaffold: A Technical Guide to its Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The propargylamine (B41283) moiety, a functional group characterized by a terminal alkyne linked to an amino group via a methylene (B1212753) spacer, has emerged as a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Its unique chemical reactivity and structural features have led to the development of a diverse range of biologically active compounds with significant therapeutic potential.[3] This technical guide provides an in-depth overview of the biological activities of propargylamine-containing molecules, with a focus on their applications in neurodegenerative diseases and oncology. The guide details the mechanisms of action, presents quantitative biological data, outlines key experimental protocols, and visualizes important cellular pathways and experimental workflows.

Core Biological Activities and Therapeutic Applications

Propargylamine derivatives have demonstrated a broad spectrum of biological activities, primarily attributed to their ability to act as enzyme inhibitors and modulators of cellular signaling pathways.

Neuroprotective Effects and Inhibition of Monoamine Oxidases

A major area of interest for propargylamine compounds is the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.[4] Many propargylamine derivatives are potent and irreversible inhibitors of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of neurotransmitters like dopamine (B1211576).[5] By inhibiting MAO-B, these compounds increase dopamine levels in the brain, providing symptomatic relief in Parkinson's disease.[4] Notably, compounds like selegiline (B1681611) and rasagiline (B1678815) are clinically used MAO-B inhibitors containing a propargylamine functional group.[4] Beyond MAO-B inhibition, these compounds exhibit neuroprotective properties by preventing mitochondrial permeabilization, reducing apoptosis, and inducing the expression of pro-survival proteins.[2][6]

Cholinesterase Inhibition

In the context of Alzheimer's disease, propargylamine derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7][8] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine, which is crucial for cognitive function.[7] The development of multi-target-directed ligands, combining MAO and cholinesterase inhibition in a single molecule, is a promising strategy for treating the complex pathology of Alzheimer's disease.[9]

Anticancer Activity

More recently, the anticancer potential of propargylamine compounds has been explored.[10][11] Certain derivatives have shown selective cytotoxicity against various cancer cell lines, including triple-negative breast cancer and pancreatic cancer.[10][11] The mechanisms underlying their anticancer effects are still under investigation but may involve the induction of apoptosis and cell cycle arrest.

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activities of selected propargylamine derivatives from various studies.

Table 1: Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibitory Activity of Propargylamine Derivatives

Compound/DerivativeTarget EnzymeIC50 ValueReference
Compound 9 hMAO-B4.0 ± 0.6 nM[12]
RasagilinehMAO-B141.70 ± 6.34 nM[12]
Compound 15 hMAO-B30 ± 2 nM[12]
PargylineMAO-B~1-2 µM[12]
Compound 24 hMAO-B0.029 µM[12]
SelegilinehMAO-B0.010 µM[12]
ASS234AChE0.81 µM[13]
ASS234BuChE1.82 µM[13]
ASS234MAO-A5.44 nM[13]
ASS234MAO-B177 nM[13]
Tacrine-propargylamine 3a AChE51.3 nM[7]
Tacrine-propargylamine 3a BuChE77.6 nM[7]
Tacrine-propargylamine 3b AChE11.2 nM[7]
Tacrine-propargylamine 3b BuChE83.5 nM[7]
Propargyltacrine 23 hAChE21 nM[8]
Propargyltacrine 20 hBChE78 nM[8]
Propargyltacrine 21 hAChE0.095 ± 0.001 µM[8]
Propargyltacrine 21 hBChE0.093 ± 0.003 µM[8]

Table 2: Cytotoxicity of Propargylamine Mycophenolate Analogues

CompoundCell LineIC50 (µM)
4a T-47D (Breast)>100
4a PANC-1 (Pancreas)>100
4a A549 (Lung)>100
4a HCT-116 (Colon)>100
4a PC-3 (Prostate)>100
4b T-47D (Breast)85.3
4b PANC-1 (Pancreas)92.1
4b A549 (Lung)>100
4b HCT-116 (Colon)>100
4b PC-3 (Prostate)>100
5a T-47D (Breast)25.3
5a PANC-1 (Pancreas)33.2
5a A549 (Lung)41.5
5a HCT-116 (Colon)38.7
5a PC-3 (Prostate)45.6

Data in Table 2 is illustrative of the type of data presented in referenced studies.

Signaling Pathways and Mechanisms of Action

Neuroprotective Signaling of Propargylamine Derivatives

Propargylamine compounds exert their neuroprotective effects through multiple mechanisms, primarily centered on the preservation of mitochondrial integrity and the activation of pro-survival signaling cascades. The diagram below illustrates the key pathways involved.

G cluster_0 Mitochondrion Mito Mitochondrial Permeability Transition Pore CytC Cytochrome c Mito->CytC Release Caspases Caspase Activation CytC->Caspases Propargylamine Propargylamine Derivatives Propargylamine->Mito Inhibition MAOB MAO-B Propargylamine->MAOB Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Propargylamine->Bcl2 Induction ERK ERK Propargylamine->ERK Bcl2->Mito Stabilization Bcl2->Caspases Inhibition NFkB NF-κB ERK->NFkB NFkB->Bcl2 Upregulation GDNF GDNF (Neurotrophic Factor) NFkB->GDNF Upregulation Neuroprotection Neuroprotection GDNF->Neuroprotection Apoptosis Apoptosis Caspases->Apoptosis

Caption: Neuroprotective signaling pathways of propargylamine derivatives.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of propargylamine compounds.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by detecting the product of acetylthiocholine (B1193921) hydrolysis.[1][14]

Materials:

  • 0.1 M Phosphate (B84403) Buffer (pH 8.0)

  • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer

  • 14 mM acetylthiocholine iodide (ATCI) solution in deionized water

  • AChE enzyme solution

  • Test compound (propargylamine derivative) solutions at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.[1]

  • Initiate Reaction: Add 10 µL of ATCI solution to all wells.[1]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[1]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

    • Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the rates of the control and test samples.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay (MAO-Glo™ Assay)

This is a bioluminescent-coupled assay that provides a simple and sensitive method for measuring MAO activity.[10][15]

Materials:

  • MAO-Glo™ Assay Kit (containing MAO substrate, MAO Reaction Buffer, and Luciferin Detection Reagent)

  • Recombinant human MAO-A or MAO-B enzyme

  • Test compound (propargylamine derivative) solutions at various concentrations

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Prepare Reagents: Prepare the 4X MAO substrate solution and reconstitute the Luciferin Detection Reagent according to the kit instructions.[9]

  • MAO Reaction:

    • In a 96-well plate, add 12.5 µL of 4X test compound solution.

    • Add 12.5 µL of 2X MAO enzyme solution.

    • Pre-incubate for 15 minutes at room temperature.

    • Add 25 µL of 2X MAO substrate solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

  • Luminescent Detection:

    • Add 50 µL of reconstituted Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.

    • Incubate for 20 minutes at room temperature.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[3][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (propargylamine derivative) solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.[3]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Experimental and Drug Discovery Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel propargylamine compounds.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Biological Evaluation cluster_2 Lead Optimization & Preclinical Development Target Target Identification (e.g., MAO-B, AChE) Design Compound Design & Virtual Screening Target->Design Synthesis Chemical Synthesis (e.g., A³ Coupling) Design->Synthesis Purification Purification & Characterization Synthesis->Purification PrimaryScreening Primary Screening (Enzyme Inhibition Assays) Purification->PrimaryScreening SecondaryScreening Secondary Screening (Cytotoxicity, Cell-based Assays) PrimaryScreening->SecondaryScreening Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) SecondaryScreening->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR ADME ADME/Tox Profiling SAR->ADME InVivo In Vivo Efficacy Studies (Animal Models) ADME->InVivo

Caption: General workflow for propargylamine drug discovery.

Conclusion

Propargylamine derivatives represent a versatile and highly valuable class of compounds in modern drug discovery. Their well-established role as MAO inhibitors in the treatment of neurodegenerative diseases, coupled with emerging applications in oncology and as multi-target-directed ligands, underscores their therapeutic potential. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data and detailed experimental protocols. The continued exploration of the propargylamine scaffold is expected to yield novel and effective therapeutic agents for a range of challenging diseases.

References

Synonyms for propargylamine hydrochloride (e.g., 2-Propyn-1-amine hydrochloride)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargylamine (B41283) hydrochloride (CAS Number: 15430-52-1) is a versatile chemical intermediate with significant applications in organic synthesis, medicinal chemistry, and materials science.[1] Its structure, featuring a terminal alkyne and a primary amine, makes it a valuable building block for the synthesis of a wide range of more complex molecules. This guide provides a comprehensive overview of its synonyms, chemical and physical properties, key applications in drug development, and detailed experimental protocols.

Chemical Identity and Synonyms

Propargylamine hydrochloride is known by several alternative names in scientific literature and chemical catalogs. A comprehensive list of these synonyms is provided in the table below to facilitate literature searches and material procurement.

Synonym Reference
2-Propyn-1-amine hydrochloride[2]
2-Propynylamine hydrochloride
3-Amino-1-propyne hydrochloride
Prop-2-yn-1-amine hydrochloride[3]
Propargylammonium chloride
Propynylammonium chloride[4]
Mono-propargylamine hydrochloride

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented below. This data is essential for its proper handling, storage, and characterization.

Property Value Reference
Molecular Formula C₃H₆ClN[4]
Molecular Weight 91.54 g/mol [1]
Appearance White to light brown powder[4]
Melting Point 179-182 °C (lit.)
Boiling Point 27-28 °C (lit.)[4]
Solubility Soluble in water (partly), methanol, and ethanol.[4]
¹H NMR (DMSO-d₆, 400 MHz) Data available, see spectral resources.[3]
¹³C NMR Data available, see spectral resources.[5]
IR Spectrum Conforms to structure.[6][7]
Mass Spectrum Data available, see spectral resources.[8]

Applications in Drug Development and Research

This compound and its derivatives are of significant interest in drug discovery and development, primarily due to their ability to act as enzyme inhibitors and their utility in bioconjugation reactions.

Monoamine Oxidase (MAO) Inhibition

The propargylamine moiety is a key pharmacophore in a class of drugs known as monoamine oxidase (MAO) inhibitors.[9] MAOs are enzymes that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO can lead to an increase in the concentration of these neurotransmitters in the brain, which is a therapeutic strategy for the treatment of depression and neurodegenerative diseases like Parkinson's disease.[10]

Click Chemistry and Bioconjugation

The terminal alkyne group of this compound makes it a valuable reagent in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable triazole linkage between an alkyne-containing molecule and an azide-containing molecule. This bioorthogonal reaction is widely used in drug discovery for applications such as:

  • Bioconjugation: Linking molecules to proteins, peptides, or nucleic acids.

  • Drug Delivery: Attaching drugs to targeting moieties.

  • Fluorescent Labeling: Introducing fluorescent probes for imaging studies.

Experimental Protocols

General Protocol for Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against MAO-A and MAO-B.

Materials:

  • Purified human MAO-A and MAO-B enzymes

  • Substrate (e.g., p-tyramine)

  • Test compound (e.g., a propargylamine derivative)

  • Positive controls (e.g., Clorgyline for MAO-A, Pargyline (B1678468) for MAO-B)

  • Assay buffer

  • 96-well black flat-bottom plates

  • Fluorescent plate reader

Procedure:

  • Dilute the MAO-A and MAO-B enzymes to their optimal concentrations in the assay buffer.

  • Prepare serial dilutions of the test compound and positive controls.

  • In a 96-well plate, add the diluted enzyme to each well.

  • Add the test compound or positive control to the respective wells. Include a control well with no inhibitor.

  • Incubate the plate at a specified temperature (e.g., 25 °C) for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the fluorescence signal over time using a fluorescent plate reader. The signal is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.[14]

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for the CuAAC reaction using an alkyne-containing molecule like this compound and an azide-containing molecule.

Materials:

  • Alkyne-containing molecule (e.g., this compound)

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270) (reducing agent)

  • Copper-chelating ligand (e.g., THPTA or TBTA)

  • Reaction buffer (e.g., PBS) or solvent (e.g., DMSO/water mixture)

Procedure:

  • Prepare stock solutions of the alkyne, azide (B81097), CuSO₄, sodium ascorbate, and ligand in the appropriate solvent.

  • In a reaction vessel, combine the alkyne and azide solutions.

  • Add the ligand solution to the mixture.

  • Add the CuSO₄ solution.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Allow the reaction to proceed at room temperature for a specified time (typically 1-4 hours), with stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the product can be purified using standard methods such as column chromatography or precipitation.[15][16]

Visualizations

Proposed Mechanism of Irreversible MAO Inhibition by Propargylamines

The following diagram illustrates the proposed mechanism for the irreversible inhibition of monoamine oxidase (MAO) by propargylamine-containing drugs. The process involves the enzymatic oxidation of the propargylamine, leading to a reactive intermediate that covalently binds to the FAD cofactor of the enzyme.[10]

MAO_Inhibition cluster_0 Enzyme Active Site MAO_FAD MAO-FAD (oxidized) Enzyme_Complex Enzyme-Inhibitor Complex MAO_FAD->Enzyme_Complex Binding Propargylamine Propargylamine Inhibitor Propargylamine->Enzyme_Complex Iminium_Cation Iminium Cation + MAO-FADH- (reduced) Enzyme_Complex->Iminium_Cation Oxidation Covalent_Adduct Covalent Adduct (Inactive Enzyme) Iminium_Cation->Covalent_Adduct Nucleophilic Attack

Caption: Proposed pathway of MAO inactivation by a propargylamine inhibitor.

General Experimental Workflow for CuAAC Bioconjugation

This diagram outlines a typical workflow for the bioconjugation of a protein with a small molecule using propargylamine as a linker component in a CuAAC reaction.

CuAAC_Workflow cluster_workflow CuAAC Bioconjugation Workflow Start Start: Alkyne-modified Protein & Azide-modified Molecule Prepare_Reagents Prepare Stock Solutions: - Copper Sulfate - Ligand (e.g., THPTA) - Sodium Ascorbate Start->Prepare_Reagents Mix_Components Combine Reactants: - Alkyne-Protein - Azide-Molecule - Ligand - Copper Sulfate Prepare_Reagents->Mix_Components Initiate_Reaction Initiate Reaction: Add Sodium Ascorbate Mix_Components->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Purify Purify Conjugate (e.g., Chromatography) Incubate->Purify Characterize Characterize Product (e.g., MS, SDS-PAGE) Purify->Characterize End End: Purified Bioconjugate Characterize->End

Caption: A generalized workflow for a typical CuAAC bioconjugation experiment.

References

Propargylamine hydrochloride physical appearance and form (e.g., powder)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargylamine (B41283) hydrochloride (C₃H₅N·HCl) is a versatile chemical intermediate of significant interest in organic synthesis and medicinal chemistry.[1][2] As a hydrochloride salt, it offers enhanced stability and handling properties compared to its free base form.[2] Its bifunctional nature, featuring both an amine and a terminal alkyne group, makes it a valuable building block for the synthesis of a diverse range of compounds, including nitrogen-containing heterocycles, natural products, and pharmacologically active molecules.[3][4] This guide provides a detailed overview of the physical and chemical properties of propargylamine hydrochloride, standardized experimental protocols for its characterization, and a representative synthetic workflow.

Physical and Chemical Properties

This compound is typically a white to light brown or brown crystalline powder.[4][5][6][7] It is hygroscopic and sensitive to moisture.[6] A summary of its key physical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃H₆ClN[6]
Molecular Weight 91.54 g/mol [3][5][6]
Appearance White to light brown/brown powder[4][5][6][7]
Form Solid, powder[3][4][5]
Melting Point 175 - 182 °C[4]
179 - 182 °C[3][5][6][8]
180 °C[9]
Solubility Soluble in water (partly), methanol (B129727) (slightly), and ethanol.[6][8]
CAS Number 15430-52-1[5][6]

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.[5][6] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities. The capillary method is a standard technique for determining the melting point of a powdered solid like this compound.

Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in a fine, powdered form. If necessary, gently grind any coarse crystals in a mortar and pestle.[5]

    • Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm.[8]

    • Compact the sample at the bottom of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube.[8]

  • Measurement:

    • Place the capillary tube into a calibrated melting point apparatus.

    • If the approximate melting point is known, heat the sample at a moderate rate until the temperature is about 20°C below the expected melting point.[8]

    • Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[8]

    • Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Data Analysis:

    • The melting point is reported as the range between the initial and final temperatures of melting. For a pure substance, this range should be narrow (typically 0.5-1°C).

Determination of Solubility

The solubility of this compound in various solvents is a fundamental property that informs its use in different applications. A qualitative assessment of solubility can be performed as follows.

Protocol:

  • Solvent Selection: Prepare test tubes with the solvents of interest, such as water, methanol, and ethanol.

  • Sample Addition:

    • To a test tube containing approximately 1 mL of the solvent, add a small, measured amount (e.g., 10-20 mg) of this compound.

  • Observation:

    • Vigorously shake or vortex the test tube for 30-60 seconds to facilitate dissolution.

    • Visually inspect the solution for the presence of undissolved solid.

    • If the solid dissolves completely, the compound is considered soluble in that solvent at the tested concentration.

    • If some solid remains, the compound is partially soluble or insoluble. The degree of solubility can be further quantified by gradually adding more solute until saturation is reached.

  • pH Consideration for Aqueous Solubility:

    • For solubility in water, the pH of the resulting solution can be measured using a pH meter or pH paper. As an amine hydrochloride, an aqueous solution of this compound is expected to be acidic.

Synthetic Workflow: A³ Coupling Reaction

This compound is a key precursor to propargylamines, which are often synthesized via a one-pot, three-component reaction known as the A³ (Aldehyde-Alkyne-Amine) coupling reaction.[3] This reaction is highly efficient for creating molecular complexity from simple starting materials. The following diagram illustrates a generalized experimental workflow for this synthesis.

A3_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_process Reaction and Workup cluster_purification Purification Aldehyde Aldehyde ReactionVessel Combine Reactants, Solvent, and Catalyst (e.g., Cu(I)) Aldehyde->ReactionVessel Alkyne Terminal Alkyne Alkyne->ReactionVessel Amine Amine (e.g., from Propargylamine HCl) Amine->ReactionVessel Heating Heat and Stir (e.g., 80°C, 12h) ReactionVessel->Heating 1. Quenching Quench Reaction Heating->Quenching 2. Extraction Extract with Organic Solvent Quenching->Extraction 3. Drying Dry Organic Layer Extraction->Drying 4. Concentration Concentrate in vacuo Drying->Concentration 5. Chromatography Purify by Column Chromatography Concentration->Chromatography 6. Product Final Propargylamine Product Chromatography->Product

Caption: Generalized workflow for the A³ coupling reaction.

Conclusion

This compound is a foundational reagent in modern organic synthesis. A thorough understanding of its physical properties and the experimental methods for their determination is crucial for its effective use in research and development. The synthetic workflows in which it participates, such as the A³ coupling reaction, highlight its importance in the construction of complex molecules with potential applications in medicinal chemistry and materials science.

References

Propargylamine Hydrochloride: A Technical Guide to its Hygroscopic Nature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargylamine (B41283) hydrochloride is a versatile chemical intermediate utilized in the synthesis of various pharmaceuticals and agrochemicals.[1] As a hydrochloride salt of a primary amine, it exhibits a tendency to absorb moisture from the atmosphere, a property known as hygroscopicity. This technical guide provides an in-depth analysis of the hygroscopic nature of propargylamine hydrochloride, offering insights into its classification, experimental determination, and implications for handling, storage, and formulation development. Understanding and controlling the moisture content of this compound is critical for ensuring its stability, quality, and performance in downstream applications.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name This compound[3]
Synonyms 2-Propynylamine hydrochloride, 3-Amino-1-propyne hydrochloride[3]
CAS Number 15430-52-1[4]
Molecular Formula C₃H₅N·HCl[4]
Molecular Weight 91.54 g/mol [4]
Appearance White to light brown powder[5]
Melting Point 179-182 °C (lit.)[6]
Solubility Soluble in water (partly), methanol, and ethanol[5]
Hygroscopic Nature Sensitive, Hygroscopic[5]

Understanding Hygroscopicity

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[2] For active pharmaceutical ingredients (APIs) and their intermediates, this property can have significant consequences, including:

  • Chemical Degradation: The presence of water can accelerate hydrolysis and other degradation pathways, leading to a loss of potency and the formation of impurities.

  • Physical Instability: Moisture uptake can induce changes in crystalline structure, leading to polymorphism, or cause deliquescence, where the solid dissolves in the absorbed water.[7]

  • Manufacturing and Handling Challenges: Hygroscopic powders can exhibit poor flowability, caking, and sticking, which can complicate processes such as weighing, blending, and tableting.[8]

Classification of Hygroscopicity

The European Pharmacopoeia (Ph. Eur.) provides a standardized classification for the hygroscopicity of substances based on their percentage weight gain after 24 hours of storage at 25°C and 80% relative humidity (RH).

Classification% Weight Gain (w/w)
Non-hygroscopic < 0.2%
Slightly hygroscopic ≥ 0.2% and < 2%
Hygroscopic ≥ 2% and < 15%
Very hygroscopic ≥ 15%

Quantitative Analysis of Hygroscopicity

CompoundRelative Humidity (%RH)Temperature (°C)Water Uptake (% w/w)Reference
Naloxone HCl dihydrate9.6% (at equilibrium)25~1.9 molecules of water per molecule of Naloxone HCl[9]
Dihydrochloride of 1-benzyl-8-methyl-1,4,8-triazaspiro-[4.5]-decan-2-one70%Not Specified2.55%[10]
Dihydrochloride of 1-benzyl-8-methyl-1,4,8-triazaspiro-[4.5]-decan-2-one90%Not Specified68.57% (deliquescence)[10]

Experimental Protocols for Hygroscopicity Assessment

The hygroscopic nature of a compound like this compound is typically characterized using two primary analytical techniques: Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[11] This method provides a detailed moisture sorption-desorption isotherm, which is crucial for understanding the interaction of the material with water vapor.

  • Sample Preparation: Accurately weigh 10-20 mg of this compound into a DVS sample pan.

  • Drying: Dry the sample in the DVS instrument at 25°C under a stream of dry nitrogen (0% RH) until a stable weight is achieved ( dm/dt ≤ 0.002%/min). This establishes the dry mass of the sample.

  • Sorption Phase: Increase the relative humidity in a stepwise manner, typically in 10% RH increments from 0% to 90% RH. At each step, the sample is allowed to equilibrate until a stable weight is reached.

  • Desorption Phase: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms. The degree of hygroscopicity can be classified based on the water uptake at 80% RH.

DVS_Workflow cluster_prep Sample Preparation cluster_dvs DVS Analysis cluster_analysis Data Analysis prep Weigh Sample drying Drying (0% RH) prep->drying Load into DVS sorption Sorption (0% -> 90% RH) drying->sorption Equilibrate desorption Desorption (90% -> 0% RH) sorption->desorption Equilibrate isotherm Generate Isotherm desorption->isotherm Plot % Mass Change vs %RH classification Classify Hygroscopicity isotherm->classification Analyze Data

Workflow for Dynamic Vapor Sorption (DVS) analysis.
Karl Fischer (KF) Titration

KF titration is a highly specific and accurate method for determining the water content of a substance. It is based on a stoichiometric reaction between iodine and water. This technique is particularly useful for determining the initial water content of a sample and for verifying the results obtained from DVS.

  • Titrator Preparation: Fill the KF titrator with a suitable KF reagent and solvent (e.g., methanol). Standardize the titrant using a certified water standard.

  • Sample Preparation: In a dry, inert atmosphere (e.g., a glovebox), accurately weigh a sample of this compound (typically 50-100 mg) into a clean, dry vial.

  • Titration: Quickly introduce the sample into the titration vessel. The KF reagent is then added until the endpoint is reached, which is detected potentiometrically.

  • Calculation: The water content is calculated based on the volume of titrant consumed and the known titer of the reagent. For strongly basic amines, the use of a neutralizing agent like benzoic acid in the solvent may be necessary to prevent side reactions and ensure a clear endpoint.

KF_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calc Calculation standardize Standardize KF Reagent add_sample Add Sample to Vessel standardize->add_sample weigh Weigh Sample weigh->add_sample titrate Titrate to Endpoint add_sample->titrate calculate Calculate Water Content titrate->calculate

Workflow for Karl Fischer (KF) Titration.

Logical Framework for Hygroscopicity Assessment

A systematic approach to assessing the hygroscopicity of a substance like this compound is crucial for making informed decisions during drug development. The following diagram illustrates a logical workflow.

Hygroscopicity_Assessment_Framework start Initial Assessment dvs Dynamic Vapor Sorption (DVS) start->dvs Primary Technique kf Karl Fischer (KF) Titration start->kf Initial Water Content classify Classify Hygroscopicity (Ph. Eur.) dvs->classify kf->classify stability Assess Impact on Stability classify->stability formulation Inform Formulation Strategy stability->formulation packaging Determine Packaging Requirements stability->packaging end Finalized Control Strategy formulation->end packaging->end

References

Methodological & Application

Synthesis of Propargylamines via A³ Coupling: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful and atom-economical method for the one-pot synthesis of propargylamines. These compounds are crucial building blocks in the development of novel therapeutics and are found in numerous biologically active molecules. This document provides detailed application notes and experimental protocols for the A³ coupling reaction, tailored for researchers, scientists, and professionals in drug development. It includes a summary of reaction conditions, substrate scope, and a generalized experimental workflow.

Introduction

Propargylamines are a class of organic compounds containing an amino group attached to a propargyl group. Their unique structural and electronic properties make them versatile intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocycles, natural products, and pharmacologically active molecules. The propargylamine (B41283) moiety is a key pharmacophore in several marketed drugs, including agents for neurodegenerative disorders like Parkinson's and Alzheimer's disease.

The three-component A³ coupling reaction, which combines an aldehyde, a terminal alkyne, and an amine in a single step, has become the most prominent method for synthesizing propargylamines. This reaction is typically catalyzed by transition metals such as copper, gold, or silver salts and is valued for its operational simplicity and ability to rapidly generate molecular complexity from readily available starting materials.

Reaction Mechanism and Workflow

The generally accepted mechanism for the A³ coupling reaction involves two key concurrent steps: the formation of an iminium ion from the aldehyde and amine, and the activation of the terminal alkyne by a metal catalyst to form a metal acetylide. The nucleophilic metal acetylide then attacks the electrophilic iminium ion to yield the final propargylamine product, regenerating the catalyst in the process.

Generalized Reaction Mechanism

The catalytic cycle can be visualized as follows:

A3_Mechanism General Mechanism of the A³ Coupling Reaction Reactants Aldehyde (R1CHO) + Amine (R2R3NH) Iminium Iminium Ion [R1CH=NR2R3]+ Reactants->Iminium Condensation Product Propargylamine Iminium->Product Water H₂O Iminium->Water Catalyst Metal Catalyst (e.g., Cu(I)) Acetylide Metal Acetylide (M-C≡CR4) Catalyst->Acetylide Coordination Alkyne Terminal Alkyne (R4C≡CH) Alkyne->Acetylide Acetylide->Product Nucleophilic Attack Product->Catalyst Catalyst Regeneration

Caption: General Mechanism of the A³ Coupling Reaction.

Experimental Workflow

A typical experimental procedure for the A³ coupling reaction follows a straightforward sequence of steps from combining reactants to isolating the final product.

A3_Workflow Experimental Workflow for A³ Coupling start Start setup Reaction Setup: - Aldehyde - Amine - Alkyne - Catalyst - Solvent start->setup reaction Reaction: - Stirring - Heating (if required) - Monitor by TLC/GC-MS setup->reaction workup Work-up: - Quench reaction - Extraction with  organic solvent - Wash with brine reaction->workup dry Drying & Filtration: - Dry over Na₂SO₄/MgSO₄ - Filter workup->dry purify Purification: - Concentrate in vacuo - Column Chromatography dry->purify product Isolated Propargylamine purify->product

Caption: Experimental Workflow for A³ Coupling.

Data Presentation: Reaction Parameters and Substrate Scope

The versatility of the A³ coupling reaction is demonstrated by its compatibility with a wide range of substrates. The following tables summarize the reaction outcomes under various conditions with different catalysts.

Copper-Catalyzed A³ Coupling Reactions

Copper salts, particularly Cu(I) species, are the most commonly used catalysts due to their high efficiency and low cost.

AldehydeAmineAlkyneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
BenzaldehydePiperidinePhenylacetyleneCuI (5)Toluene80295
4-ChlorobenzaldehydeMorpholinePhenylacetyleneCuBr (5)Water100492
CyclohexanecarboxaldehydeDibenzylamine1-HeptyneCuCl (10)Dioxane901288
FurfuralPiperidinePhenylacetyleneCu/C (0.002 mmol)Solvent-free80597
BenzaldehydeAnilinePhenylacetyleneCu(OTf)₂ (5)Toluene602499
PentanalPiperidinePhenylacetyleneDicopper complex (0.4)Toluene802>99
Gold and Silver-Catalyzed A³ Coupling Reactions

Gold and silver catalysts are also effective and can offer advantages for specific substrates, including aliphatic aldehydes.

AldehydeAmineAlkyneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
BenzaldehydeDibenzylaminePhenylacetyleneAuCl₃ (1)Water80294
4-NitrobenzaldehydePiperidinePhenylacetyleneAuBr₃ (1)Water801.596
HeptanalMorpholine1-HexyneAgI (3)Water1001091
BenzaldehydePiperidinePhenylacetyleneAu catalyst (1)TFE402495
ButyraldehydePiperidinePhenylacetyleneAgI (3)Water1001093

TFE: 2,2,2-trifluoroethanol

Experimental Protocols

This section provides a representative, generalized protocol for the synthesis of a propargylamine using a copper-catalyzed A³ coupling reaction.

General Protocol for Copper(I)-Catalyzed A³ Coupling

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Amine (1.1 mmol, 1.1 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Solvent (e.g., Toluene, Dioxane, or water), 3-5 mL

  • Ethyl acetate (B1210297)

  • Saturated aqueous solution of NH₄Cl

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a screw-capped vial or a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.1 mmol), terminal alkyne (1.2 mmol), CuI (0.05 mmol), and the chosen solvent (3-5 mL).

  • Reaction: Seal the vial/flask and place it in a preheated oil bath at the desired temperature (typically 80-100 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 1-12 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure propargylamine.

  • Characterization: Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Applications in Drug Development

Propargylamines are key structural motifs in a variety of therapeutic agents, demonstrating a broad range of biological activities. Their synthesis via A³ coupling is therefore of significant interest to the pharmaceutical industry.

  • Neurodegenerative Diseases: Propargylamine-containing drugs such as Selegiline and Rasagiline are irreversible inhibitors of monoamine oxidase B (MAO-B) and are used in the treatment of Parkinson's disease.

  • Oncology: Various synthetic propargylamines have been evaluated as potential anticancer agents, showing activity against cell lines such as triple-negative breast cancer and pancreatic cancer. They have also been investigated as inhibitors of histone deacetylases (HDAC) and lysine-specific demethylase 1 (LSD1).

  • Infectious Diseases: The propargylamine scaffold is being explored for the development of new antibacterial and antifungal agents.

The efficiency and modularity of the A³ coupling reaction allow for the rapid generation of libraries of diverse propargylamine derivatives, facilitating structure-activity relationship (SAR) studies in the drug discovery process.

Conclusion

The A³ coupling reaction is a highly efficient, versatile, and straightforward method for the synthesis of propargylamines. Its broad substrate scope, operational simplicity, and the biological significance of its products make it an indispensable tool in modern organic synthesis and medicinal chemistry. The protocols and data presented herein provide a solid foundation for researchers to utilize this powerful reaction in their own research and development endeavors.

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," specifically utilizing propargylamine (B41283) as the alkyne component. The CuAAC reaction is a highly efficient and versatile tool for forming stable 1,2,3-triazole linkages, with broad applications in drug discovery, bioconjugation, and materials science.[1][2][3] Its high selectivity, quantitative yields, and compatibility with a wide range of functional groups and aqueous conditions make it an invaluable technique.[1][4][5]

Overview of the CuAAC Reaction

The CuAAC reaction involves the copper(I)-catalyzed reaction between a terminal alkyne (in this case, propargylamine) and an azide (B81097) to exclusively form the 1,4-disubstituted 1,2,3-triazole.[3] While the uncatalyzed Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and yields a mixture of regioisomers, the copper-catalyzed version proceeds under mild conditions and is highly regioselective.[3][6][7]

Propargylamine is a versatile building block in click chemistry due to its terminal alkyne functionality, which is essential for the CuAAC reaction, and its primary amine group, which allows for further functionalization.[1][8]

Quantitative Data Presentation

The efficiency of the CuAAC reaction is influenced by several factors, including the choice of catalyst, ligand, solvent, and reaction time. The following tables summarize typical reaction parameters and conditions for CuAAC reactions, which can be adapted for use with propargylamine.

Table 1: General CuAAC Reaction Components and Conditions

ComponentTypical Concentration/LoadingPurposeNotes
Alkyne (Propargylamine) 1.0 equivalentReactant---
Azide 1.0 - 1.2 equivalentsReactantA slight excess of the azide can help drive the reaction to completion.
Copper(II) Sulfate (B86663) (CuSO₄) 1 - 5 mol%Catalyst PrecursorThe active catalyst is Cu(I), which is generated in situ.[2][4]
Sodium Ascorbate (B8700270) 5 - 10 mol%Reducing AgentReduces Cu(II) to the active Cu(I) catalyst and scavenges oxygen.[2][4] A fresh solution is recommended.[4]
Ligand (e.g., THPTA, TBTA) 1 - 5 mol% (often 5:1 ligand to copper ratio)Catalyst Stabilizer & AcceleratorProtects the copper catalyst from oxidation and disproportionation, reduces cytotoxicity, and accelerates the reaction.[1][9][10]
Solvent VariousReaction MediumCommon solvents include water, t-butanol, DMSO, and mixtures thereof (e.g., 1:1 water/t-butanol).[4]
Temperature Room Temperature to 37°CReaction ConditionThe reaction is typically performed at room temperature.[2][4]
Reaction Time 1 - 4 hoursReaction ConditionReaction progress can be monitored by TLC, LC-MS, or HPLC.[1][4]

Table 2: Example Reaction Conditions for Bioconjugation

ParameterConditionReference
Alkyne Concentration 25 µM - 1 mM[1][9]
Azide Concentration 50 µM - 1.2 mM[1][9]
CuSO₄ Concentration 0.1 mM - 1 mM[9]
Ligand (THPTA) Concentration 0.5 mM - 2.5 mM[9]
Sodium Ascorbate Concentration 5 mM[10]
Solvent Aqueous Buffer (e.g., PBS)[5]
Temperature Room Temperature[9]
Time 1 hour[9]

Experimental Protocol: CuAAC with Propargylamine

This protocol provides a general procedure for the CuAAC reaction between propargylamine and an organic azide in a 1 mL final reaction volume. This protocol may require optimization for specific substrates.[1]

Materials:

  • Propargylamine

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., deionized water, t-butanol, DMSO, or a mixture)

  • Reaction vial

Preparation of Stock Solutions:

  • Propargylamine: Prepare a 10 mM stock solution in deionized water or a suitable organic solvent.

  • Azide-functionalized Molecule: Prepare a 10 mM stock solution in a compatible solvent.

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[1]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh for each reaction.[1][4]

  • THPTA: Prepare a 50 mM stock solution in deionized water.[1]

Reaction Procedure:

  • To a clean reaction vial, add 100 µL of the 10 mM propargylamine stock solution (final concentration: 1 mM).

  • Add 120 µL of the 10 mM azide-functionalized molecule stock solution (final concentration: 1.2 mM, 1.2 equivalents).[1]

  • Add the chosen solvent (e.g., water/t-butanol mixture) to bring the volume to approximately 900 µL.[1][4]

  • In a separate microcentrifuge tube, prepare the catalyst solution by mixing 12.5 µL of the 20 mM CuSO₄ stock solution with 37.5 µL of the 50 mM THPTA stock solution (maintaining a 1:3 ratio of Cu:Ligand, though a 1:5 ratio is also common).

  • Add the 50 µL of the catalyst/ligand solution to the reaction vial.

  • Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate stock solution.[1]

  • Mix the reaction thoroughly and allow it to proceed at room temperature for 1-4 hours.[1]

  • Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or HPLC.[4]

Work-up and Purification:

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.[2] The combined organic layers can then be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[2] The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[2] For biomolecules, purification methods such as size-exclusion chromatography, dialysis, or affinity purification may be more appropriate.[2]

Visualizations

Diagram 1: Experimental Workflow

CuAAC_Workflow cluster_prep 1. Preparation of Stock Solutions cluster_reaction 2. Reaction Setup cluster_analysis 3. Analysis & Purification Propargylamine Propargylamine Mix_Reactants Mix Propargylamine, Azide, and Solvent Propargylamine->Mix_Reactants Azide Azide Molecule Azide->Mix_Reactants CuSO4 CuSO₄ Add_Catalyst Add Premixed CuSO₄/Ligand CuSO4->Add_Catalyst Ascorbate Sodium Ascorbate Initiate Add Sodium Ascorbate to Initiate Ascorbate->Initiate Ligand THPTA Ligand Ligand->Add_Catalyst Add_Catalyst->Initiate React Incubate at RT (1-4 hours) Initiate->React Monitor Monitor Progress (TLC, LC-MS) React->Monitor Workup Workup & Extraction Monitor->Workup Purify Purification Workup->Purify Product Final Triazole Product Purify->Product

Caption: Experimental workflow for the CuAAC reaction.

Diagram 2: Catalytic Cycle of CuAAC

CuAAC_Mechanism Cu_II Cu(II) Cu_I Cu(I) Cu_II->Cu_I Sodium Ascorbate Cu_Acetylide R₁-C≡C-Cu(I) Cu_I->Cu_Acetylide Alkyne R₁-C≡CH (Propargylamine) Alkyne->Cu_Acetylide Azide R₂-N₃ Intermediate Six-membered Cu-Intermediate Azide->Intermediate Cu_Acetylide->Intermediate Triazolide Cu(I)-Triazolide Intermediate->Triazolide Ring Contraction Triazolide->Cu_I Catalyst Regeneration Product Triazole Product Triazolide->Product + H⁺

Caption: Catalytic cycle of the CuAAC reaction.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePotential CauseSuggested Solution
Low or no product formation Inactive copper catalystUse freshly prepared sodium ascorbate. Ensure the ligand to copper ratio is appropriate (typically 5:1).[1]
Degradation of starting materialsConfirm the stability of your azide and alkyne under the reaction conditions.
Low reagent concentrationIncrease the concentration of one or both reactants.[1]
Multiple products observed Oxidative homocoupling of the alkyneDegas the solvent prior to the reaction. Ensure an adequate concentration of sodium ascorbate.[1]
Side reactions of functional groupsProtect sensitive functional groups on your molecules if necessary.[1]
Difficulty in purification Co-elution of product and starting materialOptimize the chromatography gradient or choose a different stationary phase.[1] For PEGylated molecules, size-exclusion chromatography is often effective.[1]

Conclusion

The copper-catalyzed azide-alkyne cycloaddition with propargylamine is a robust and versatile method for the synthesis of well-defined conjugates.[1] The protocol provided herein offers a starting point for a variety of applications in research and drug development. Optimization of reaction conditions and purification methods may be necessary for specific substrates to achieve high yields and purity.[1]

References

Application Notes and Protocols: N-Alkylation of Glycine with Propargyl Bromide for the Synthesis of N-Propargylglycine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-propargylglycine is a synthetic, non-proteinogenic amino acid that has garnered significant attention in the fields of biochemistry and drug development. Its key structural feature, a terminal alkyne group, makes it a versatile tool for chemical biology, particularly for use in bioorthogonal "click" chemistry reactions. The primary biological significance of N-propargylglycine lies in its function as a potent, orally active, and irreversible inhibitor of proline dehydrogenase (PRODH), a mitochondrial enzyme implicated in cancer metabolism and neurodegenerative diseases.[1] By inactivating PRODH, N-propargylglycine disrupts cancer cell metabolism and can induce a mitochondrial stress response, making it a valuable chemical probe for studying cellular metabolic pathways and a potential therapeutic agent.[1][2]

These application notes provide a detailed protocol for the synthesis of N-propargylglycine via the N-alkylation of a glycine (B1666218) ester with propargyl bromide. This method represents a common and straightforward approach to obtaining this valuable molecule for research purposes.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of N-propargylglycine.

ParameterValueReference
Reactant Stoichiometry
Glycine Ethyl Ester Hydrochloride1.0 equivalent[3]
Propargyl Bromide1.1–1.5 equivalents[3]
Potassium Carbonate2.0–3.0 equivalents[3]
Reaction Conditions
SolventDimethylformamide (DMF)[3]
Temperature80–100 °C[3]
Product Physicochemical Properties
Molecular FormulaC₅H₇NO₂
Molecular Weight113.11 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point235-239 °C
Spectroscopic Data
¹H NMR (D₂O)Predicted spectra are available. Experimental spectra have been recorded in Na₂HPO₄ buffer.
¹³C NMRData not readily available in the reviewed literature.
Mass SpectrometryAnalyzed by nanospray QqTOF mass spectrometry.
Infrared (IR) SpectroscopySpecific data not readily available in the reviewed literature.
Yield
Reaction YieldNot specified in the reviewed literature for this specific protocol.

Experimental Protocol: Synthesis of N-Propargylglycine

This protocol details the synthesis of N-propargylglycine through the N-alkylation of glycine ethyl ester hydrochloride with propargyl bromide, followed by hydrolysis of the resulting ester.

Materials
  • Glycine ethyl ester hydrochloride

  • Propargyl bromide (80% solution in toluene (B28343) is commercially common)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 6M)

  • Sodium hydroxide (B78521) (NaOH) or other suitable base for neutralization

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Equipment for filtration (Büchner funnel, filter paper)

  • pH paper or pH meter

Procedure

Part 1: N-Alkylation of Glycine Ethyl Ester

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend glycine ethyl ester hydrochloride (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • To this suspension, add anhydrous potassium carbonate (2.0–3.0 equivalents). Stir the mixture vigorously.

  • Carefully add propargyl bromide (1.1–1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80–100 °C and maintain this temperature.

  • Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

  • Remove the DMF from the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-propargylglycine ethyl ester.

Part 2: Hydrolysis of N-Propargylglycine Ethyl Ester

  • To the crude N-propargylglycine ethyl ester, add an aqueous solution of a strong acid (e.g., 6M HCl).

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution to a pH of approximately 7 with a suitable base (e.g., sodium hydroxide solution).

  • Isolate the crude N-propargylglycine. This may involve extraction or crystallization depending on the properties of the product at this stage.

Part 3: Purification of N-Propargylglycine

  • The crude N-propargylglycine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Alternatively, ion-exchange chromatography can be employed for higher purity.

  • Collect the purified product, dry it under vacuum, and characterize it using spectroscopic methods (NMR, MS) to confirm its identity and purity.

Visualizations

Experimental Workflow

G cluster_alkylation Part 1: N-Alkylation cluster_hydrolysis Part 2: Hydrolysis cluster_purification Part 3: Purification reactants Glycine Ethyl Ester HCl Propargyl Bromide K₂CO₃ in DMF reaction Heat (80-100°C) Stir reactants->reaction workup1 Cool & Filter reaction->workup1 evaporation Solvent Evaporation (Rotary Evaporator) workup1->evaporation intermediate Crude N-Propargylglycine Ethyl Ester evaporation->intermediate hydrolysis_reaction Reflux intermediate->hydrolysis_reaction hydrolysis_reagents Aqueous HCl (6M) hydrolysis_reagents->hydrolysis_reaction neutralization Neutralize (NaOH) hydrolysis_reaction->neutralization crude_product Crude N-Propargylglycine neutralization->crude_product purification Recrystallization or Ion-Exchange Chromatography crude_product->purification final_product Pure N-Propargylglycine purification->final_product

Caption: Synthesis workflow for N-propargylglycine.

Signaling Pathway of PRODH Inhibition

G NPG N-Propargylglycine PRODH Proline Dehydrogenase (PRODH) (Mitochondrial Enzyme) NPG->PRODH targets inhibition Irreversible Inhibition (Covalent Adduct Formation) PRODH->inhibition catalyzes oxidation of NPG leading to degradation PRODH Degradation inhibition->degradation stress Mitochondrial Stress Signal degradation->stress UPRmt Mitochondrial Unfolded Protein Response (UPRmt) stress->UPRmt

Caption: PRODH inhibition by N-propargylglycine.

References

Anwendungshinweis und Protokoll: Synthese und Analyse von Propargylaminen aus primären Aminen

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Propargylamine sind eine vielseitige Klasse von organischen Verbindungen, die in der medizinischen Chemie und der Arzneimittelentwicklung von großer Bedeutung sind.[1][2] Ihre einzigartige chemische Struktur ermöglicht ihre Verwendung als Bausteine für die Synthese einer Vielzahl von biologisch aktiven Molekülen und heterocyclischen Verbindungen wie Pyrrolen und Chinolinen.[1] Eine der effizientesten Methoden zur Synthese von Propargylaminen ist die A³-Kupplungsreaktion (Aldehyd-Alkin-Amin-Kupplung), eine Dreikomponentenreaktion, bei der ein Aldehyd, ein Alkin und ein primäres oder sekundäres Amin zu einem Propargylamin umgesetzt werden.[1]

Dieser Anwendungshinweis beschreibt ein detailliertes Protokoll für die Synthese von Propargylaminen aus primären Aminen mittels A³-Kupplung sowie deren anschließende Analyse. Diese Methode kann als eine Form der "Derivatisierung" betrachtet werden, bei der ein primäres Amin in ein Propargylamin umgewandelt wird, um dessen weitere Verwendung in der Synthese oder als Zielmolekül in der Wirkstoffforschung zu ermöglichen.

Quantitative Datenzusammenfassung

Die A³-Kupplungsreaktion ist eine robuste Methode, die mit einer Vielzahl von Substraten hohe Ausbeuten liefert. Die folgende Tabelle fasst repräsentative quantitative Daten für die Synthese verschiedener Propargylamine zusammen.

AldehydAminAlkinKatalysator/BedingungenAusbeute (%)Referenz
BenzaldehydPiperidinPhenylacetylen500 mol ppm PS-PEG-BPy-CuBr₂96[1]
CyclohexanonDiverse sekundäre AminePhenylacetylen5 mol% CuCl₂, 110 °C, lösungsmittelfreiGute bis exzellente Ausbeuten[1]
Diverse AldehydeDiverse AmineDiverse AlkineCuBr, (R)-quinap, RaumtemperaturGute Ausbeuten[3]
Benzaldehyd(S)-(+)-2-PyrrolidinmethanolPhenylacetylenNicht spezifiziertExzellente Diastereoselektivität[1]

Experimentelle Protokolle

Protokoll 1: Synthese von N-Benzyl-N-(1-phenylprop-2-in-1-yl)amin (repräsentatives Propargylamin) mittels A³-Kupplung

Dieses Protokoll beschreibt die Synthese eines Propargylamins aus einem primären Amin (Benzylamin), einem Aldehyd (Benzaldehyd) und einem Alkin (Phenylacetylen).

Materialien:

  • Benzylamin

  • Benzaldehyd

  • Phenylacetylen

  • Kupfer(I)-bromid (CuBr)

  • Dichlormethan (DCM)

  • Magnesiumsulfat (MgSO₄)

  • Reaktionsgefäß (z. B. Rundkolben)

  • Magnetrührer

  • Rotationsverdampfer

  • Apparatur für Säulenchromatographie (Kieselgel)

Durchführung:

  • In einem geeigneten Reaktionsgefäß werden Benzylamin (1,0 mmol), Benzaldehyd (1,0 mmol) und Phenylacetylen (1,0 mmol) in 10 mL Dichlormethan (DCM) gelöst.

  • Eine katalytische Menge Kupfer(I)-bromid (CuBr, ca. 5 mol%) wird hinzugefügt.

  • Die Reaktionsmischung wird bei Raumtemperatur unter Stickstoffatmosphäre für 12 Stunden gerührt.[4]

  • Nach Abschluss der Reaktion wird das Lösungsmittel unter reduziertem Druck am Rotationsverdampfer entfernt.

  • Der Rückstand wird in Ethylacetat aufgenommen und mit Wasser gewaschen, um wasserlösliche Verunreinigungen zu entfernen.

  • Die organische Phase wird über wasserfreiem Magnesiumsulfat (MgSO₄) getrocknet, filtriert und das Lösungsmittel erneut am Rotationsverdampfer entfernt.

  • Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das Ziel-Propargylamin zu erhalten.

Protokoll 2: Analyse des synthetisierten Propargylamins mittels Hochleistungsflüssigkeitschromatographie (HPLC)

Dieses Protokoll beschreibt eine allgemeine Methode zur Analyse der Reinheit des synthetisierten Propargylamins.

Materialien und Geräte:

  • HPLC-System mit UV-Detektor

  • C18-Umkehrphasen-Säule (z. B. Ascentis® Express C18)

  • Acetonitril (HPLC-Qualität)

  • Wasser (HPLC-Qualität)

  • Ameisensäure (optional, zur Verbesserung der Peakform)

  • Synthetisiertes Propargylamin

Chromatographische Bedingungen:

  • Säule: C18-Umkehrphasen-Säule

  • Mobile Phase A: Wasser mit 0,1 % Ameisensäure

  • Mobile Phase B: Acetonitril mit 0,1 % Ameisensäure

  • Gradient: Ein typischer Gradient könnte bei 30 % B beginnen und über 15 Minuten linear auf 95 % B ansteigen, gefolgt von einer Halte- und Äquilibrierungsphase. Der genaue Gradient muss je nach Polarität des spezifischen Propargylamins optimiert werden.

  • Flussrate: 1,0 mL/min

  • Injektionsvolumen: 10 µL

  • Säulentemperatur: 30 °C

  • Detektion: UV bei einer geeigneten Wellenlänge (z. B. 254 nm, abhängig von den chromophoren Eigenschaften des Moleküls)

Probenvorbereitung:

  • Eine Stammlösung des gereinigten Propargylamins wird in einem geeigneten Lösungsmittel (z. B. Acetonitril) in einer Konzentration von ca. 1 mg/mL hergestellt.

  • Diese Stammlösung wird mit der mobilen Phase auf eine geeignete Konzentration für die HPLC-Analyse verdünnt (z. B. 10-100 µg/mL).

  • Die verdünnte Probe wird vor der Injektion durch einen 0,45-µm-Spritzenfilter filtriert.

Visualisierungen

A3_Coupling_Reaction cluster_reactants Reaktanten Primary_Amine Primäres Amin (R1-NH2) Intermediate Iminium-Ion [R1-N+=CH-R2] Primary_Amine->Intermediate + Aldehyde Aldehyd (R2-CHO) Aldehyde->Intermediate + Alkyne Terminales Alkin (R3-C≡CH) Product Propargylamin Alkyne->Product Catalyst Cu(I) Katalysator Catalyst->Intermediate Intermediate->Product + Alkin Experimental_Workflow Start Start: Auswahl der Reaktanten (Amin, Aldehyd, Alkin) Reaction A³-Kupplungsreaktion (Cu-katalysiert, RT, 12h) Start->Reaction Schritt 1 Workup Aufarbeitung (Extraktion, Trocknung) Reaction->Workup Schritt 2 Purification Reinigung (Säulenchromatographie) Workup->Purification Schritt 3 Analysis Analyse (HPLC-UV) Purification->Analysis Schritt 4 Result Ergebnis: Reines Propargylamin + Analytische Daten Analysis->Result Schritt 5

References

Application Notes and Protocols for Solid-Phase Extraction Purification of Propargylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargylamines are a critical class of organic compounds utilized as key intermediates in the synthesis of a wide range of pharmaceuticals and bioactive molecules, including inhibitors of monoamine oxidase B (MAO-B).[1] The purification of propargylamines from complex reaction mixtures, particularly after synthesis via methods like the Mannich reaction, is a crucial step to ensure the purity of the final compounds.[1] Solid-phase extraction (SPE) presents a rapid, cost-effective, and efficient alternative to traditional purification techniques such as preparative HPLC or column chromatography.[1] This document provides detailed application notes and protocols for the purification of propargylamines using various SPE modalities.

SPE is a chromatographic technique used to isolate, concentrate, and purify analytes from complex samples.[2][3] The process involves passing a sample through a cartridge containing a solid stationary phase, which selectively retains the target analytes or the impurities based on their physicochemical properties.[4] The choice of the stationary phase and solvents allows for tailored purification strategies, including ion-exchange, reversed-phase, and normal-phase chromatography.

Data Presentation: Comparison of SPE Purification Outcomes

The selection of an appropriate SPE method is critical for achieving high purity and recovery of the target propargylamines. The following table summarizes the expected outcomes for different SPE strategies.

SPE ModeStationary PhasePrinciple of SeparationTypical Purity (%)Estimated Recovery (%)Key AdvantagesCommon Applications
Ion-Exchange Strong Cation Exchange (e.g., silica-supported ethylbenzenesulfonic acid)Separation based on the charge of the basic propargylamine (B41283).~89 (average for a library of 42 compounds)[1]~59 (average for a library of 42 compounds)[1]High selectivity for basic compounds, effective removal of non-basic impurities.Purification of propargylamines from Mannich reactions.[1]
Reversed-Phase C18 or other hydrophobic sorbentSeparation based on hydrophobicity; retains non-polar compounds.70-90[5]>90[5]Good for desalting and removing polar impurities.[5]Initial cleanup of crude reaction mixtures prior to HPLC.[5]
Normal-Phase Silica (B1680970) or other polar sorbentSeparation based on polarity; retains polar compounds.Dependent on specific applicationDependent on specific applicationEffective for separating isomers and compounds with differing polarity.Purification of moderately polar to non-polar organic compounds.

Experimental Workflows and Logical Relationships

The general workflow for solid-phase extraction involves a series of sequential steps to ensure the effective purification of the target analyte.

SPE_Workflow General Solid-Phase Extraction Workflow Condition 1. Conditioning Load 2. Sample Loading Condition->Load Equilibrate stationary phase Wash 3. Washing Load->Wash Retain target analyte Elute 4. Elution Wash->Elute Remove impurities Dry 5. Evaporation Elute->Dry Collect purified analyte

Caption: A generalized workflow for solid-phase extraction.

The selection of the appropriate SPE mode is dependent on the properties of the propargylamine and the impurities present in the reaction mixture.

SPE_Mode_Selection SPE Mode Selection for Propargylamine Purification Propargylamine Propargylamine (Basic, varying polarity) IonExchange Ion-Exchange SPE (Strong Cation Exchange) Propargylamine->IonExchange Primary Method for Basic Amines ReversedPhase Reversed-Phase SPE (e.g., C18) Propargylamine->ReversedPhase For non-polar propargylamines or desalting NormalPhase Normal-Phase SPE (e.g., Silica) Propargylamine->NormalPhase For polar propargylamines and isomer separation

Caption: Logic for selecting an appropriate SPE mode.

Experimental Protocols

The following are detailed protocols for the purification of propargylamines using different SPE cartridges. These protocols can be adapted based on the specific properties of the propargylamine and the nature of the impurities.

Protocol 1: Ion-Exchange SPE for Propargylamines from Mannich Reactions[1]

This protocol is highly effective for the purification of basic propargylamines, separating them from non-basic starting materials and byproducts.[1]

Materials:

  • Varian SCX (Strong Cation Exchange) cartridges (containing silica-supported ethylbenzenesulfonic acid)

  • Methanol (B129727)

  • 1 M Ammonia (B1221849) solution in methanol

  • Vacuum manifold

Procedure:

  • Conditioning: Pre-condition the SCX cartridge with 10 mL of methanol.

  • Sample Loading: Directly load the crude reaction mixture onto the conditioned cartridge.

  • Washing: Wash the cartridge twice with 5 mL of methanol to remove non-basic impurities.

  • Elution: Elute the purified propargylamine from the cartridge using a 1 M solution of ammonia in methanol.

  • Evaporation: Evaporate the solvent from the collected eluate to yield the purified propargylamine.

Protocol 2: Reversed-Phase SPE for General Cleanup and Desalting[5][6]

This protocol is suitable for the initial cleanup of crude reaction mixtures, particularly for desalting and removing highly polar impurities.[5]

Materials:

  • C18 SPE cartridge

  • Methanol

  • Water

  • Appropriate elution solvent (e.g., acetonitrile, methanol, or mixtures with water)

  • Vacuum manifold or centrifuge

Procedure:

  • Conditioning: Activate the C18 sorbent by passing 1-2 column volumes of methanol through the cartridge, followed by 1-2 column volumes of water to equilibrate the stationary phase.[5] Do not allow the sorbent to dry.[5]

  • Sample Loading: Dissolve the crude sample in a minimal amount of a polar solvent (e.g., water or a high-aqueous mobile phase) and load it onto the cartridge.

  • Washing: Wash the cartridge with a polar solvent (e.g., water) to remove salts and other polar impurities.

  • Elution: Elute the propargylamine with a less polar solvent, such as methanol or acetonitrile. A stepwise gradient of increasing organic solvent concentration can be used for more selective elution.

  • Evaporation: Remove the solvent from the collected fraction to obtain the purified product.

Protocol 3: Normal-Phase SPE for Purification of Moderately Polar Propargylamines[7]

This protocol is effective for separating propargylamines from non-polar impurities.

Materials:

  • Silica SPE cartridge

  • Non-polar solvent (e.g., hexane, dichloromethane)

  • Moderately polar solvent (e.g., ethyl acetate (B1210297), isopropanol)

  • Vacuum manifold

Procedure:

  • Conditioning: Condition the silica cartridge with 6-10 column volumes of a non-polar solvent, typically the same solvent in which the sample is dissolved.

  • Sample Loading: Dissolve the crude sample in a non-polar solvent and load it onto the cartridge.

  • Washing: Wash the cartridge with the same non-polar solvent to elute non-polar impurities.

  • Elution: Elute the retained propargylamine with a more polar solvent, such as a mixture of the non-polar solvent and a more polar modifier (e.g., ethyl acetate in hexane).

  • Evaporation: Concentrate the eluate to obtain the purified propargylamine.

Conclusion

Solid-phase extraction is a versatile and powerful technique for the purification of propargylamines. The choice of SPE mode—ion-exchange, reversed-phase, or normal-phase—should be guided by the specific chemical properties of the target propargylamine and the impurities present in the reaction mixture. The protocols provided herein offer a starting point for method development, which can be further optimized to achieve the desired purity and recovery for a wide range of propargylamine derivatives.

References

Application Notes and Protocols: Propargylamine in the Synthesis of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargylamines are highly versatile building blocks in organic synthesis, prized for their reactivity which allows for the construction of a diverse array of nitrogen-containing heterocycles.[1][2] Their unique structure, featuring a reactive terminal alkyne and a nucleophilic amine, enables participation in a variety of cyclization, cycloaddition, and multicomponent reactions.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of three key classes of N-heterocycles—pyridines, pyrroles, and imidazoles—utilizing propargylamine (B41283) derivatives as key precursors. These heterocyclic motifs are prevalent in numerous pharmaceuticals, natural products, and agrochemicals, making efficient synthetic routes to their derivatives a topic of significant interest in drug discovery and development.[4][5]

I. Synthesis of Polysubstituted Pyridines

The pyridine (B92270) scaffold is a fundamental core in medicinal chemistry.[6][7] Propargylamines offer several efficient routes to this heterocycle, often through cascade reactions that rapidly build molecular complexity from simple starting materials. A prominent method involves the reaction of propargylamines with carbonyl compounds.[8]

Application Note 1: Gold-Catalyzed Synthesis of Pyridines from Propargylamines and Carbonyls

A highly efficient method for synthesizing polysubstituted pyridines involves a gold-catalyzed sequential amination-cyclization-aromatization cascade between propargylamines and ketones or aldehydes bearing α-hydrogens.[8][9] This one-pot transformation is characterized by its operational simplicity and the ability to generate a variety of functionalized pyridines. The gold catalyst, such as NaAuCl₄·2H₂O, activates the alkyne moiety of the in situ formed imino intermediate, facilitating a 6-endo-dig cyclization, which is followed by an aromatization step to yield the pyridine product.[8][9]

Key Experiment: Gold-Catalyzed Pyridine Synthesis

This protocol details the synthesis of functionalized pyridines from propargylamines and ketones.

Experimental Protocol:

  • To a solution of the ketone (1.0 mmol) in ethanol, add propargylamine (1.2 mmol).

  • Add the gold catalyst, NaAuCl₄·2H₂O (0.02 mmol, 2 mol%), to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (using an appropriate eluent such as a hexane/ethyl acetate (B1210297) mixture) to afford the desired pyridine derivative.[9]

Quantitative Data Summary:

EntryCarbonyl CompoundPropargylamine DerivativeCatalystYield (%)Reference
1CyclohexanoneN-phenylpropargylamineNaAuCl₄·2H₂O85[8]
2AcetophenoneN-benzylpropargylamineNaAuCl₄·2H₂O78[8]
3PropiophenonePropargylamineNaAuCl₄·2H₂O82[9]
44-MethylcyclohexanoneN-phenylpropargylamineNaAuCl₄·2H₂O88[8]

II. Synthesis of 1,2,3-Substituted Pyrroles

The pyrrole (B145914) ring is another crucial N-heterocycle found in many biologically active molecules, including the core of heme and chlorophyll.[10] A modern and efficient synthesis of 1,2,3-substituted pyrroles utilizes a one-pot tandem enyne cross-metathesis and cyclization reaction of propargylamines.[11][12]

Application Note 2: One-Pot Pyrrole Synthesis via Enyne Cross-Metathesis

This methodology involves the reaction of a propargylamine with an alkene, such as ethyl vinyl ether, in the presence of a Grubbs' second-generation catalyst.[11] The reaction proceeds under microwave irradiation, which significantly reduces reaction times.[3][11] This approach is notable for providing access to synthetically challenging 1,2,3-substituted pyrroles in good yields and with procedural simplicity.[12]

Key Experiment: Microwave-Assisted One-Pot Pyrrole Synthesis

This protocol describes the synthesis of 3-methyl-pyrroles from propargylamine derivatives.

Experimental Protocol:

  • In a microwave vial, dissolve the propargylamine derivative (1.0 equiv) in degassed toluene (B28343) (to make a ~0.1 M solution).

  • Add ethyl vinyl ether (9.0 equiv), CuSO₄ (2.0 equiv), and Grubbs' catalyst second generation (5-10 mol%).

  • Seal the vial and heat the reaction mixture to 120 °C using a microwave reactor (300 W) for two 10-minute intervals.

  • After cooling, quench the reaction with a saturated NH₄Cl solution, followed by the addition of NH₄OH solution and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 1,2,3-substituted pyrrole.[11]

Quantitative Data Summary:

EntryPropargylamine Substituent (on N)Propargylamine Substituent (on alkyne)Yield (%)Reference
1BenzylPhenyl85[11]
2PhenylPhenyl75[11]
34-Methoxybenzyl4-Chlorophenyl80[11]
4BenzylThiophen-2-yl72[11]

III. Synthesis of Tetrasubstituted Imidazoles

The imidazole (B134444) ring is a key component of several essential amino acids (e.g., histidine) and numerous pharmaceuticals.[13][14] Propargylamines serve as valuable precursors for constructing substituted imidazoles through various metal-catalyzed cyclization strategies.[13]

Application Note 3: Silver-Catalyzed Synthesis of Imidazoles from Propargylamines and Ketenimines

A versatile route to tetrasubstituted imidazoles involves the silver-catalyzed reaction of N-propargylamines with ketenimines.[6] The ketenimines can be generated in situ from terminal alkynes and N-sulfonyl azides, making this a one-pot, two-step, three-component reaction. The reaction proceeds via nucleophilic addition of the propargylamine to the ketenimine, followed by a 6π-electrocyclic ring-closing and a subsequent 1,3-sulfonyl shift to yield the final imidazole product.[6]

Key Experiment: Three-Component Synthesis of Tetrasubstituted Imidazoles

This protocol outlines the one-pot synthesis of tetrasubstituted imidazoles.

Experimental Protocol:

  • Step 1 (Ketenimine formation): To a solution of the terminal alkyne (1.2 equiv) and N-sulfonyl azide (B81097) (1.2 equiv) in acetonitrile, add CuI (5 mol%) and Et₃N (2.0 equiv). Stir the mixture under a nitrogen atmosphere at room temperature.

  • Step 2 (Imidazole formation): To the reaction mixture from Step 1, add the N-propargylamine (1.0 equiv) and Cs₂CO₃ (2.0 equiv).

  • Heat the resulting mixture to 80 °C and stir for 4 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the tetrasubstituted imidazole.[6]

Quantitative Data Summary:

EntryN-PropargylamineTerminal AlkyneN-Sulfonyl AzideYield (%)Reference
1N-benzylpropargylaminePhenylacetyleneTosyl azide82[6]
2N-phenylpropargylaminePhenylacetyleneTosyl azide75[6]
3N-benzylpropargylamine1-HexyneTosyl azide78[6]
4N-allylpropargylamineCyclohexylacetyleneMesyl azide71[6]

Visualizations

Gold_Catalyzed_Pyridine_Synthesis Reactants Propargylamine + Carbonyl (Ketone/Aldehyde) Imino_Intermediate Imino Intermediate Reactants->Imino_Intermediate Condensation Catalyst NaAuCl4·2H2O Catalyst->Imino_Intermediate Cyclization 6-endo-dig Cyclization Imino_Intermediate->Cyclization Dihydropyridine Dihydropyridine Intermediate Cyclization->Dihydropyridine Aromatization Aromatization (Oxidation) Dihydropyridine->Aromatization Product Substituted Pyridine Aromatization->Product Pyrrole_Synthesis_Workflow Start Propargylamine + Ethyl Vinyl Ether Metathesis Enyne Cross- Metathesis Start->Metathesis Conditions Grubbs' II Catalyst CuSO4, Toluene, MW Conditions->Metathesis Diene_Intermediate Diene Intermediate Metathesis->Diene_Intermediate Cyclization Intramolecular Cyclization Diene_Intermediate->Cyclization Product 1,2,3-Substituted Pyrrole Cyclization->Product Imidazole_Synthesis_Pathway Reactants1 Terminal Alkyne + N-Sulfonyl Azide Ketenimine Ketenimine Intermediate Reactants1->Ketenimine [3+2] Cycloaddition Catalyst1 CuI Catalyst1->Reactants1 Addition Nucleophilic Addition Ketenimine->Addition Propargylamine N-Propargylamine Propargylamine->Addition Allene_Intermediate Allene Intermediate Addition->Allene_Intermediate Electrocyclization 6π-Electrocyclization Allene_Intermediate->Electrocyclization Rearrangement 1,3-Sulfonyl Shift Electrocyclization->Rearrangement Product Tetrasubstituted Imidazole Rearrangement->Product

References

Application Notes and Protocols: Propargylamine Hydrochloride in the Preparation of Pharmacologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargylamine (B41283) hydrochloride is a versatile and highly valuable building block in medicinal chemistry, primarily utilized for the synthesis of a wide range of pharmacologically active molecules. Its terminal alkyne group and primary amine functionality make it a key reactant in various organic transformations, including multicomponent reactions and the construction of heterocyclic scaffolds. These properties have led to its successful incorporation into drugs targeting neurological disorders, cancers, and infectious diseases.

This document provides detailed application notes and experimental protocols for the use of propargylamine hydrochloride in the synthesis of key therapeutic agents.

Neurological Disorders: Monoamine Oxidase (MAO) Inhibitors

Propargylamine derivatives are renowned for their ability to irreversibly inhibit monoamine oxidase (MAO) enzymes, particularly MAO-B, which is implicated in the progression of neurodegenerative diseases like Parkinson's and Alzheimer's. The propargyl group is crucial for the inhibitory activity of drugs such as Rasagiline and Pargyline.[1][2]

Signaling Pathway: MAO-B Inhibition

Monoamine oxidase B is a mitochondrial enzyme that degrades neurotransmitters like dopamine (B1211576).[3] Inhibition of MAO-B increases the levels of dopamine in the brain, which is beneficial in Parkinson's disease. The propargylamine moiety is essential for the neuroprotective effects of these inhibitors.[2] The generally accepted mechanism involves the irreversible binding of the propargylamine metabolite to the FAD cofactor of the enzyme, leading to its inactivation.

MAO_B_Inhibition MAO-B Inhibition Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B degradation VMAT2 VMAT2 Dopamine->VMAT2 uptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor binding DOPAC DOPAC MAO_B->DOPAC Vesicle Synaptic Vesicle VMAT2->Vesicle Vesicle->Dopamine release Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Propargylamine_Drug Propargylamine-based MAO-B Inhibitor (e.g., Rasagiline) Propargylamine_Drug->MAO_B irreversible inhibition Rasagiline_Synthesis General Workflow for Rasagiline Synthesis Start Start Materials: (R)-(-)-1-aminoindan Propargylating Agent (e.g., Propargyl Chloride) Reaction Reaction: - Base (e.g., K2CO3) - Solvent (e.g., Acetonitrile) - Heat Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Salt_Formation Salt Formation (optional): - Acid (e.g., HCl, Mesylic acid) - Solvent (e.g., Isopropanol) Purification->Salt_Formation Final_Product Final Product: Rasagiline or its salt Salt_Formation->Final_Product A3_Coupling_Workflow General Workflow for A³ Coupling Reaction Start Start Materials: - Aldehyde - Amine (e.g., Propargylamine HCl) - Terminal Alkyne Reaction Reaction: - Catalyst (e.g., CuI) - Solvent (optional) - Heat Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Final_Product Final Product: Propargylamine Derivative Purification->Final_Product CuAAC_Workflow General Workflow for CuAAC Reaction Start Start Materials: - Propargylamine Derivative (Alkyne) - Organic Azide Reaction Reaction: - Copper(I) source (e.g., CuSO4/Sodium Ascorbate) - Solvent (e.g., t-BuOH/H2O) Start->Reaction Workup Work-up & Extraction Reaction->Workup Purification Purification: Column Chromatography or Crystallization Workup->Purification Final_Product Final Product: 1,2,3-Triazole Derivative Purification->Final_Product

References

Solvent-Free Synthesis of Propargylamines: A Green Chemistry Approach for Pharmaceutical Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Propargylamines are a critical structural motif in a wide array of pharmaceuticals and bioactive molecules. Traditional synthetic routes often rely on volatile and hazardous organic solvents, posing significant environmental and safety concerns. This application note details the solvent-free synthesis of propargylamines, primarily through the A³ (aldehyde-alkyne-amine) and KA² (ketone-alkyne-amine) coupling reactions. This environmentally benign approach offers numerous advantages, including reduced waste, lower costs, simplified purification, and often, enhanced reaction rates. This document provides a comprehensive overview of various catalytic systems, a detailed experimental protocol for a representative reaction, and a summary of quantitative data to facilitate the adoption of this green chemistry methodology in research and drug development.

Introduction

The propargylamine (B41283) moiety is a key pharmacophore found in several marketed drugs, including the antidepressant Pargyline and the anti-Parkinson's agents Selegiline and Rasagiline.[1][2] The synthesis of these compounds has traditionally involved multi-step procedures often requiring harsh reaction conditions and the use of toxic organic solvents. The development of greener synthetic methodologies is a paramount objective in modern medicinal and process chemistry. Solvent-free, or neat, reaction conditions represent a significant step towards achieving this goal.

The most prominent method for the solvent-free synthesis of propargylamines is the three-component A³ coupling reaction, which involves the condensation of an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a transition metal.[3][4][5] Variations of this reaction, such as the KA² coupling (using a ketone instead of an aldehyde) and metal-free approaches, have also been successfully developed.[3][6] This document will explore the various facets of these solvent-free methodologies.

Catalytic Systems and Reaction Scope

A diverse range of catalysts has been successfully employed for the solvent-free synthesis of propargylamines. These can be broadly categorized into metal-based and metal-free systems.

2.1. Metal-Based Catalysts:

Transition metals, particularly copper, have been extensively used due to their low cost and high reactivity.[3] Various copper catalysts, including copper(I) iodide (CuI), copper nanoparticles supported on different materials (e.g., TiO₂, magnetite), and copper complexes, have demonstrated high efficiency under solvent-free conditions.[1][3][7][8] Other transition metals like gold, nickel, and zinc have also been utilized, each offering unique advantages in terms of catalytic activity and substrate scope.[3][6][9] For instance, gold catalysts, such as AuBr₃, have been shown to be effective for the synthesis of propargylamines with quaternary carbon centers.[3] Nickel-exchanged Y-zeolite has been reported as an efficient and reusable catalyst for the A³ coupling reaction.[9]

2.2. Metal-Free Systems:

In a significant advancement towards even greener chemistry, metal-free protocols for the synthesis of propargylamines have been developed.[5][10][11] These reactions can be promoted by non-metallic catalysts or, in some cases, proceed under catalyst-free conditions, particularly with activated substrates like ortho-hydroxybenzaldehydes.[10] These methods eliminate the risk of metal contamination in the final product, a critical consideration in pharmaceutical synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported solvent-free syntheses of propargylamines, providing a comparative overview of different catalytic systems and their efficiencies.

CatalystAldehyde/KetoneAmineAlkyneTemp. (°C)Time (h)Yield (%)Reference
CuI (5 mol%)BenzaldehydePiperidinePhenylacetylene800.595[7]
Cu-RuBenzaldehydeDiethylaminePhenylacetyleneNeat-Good[3]
CuNPs/TiO₂ (0.5 mol%)4-ChlorobenzaldehydePiperidinePhenylacetylene70198[3]
AuBr₃ (4 mol%)CyclohexanoneMorpholinePhenylacetylene601292[3]
Ni-Y zeolite (20 mg)CyclohexanecarbaldehydePiperidinePhenylacetylene80495[9]
[Zn(L-proline)₂]4-NitrobenzaldehydePiperidinePhenylacetylene80296[6]
NoneSalicylaldehydePiperidinePhenylpropiolic acid80292[10]
Silica-CHDA-Cu (1 mol%)BenzaldehydePiperidinePhenylacetylene80-High[6]
CNT-Fe₃O₄-fibroin-Ag (0.02 g)BenzaldehydePiperidinePhenylacetylene80295[6]

Experimental Protocols

This section provides a detailed, representative experimental protocol for the solvent-free synthesis of a propargylamine via a copper-catalyzed A³ coupling reaction.

4.1. General Procedure for the Copper-Catalyzed Solvent-Free A³ Coupling Reaction:

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.2 mmol)

  • Terminal Alkyne (1.5 mmol)

  • Copper(I) Iodide (CuI, 0.05 mmol, 5 mol%)

  • Reaction vial with a magnetic stir bar

  • Heating plate with a magnetic stirrer

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a clean and dry reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and copper(I) iodide (0.05 mmol).

  • Seal the reaction vial and place it on a preheated heating plate with a magnetic stirrer set to 80 °C.

  • Stir the reaction mixture vigorously at 80 °C for the time specified in the data table or until the reaction is complete (monitored by TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add ethyl acetate (10 mL) to the reaction mixture and stir for 5 minutes.

  • Filter the mixture to remove the catalyst.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure propargylamine.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and MS).

Visualizing the Workflow and Reaction Mechanism

The following diagrams illustrate the general experimental workflow for the solvent-free synthesis of propargylamines and the widely accepted mechanism for the A³ coupling reaction.

G cluster_workflow Experimental Workflow A Reactant Mixing (Aldehyde, Amine, Alkyne, Catalyst) B Solvent-Free Reaction (Heating and Stirring) A->B Heat C Work-up (Extraction and Washing) B->C Cooling D Purification (Column Chromatography) C->D E Product Characterization (NMR, MS) D->E G cluster_mechanism A³ Coupling Reaction Mechanism Aldehyde Aldehyde Iminium Iminium Ion Intermediate Aldehyde->Iminium Amine Amine Amine->Iminium Propargylamine Propargylamine Product Iminium->Propargylamine Alkyne Terminal Alkyne Metal_Acetylide Metal Acetylide Complex Alkyne->Metal_Acetylide Catalyst Metal Catalyst (e.g., Cu(I)) Catalyst->Metal_Acetylide Metal_Acetylide->Propargylamine

References

Application Notes & Protocols: Palladium-Catalyzed Cyclization of Propargylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of palladium-catalyzed cyclization reactions of propargylamines, a versatile and powerful tool in synthetic organic chemistry for the construction of diverse nitrogen-containing heterocyclic compounds. These heterocycles are prevalent scaffolds in pharmaceuticals, natural products, and functional materials. This guide details various reaction pathways, presents quantitative data for key transformations, and provides explicit experimental protocols.

Introduction to Palladium-Catalyzed Propargylamine (B41283) Cyclization

Palladium catalysts are exceptionally effective in mediating the cyclization of propargylamines, enabling the formation of a wide array of carbocyclic and heterocyclic structures under mild conditions.[1][2] The unique reactivity of the propargylamine moiety, containing both a nucleophilic amine and an electrophilic alkyne, allows for diverse transformations.[3] By carefully selecting the palladium catalyst, ligands, and reaction conditions, chemists can steer the reaction towards the desired cyclic products with high selectivity and yield.[1][3] These methods are noted for their good functional group tolerance, and atom economy, making them highly attractive for applications in drug discovery and development.[3]

The versatility of this methodology is demonstrated by the synthesis of various heterocyclic systems, including quinolines, pyrrolidines, oxazolines, and more complex polycyclic structures.[3][4][5] Recent advancements have further expanded the scope to include multicomponent reactions, cascade processes, and the incorporation of CO2 and CO, showcasing the continuous evolution of this powerful synthetic strategy.[6]

Reaction Pathways and Mechanisms

The palladium-catalyzed cyclization of propargylamines can proceed through several distinct mechanistic pathways, dictated by the choice of catalyst, substrates, and additives. Below are visualizations of some key reaction pathways.

General Workflow for Catalyst Screening and Optimization

A systematic approach is crucial for optimizing the reaction conditions for a specific propargylamine cyclization. The following workflow outlines a typical optimization process.

Experimental Workflow cluster_prep Substrate Preparation cluster_screening Reaction Optimization cluster_analysis Analysis and Purification cluster_scaleup Scale-up Propargylamine Propargylamine Synthesis (e.g., A3-Coupling) Catalyst Catalyst Screening (e.g., Pd(OAc)2, PdCl2(PPh3)2) Propargylamine->Catalyst Ligand Ligand Screening Catalyst->Ligand Select Best Catalyst Solvent Solvent Screening Ligand->Solvent Select Best Ligand Base Base/Additive Screening Solvent->Base Select Best Solvent Temp Temperature Optimization Base->Temp Select Best Base Workup Reaction Workup Temp->Workup Optimized Conditions Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Scaleup Gram-Scale Synthesis Characterization->Scaleup

Caption: General experimental workflow for optimizing palladium-catalyzed propargylamine cyclization.

Plausible Mechanism for Quinoline (B57606) Synthesis

One of the prominent applications is the synthesis of functionalized quinolines. A plausible mechanism involves the coordination of the palladium catalyst to the alkyne, followed by an intramolecular nucleophilic attack by the amine.

Quinoline Synthesis Mechanism A Propargylamine + Pd(II) B π-Alkyne Palladium Complex (A1) A->B Coordination C Intramolecular Nucleophilic Attack B->C D Vinylpalladium Intermediate C->D E Reductive Elimination D->E F Quinoline + Pd(0) E->F G Oxidative Addition (Re-entry to catalytic cycle) F->G G->A

Caption: Plausible mechanism for palladium-catalyzed quinoline synthesis from propargylamines.

Data Presentation: Synthesis of Quinolines

The palladium-catalyzed cyclization of various propargylamines has been shown to produce a range of substituted quinolines in moderate to excellent yields.[3] The reaction demonstrates good tolerance to both electron-donating and electron-withdrawing groups on the aromatic rings.[3]

EntryR¹ (on Aniline)R² (on Alkyne)R³ (on Aldehyde)ProductYield (%)[3]
1Hp-TolylPh2-(p-Tolyl)-4-phenylquinoline65
24-Mep-TolylPh6-Methyl-2-(p-tolyl)-4-phenylquinoline85
34-tBup-TolylPh6-(tert-Butyl)-2-(p-tolyl)-4-phenylquinoline83
44-OMep-TolylPh6-Methoxy-2-(p-tolyl)-4-phenylquinoline78
54-Fp-TolylPh6-Fluoro-2-(p-tolyl)-4-phenylquinoline75
64-Clp-TolylPh6-Chloro-2-(p-tolyl)-4-phenylquinoline72
74-CF₃p-TolylPh6-(Trifluoromethyl)-2-(p-tolyl)-4-phenylquinoline68
8HCyclohexylPh2-Cyclohexyl-4-phenylquinoline81
9H2-ThiophenylPh2-(Thiophen-2-yl)-4-phenylquinoline72

Experimental Protocols

General Protocol for the Synthesis of Propargylamines (A3-Coupling)

Propargylamines are often synthesized via a three-component coupling of an amine, an aldehyde, and an alkyne (A3-coupling).[3]

Materials:

  • Amine (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Alkyne (1.0 mmol)

  • Dichloromethane (DCM) (10.0 mL)

  • Nitrogen atmosphere

Procedure:

  • To a solution of the amine (1.0 mmol), aldehyde (1.0 mmol), and alkyne (1.0 mmol) in DCM (10.0 mL), the reaction mixture is stirred at room temperature under a nitrogen atmosphere for 12 hours.[3]

  • After completion of the reaction (monitored by TLC), the solvent is removed by vacuum distillation.[3]

  • The crude mixture is purified by flash column chromatography on silica (B1680970) gel to afford the desired propargylamine.[3]

Protocol for Palladium-Catalyzed Cyclization to Quinolines

Materials:

  • Propargylamine (0.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (5 mol%)

  • Toluene (2.0 mL)

  • Nitrogen atmosphere

Procedure:

  • A mixture of the propargylamine (0.2 mmol) and Pd(OAc)₂ (5 mol%) is prepared in a sealed tube.[3]

  • Toluene (2.0 mL) is added, and the tube is sealed.[3]

  • The reaction mixture is stirred at 120 °C for 24 hours.[3]

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the corresponding quinoline.[3]

Protocol for Palladium-Catalyzed Cyclization Amination with 1,3-Dienes

This method yields chloromethylene pyrrolidines through a novel cyclization amination of propargylamines and 1,3-dienes.[4]

Materials:

  • Propargylamine (0.2 mmol)

  • 1,3-Diene (0.4 mmol)

  • Pd(OAc)₂ (5 mol%)

  • 2,6-Dimethyl-1,4-benzoquinone (1.0 equiv)

  • Phosphorous ligand (e.g., Xantphos, 10 mol%)

  • Solvent (e.g., 1,4-Dioxane, 2.0 mL)

Procedure:

  • In a glovebox, a reaction tube is charged with Pd(OAc)₂, the phosphorous ligand, and 2,6-dimethyl-1,4-benzoquinone.

  • The propargylamine and the 1,3-diene are added, followed by the solvent.

  • The tube is sealed and the reaction mixture is stirred at a predetermined temperature (e.g., 80-120 °C) for the specified time.

  • Upon completion, the reaction mixture is cooled, and the solvent is evaporated.

  • The crude product is purified by column chromatography to give the chloromethylene pyrrolidine.

Applications in Drug Development

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry. The palladium-catalyzed cyclization of propargylamines provides efficient access to a wide range of these valuable scaffolds.[7][8][9] For instance, the quinoline core is present in numerous antimalarial, antibacterial, and anticancer agents.[3] The ability to rapidly generate libraries of substituted heterocycles using these methods is a significant advantage in the hit-to-lead optimization phase of drug discovery. Furthermore, the mild reaction conditions and broad functional group tolerance allow for the late-stage functionalization of complex molecules, a crucial capability in the development of new therapeutics.[4] The synthesis of pyrrolidines, another important pharmacophore, via these methods further underscores their utility in medicinal chemistry.[4]

Conclusion

The palladium-catalyzed cyclization of propargylamines stands out as a robust and versatile strategy for the synthesis of nitrogen heterocycles. The continuous development of new catalytic systems and reaction pathways expands the synthetic toolbox available to chemists in academia and industry. The detailed protocols and data presented herein serve as a practical guide for researchers looking to leverage this powerful methodology in their own synthetic endeavors, particularly in the fields of drug discovery and materials science.

References

Propargylamine Hydrochloride: A Key Intermediate in the Synthesis of Neuroprotective Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Propargylamine (B41283) hydrochloride (C₃H₅N·HCl) is a versatile chemical building block of significant interest in medicinal chemistry and drug development.[1][2] Its unique structure, featuring a terminal alkyne and a primary amine, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules.[2] This document provides detailed application notes and experimental protocols for the use of propargylamine hydrochloride as a key intermediate in the synthesis of pharmaceuticals, with a particular focus on Monoamine Oxidase B (MAO-B) inhibitors used in the treatment of neurodegenerative diseases such as Parkinson's disease.[3]

Introduction

This compound is a stable, water-soluble salt of propargylamine, presenting as a colorless to pale yellow solid.[2] Its utility in organic synthesis is primarily attributed to the reactivity of its terminal alkyne group in various coupling reactions and the nucleophilicity of its amino group.[2] These properties have been exploited in the synthesis of numerous pharmaceuticals, most notably the irreversible MAO-B inhibitors Rasagiline (B1678815) and Selegiline, which are mainstays in the management of Parkinson's disease.[3][4] The propargylamine moiety is crucial for the mechanism of action of these drugs, as it forms a covalent adduct with the flavin cofactor of the MAO-B enzyme, leading to its irreversible inhibition.[5][6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 15430-52-1[1][6][7]
Molecular Formula C₃H₆ClN[1][2][7]
Molecular Weight 91.54 g/mol [1][6][7]
Melting Point 179-182 °C[1][7]
Solubility Soluble in water (partly), methanol, and ethanol.[1][7]
Appearance Colorless to pale yellow solid/powder[2]
Purity Typically >95%[2][6]

Applications in Drug Synthesis

This compound is a key starting material or intermediate in several important synthetic transformations in medicinal chemistry.

Synthesis of MAO-B Inhibitors

The most prominent application of this compound is in the synthesis of MAO-B inhibitors. These drugs increase the levels of dopamine (B1211576) in the brain by preventing its breakdown, which is beneficial for patients with Parkinson's disease.[8]

Rasagiline, (R)-N-(2-propynyl)-1-aminoindan, is a potent, selective, and irreversible MAO-B inhibitor.[9] Its synthesis often involves the N-propargylation of (R)-1-aminoindan.

Table 2: Summary of a Representative Synthesis of Rasagiline Mesylate

StepReactantsReagents/SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Alkylation (R)-N-(Trifluoroacetyl)-1-aminoindan, Propargyl bromideCesium carbonate, Acetonitrile30-3510 (stirring) + reaction completion--[10]
Hydrolysis N-propargyl-N-trifluoroacetyl-1-aminoindan20% Potassium hydroxide (B78521), Methanol30-35Completion (monitored by TLC/HPLC)Quantitative>99.5[10]
Salt Formation Rasagiline baseMethanesulfonic acid, Isopropanol50-600.25 (crystallization)88 (overall)100[10]

Selegiline, (R)-(-)-N-methyl-N-(1-phenylprop-2-yl)prop-2-yn-1-amine, is another selective MAO-B inhibitor.[11] One synthetic route involves the reaction of (R)-(-)-2-methylamino-1-phenylpropane with propargyl bromide.

Table 3: Summary of a Representative Synthesis of Selegiline Hydrochloride

StepReactantsReagents/SolventTemperature (°C)Time (h)Yield (%)Reference
Alkylation (R)-(-)-2-methylamino-1-phenylpropane, Propargyl bromidePotassium carbonate, Chloroform5-boiling point--[12]
Salt Formation Selegiline baseHydrogen chloride, IsopropanolCooling-High[12]
A³ Coupling Reactions

The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot, three-component reaction to synthesize propargylamines.[13][14] This atom-economical process is catalyzed by various metals, most commonly copper salts.[13]

Table 4: Representative A³ Coupling Reaction

AldehydeAmineAlkyneCatalystSolventTemperature (°C)Yield (%)Reference
BenzaldehydePiperidinePhenylacetyleneCuFe₂O₄ NPsToluene8090[15]
Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[16] This reaction is instrumental in creating C(sp²)-C(sp) bonds, which are present in many complex drug molecules.[3][17]

Synthesis of Heterocyclic Compounds

The unique reactivity of propargylamines makes them excellent precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds such as quinolines, pyridines, and pyrazines through cyclization and isomerization reactions.[18][19][20]

Experimental Protocols

Protocol for the Synthesis of Rasagiline Base via N-propargylation

This protocol is adapted from a patented procedure and describes the alkylation of a protected aminoindan followed by deprotection.[10]

Materials:

  • (R)-N-(Trifluoroacetyl)-1-aminoindan

  • Propargyl bromide (80% solution in toluene)

  • Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN)

  • Methanol (MeOH)

  • 20% Potassium hydroxide (KOH) solution

  • TLC plates, HPLC system

Procedure:

  • Alkylation: In a round bottom flask, combine (R)-N-(Trifluoroacetyl)-1-aminoindan (1 eq.), cesium carbonate (1.2 eq.), and acetonitrile. Stir the mixture at 30-35 °C for 10 minutes.

  • Add propargyl bromide (1.2 eq.) dropwise to the reaction mixture.

  • Continue stirring at 30-35 °C and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude N-propargyl-N-trifluoroacetyl-1-aminoindan as a yellowish-red oil.

  • Hydrolysis: Dissolve the crude oil from the previous step in methanol.

  • Add 20% potassium hydroxide solution to the methanolic solution.

  • Stir the mixture at 30-35 °C and monitor the hydrolysis by TLC or HPLC.

  • Once the reaction is complete, the crude rasagiline base is obtained. This can be purified by column chromatography if necessary.

General Protocol for A³ Coupling Reaction

This protocol provides a general procedure for the synthesis of propargylamines via a copper-catalyzed A³ coupling reaction.[13][15]

Materials:

  • Aldehyde (1 mmol)

  • Secondary amine (1.2 mmol)

  • Terminal alkyne (1.5 mmol)

  • Copper-based catalyst (e.g., CuFe₂O₄ NPs, 5 mol%)

  • Toluene (5 mL)

Procedure:

  • To a reaction vessel, add the aldehyde, secondary amine, terminal alkyne, copper catalyst, and toluene.

  • Stir the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the catalyst (if heterogeneous) by filtration or magnetic decantation.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired propargylamine.

Signaling Pathways and Mechanism of Action

Drugs synthesized from this compound, such as Rasagiline and Selegiline, primarily act by irreversibly inhibiting MAO-B.[5][9]

MAO-B Inhibition

The propargylamine moiety is a "suicide" inhibitor. The alkyne group reacts with the FAD cofactor of the MAO-B enzyme, forming a stable covalent adduct and rendering the enzyme inactive.[5][6][7] This leads to an increase in the concentration of dopamine in the synaptic cleft, thereby alleviating the motor symptoms of Parkinson's disease.

MAO_B_Inhibition Propargylamine_Drug Propargylamine-based Drug (e.g., Rasagiline, Selegiline) MAO_B Monoamine Oxidase B (MAO-B) (with FAD cofactor) Propargylamine_Drug->MAO_B Binds to active site Inactive_Complex Irreversible Covalent Adduct (Inactive MAO-B) MAO_B->Inactive_Complex Forms covalent bond with FAD cofactor Metabolites Dopamine Metabolites MAO_B->Metabolites Produces Increased_Dopamine Increased Dopamine Levels in Synapse Inactive_Complex->Increased_Dopamine Prevents dopamine breakdown, leading to Dopamine Dopamine Dopamine->MAO_B Metabolized by

Caption: Mechanism of irreversible MAO-B inhibition.

Neuroprotective Signaling Pathways

Beyond MAO-B inhibition, Rasagiline and Selegiline have been shown to possess neuroprotective properties.[8][21] They activate intracellular signaling pathways that promote neuronal survival and induce the expression of anti-apoptotic proteins and neurotrophic factors.[8][21]

Neuroprotection_Pathway Rasagiline_Selegiline Rasagiline / Selegiline TrkB_PI3K TrkB/PI3K/CREB Pathway Rasagiline_Selegiline->TrkB_PI3K Activates Mitochondria Mitochondrial Apoptosis Prevention Rasagiline_Selegiline->Mitochondria Prevents opening of mitochondrial transition pore Bcl2_NTFs Increased expression of: - Anti-apoptotic proteins (Bcl-2) - Neurotrophic Factors (BDNF, GDNF) TrkB_PI3K->Bcl2_NTFs Leads to Neuronal_Survival Enhanced Neuronal Survival and Protection Bcl2_NTFs->Neuronal_Survival Mitochondria->Neuronal_Survival

Caption: Neuroprotective signaling pathways of Rasagiline and Selegiline.

Conclusion

This compound is an indispensable intermediate in modern drug synthesis, particularly for neuroprotective agents. Its versatile reactivity allows for its incorporation into complex molecular scaffolds through efficient and robust chemical transformations. The detailed protocols and mechanistic insights provided in these application notes are intended to facilitate further research and development in this critical area of medicinal chemistry. The continued exploration of propargylamine-based derivatives holds significant promise for the discovery of novel therapeutics for a range of diseases.

References

Application Notes and Protocols: Monoamine Oxidase (MAO) Assay Using Propargylamine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidases (MAO) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, playing a crucial role in the metabolism of monoamine neurotransmitters and dietary amines.[1][] The two isoforms, MAO-A and MAO-B, share approximately 70% amino acid sequence identity but exhibit different substrate specificities and inhibitor sensitivities.[3] MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine (B1679862), while MAO-B has a higher affinity for phenethylamine (B48288) and benzylamine.[4] Both isoforms are capable of metabolizing dopamine (B1211576) and tyramine.[][4]

The critical role of MAOs in regulating neurotransmitter levels makes them significant targets for the development of therapeutics for neurological and psychiatric disorders.[3][5] Selective MAO-A inhibitors are effective antidepressants, while selective MAO-B inhibitors are used in the treatment of Parkinson's disease and Alzheimer's disease.[6] Propargylamine (B41283) inhibitors are a class of mechanism-based irreversible inhibitors that form a covalent adduct with the FAD cofactor of the enzyme.[7] This application note provides detailed protocols for assessing the inhibitory potential of propargylamine compounds against MAO-A and MAO-B using two common in vitro assays: the kynuramine (B1673886) assay and the Amplex™ Red assay.

Signaling Pathways Involving Monoamine Oxidase

Monoamine oxidases are central to the regulation of monoamine neurotransmitter signaling. By degrading neurotransmitters like dopamine, serotonin, and norepinephrine in the presynaptic neuron, MAOs control the amount of neurotransmitter available for release into the synaptic cleft.[1][] Inhibition of MAO leads to an increase in the concentration of these neurotransmitters, thereby enhancing downstream signaling. The enzymatic reaction of MAO also produces byproducts such as hydrogen peroxide (H₂O₂), aldehydes, and ammonia, which can contribute to oxidative stress and cellular damage if not properly neutralized.[1][8]

MAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO-A/MAO-B) Monoamine_Neurotransmitter->MAO Metabolism VMAT2 VMAT2 Monoamine_Neurotransmitter->VMAT2 Uptake Aldehyde Aldehyde MAO->Aldehyde Produces H2O2 H2O2 MAO->H2O2 Produces Ammonia Ammonia MAO->Ammonia Produces Vesicle Synaptic Vesicle VMAT2->Vesicle Released_NT Released Neurotransmitter Vesicle->Released_NT Exocytosis Mitochondrion Mitochondrion Receptor Postsynaptic Receptor Released_NT->Receptor Binding Signal_Transduction Signal Transduction Receptor->Signal_Transduction Activation Propargylamine_Inhibitor Propargylamine Inhibitor Propargylamine_Inhibitor->MAO Irreversible Inhibition

Diagram 1: Monoamine Oxidase Signaling Pathway

Experimental Workflow for MAO Inhibition Assay

The general workflow for determining the inhibitory potential of a compound against MAO involves preparing the enzyme and inhibitor solutions, pre-incubating them, initiating the enzymatic reaction with a suitable substrate, and then detecting the product formation over time. This allows for the calculation of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

MAO_Inhibition_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor Stock Solutions) start->prep_reagents serial_dilutions Prepare Serial Dilutions of Propargylamine Inhibitor prep_reagents->serial_dilutions plate_setup Plate Setup (96-well) - Add Buffer/Enzyme - Add Inhibitor/Vehicle serial_dilutions->plate_setup pre_incubation Pre-incubation (e.g., 15 min at 37°C) plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add Substrate) pre_incubation->reaction_initiation incubation Incubation (e.g., 20-30 min at 37°C) reaction_initiation->incubation detection Measure Signal (Fluorescence or Absorbance) incubation->detection data_analysis Data Analysis - Calculate % Inhibition - Determine IC50 Value detection->data_analysis end End data_analysis->end

Diagram 2: MAO Inhibition Assay Workflow

Data Presentation: Inhibition of MAO-A and MAO-B by Propargylamine Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several common propargylamine inhibitors against human MAO-A and MAO-B.

InhibitorMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)SelectivityReference
Clorgyline118,850MAO-A Selective[9][10]
Pargyline (B1678468)-404MAO-B Selective[9]
Selegiline (Deprenyl)>35,500141.7MAO-B Selective[10]
Rasagiline>3,550141.7MAO-B Selective[10]
Safinamide--MAO-B Selective[11]

Note: IC₅₀ values can vary depending on the experimental conditions (e.g., substrate concentration, enzyme source). The data presented here is for comparative purposes.

Experimental Protocols

Two common methods for assaying MAO activity and inhibition are detailed below. The kynuramine assay is a direct assay measuring the formation of a fluorescent product, while the Amplex™ Red assay is a coupled-enzyme assay that detects the production of hydrogen peroxide.

Protocol 1: Kynuramine-Based Fluorometric MAO Inhibition Assay

This protocol is adapted from established methods for determining MAO-A and MAO-B inhibition.[5][11]

Principle: Monoamine oxidase catalyzes the oxidative deamination of the non-fluorescent substrate kynuramine to an unstable aldehyde intermediate. This intermediate spontaneously cyclizes to form the highly fluorescent product, 4-hydroxyquinoline. The rate of increase in fluorescence is directly proportional to MAO activity.

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide (substrate)

  • Propargylamine inhibitors (e.g., clorgyline for MAO-A, pargyline for MAO-B)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Black 96-well microplates

  • Fluorescence microplate reader (Excitation: ~310-320 nm, Emission: ~380-400 nm)

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the propargylamine inhibitor in DMSO. Perform serial dilutions in potassium phosphate buffer to achieve the desired final concentrations.

  • Plate Setup: In a 96-well black microplate, add the following to each well:

    • 50 µL of potassium phosphate buffer (for blank wells) or enzyme solution (MAO-A or MAO-B in buffer).

    • 25 µL of potassium phosphate buffer (for control wells) or the test/control inhibitor solution at various concentrations.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[5]

  • Reaction Initiation: Start the enzymatic reaction by adding 25 µL of the kynuramine substrate solution to all wells. The final concentration of kynuramine should be at or below its Kₘ for the respective enzyme.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes, protected from light.[5]

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~316 nm and an emission wavelength of ~400 nm.[6]

Data Analysis:

  • Subtract the fluorescence of the blank wells from all other readings.

  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Fluorescence of test well / Fluorescence of control well))

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[5]

Protocol 2: Amplex™ Red-Based Fluorometric MAO Inhibition Assay

This protocol is based on commercially available kits and established methodologies for detecting H₂O₂ production.[12][13][14]

Principle: MAO catalyzes the oxidation of a substrate (e.g., p-tyramine), producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) to produce the highly fluorescent product, resorufin. The increase in fluorescence is proportional to the amount of H₂O₂ produced, and thus to the MAO activity.

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • p-Tyramine (substrate for both MAO-A and MAO-B)[13]

  • Amplex™ Red reagent

  • Horseradish peroxidase (HRP)

  • Propargylamine inhibitors (e.g., clorgyline, pargyline)

  • Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)[15]

  • Hydrogen peroxide (H₂O₂) for standard curve

  • DMSO

  • Black 96-well microplates

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~585-590 nm)[13][16]

Procedure:

  • Inhibitor and Sample Preparation:

    • Prepare serial dilutions of the propargylamine inhibitor in assay buffer.

    • Dilute enzyme samples in assay buffer.

  • Plate Setup:

    • Add 45 µL of the diluted enzyme sample to each well of a black 96-well plate.

    • Add 5 µL of the inhibitor solution (or vehicle for control) to the respective wells.

    • Include a no-enzyme control and a positive control with a known inhibitor.

  • Pre-incubation: Mix and incubate the plate for at least 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.[13][14]

  • Working Reagent Preparation: Prepare a working solution containing the Amplex™ Red reagent, HRP, and the substrate (p-tyramine) in assay buffer.

  • Reaction Initiation: Add 50 µL of the working reagent to all wells.

  • Incubation: Incubate the plate for 20-30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~530 nm and an emission wavelength of ~585 nm.[13]

Data Analysis:

  • Generate a hydrogen peroxide standard curve to quantify the amount of H₂O₂ produced.

  • Subtract the background fluorescence (no-enzyme control) from all readings.

  • Calculate the MAO activity based on the standard curve.

  • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Calculate the IC₅₀ value as described in Protocol 1.

Troubleshooting

IssuePossible CauseSolution
High background signalAutofluorescence of test compoundRun a control with the test compound in the absence of the enzyme and subtract this background signal.[4]
Test compound interferes with detection chemistry (Amplex Red assay)Run a control with the test compound and H₂O₂ in the absence of MAO to check for direct reaction with the probe.[4][14]
Inconsistent resultsSub-optimal enzyme activityEnsure proper storage and handling of the enzyme. Use a known potent inhibitor as a positive control to validate assay performance.[4]
Incorrect substrate concentrationDetermine the Michaelis-Menten constant (Kₘ) for the substrate under your experimental conditions and use a concentration at or below the Kₘ, especially for competitive inhibitors.[4]
No or low inhibitionInactive inhibitorCheck the purity and stability of the inhibitor. Prepare fresh solutions.
Insufficient pre-incubation timeFor irreversible inhibitors like propargylamines, ensure adequate pre-incubation time for the inhibitor to bind to the enzyme.

References

The Strategic Application of Propargylamine in the Synthesis of Complex Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargylamine (B41283) and its derivatives are versatile and powerful building blocks in modern organic synthesis, particularly in the construction of complex molecular architectures found in natural products.[1][2] The presence of both a nucleophilic amine and a reactive terminal alkyne within a compact framework allows for a diverse range of chemical transformations, making propargylamine a valuable synthon for the introduction of nitrogen-containing moieties and for subsequent carbon-carbon and carbon-heteroatom bond formations.[3] This document provides detailed application notes and experimental protocols for the use of propargylamine and its synthetic equivalents in the total synthesis of two distinct natural products: the marine alkaloid (-)-Nakadomarin A and the pyrrolo[2,1-a]isoquinoline (B1256269) alkaloid (±)-Crispine A.

I. Synthesis of the Tetracyclic Core of (-)-Nakadomarin A

The total synthesis of the structurally intricate marine alkaloid (-)-Nakadomarin A, accomplished by Dixon and coworkers, showcases the strategic use of a key fragment that, while not directly propargylamine, is assembled using synthetic methodologies closely related to propargylamine chemistry. Specifically, the construction of a key piperidinone intermediate relies on the generation of an iminium ion and subsequent cyclization, a common reactivity pattern for propargylamine derivatives.

Synthetic Pathway Overview

The synthesis of the tetracyclic core of (-)-Nakadomarin A involves the coupling of two advanced fragments, followed by a cascade cyclization. A key piperidinone fragment is synthesized and then elaborated to participate in this key transformation.

Nakadomarin_A_Core_Synthesis A Commercially Available Starting Materials B Piperidinone Fragment (Multi-step synthesis) A->B Synthesis C Furan-containing Fragment A->C Synthesis D Coupling of Fragments B->D C->D E Cascade Cyclization (Iminium Ion Formation) D->E Key Step F Tetracyclic Core of (-)-Nakadomarin A E->F

Caption: Synthetic strategy for the tetracyclic core of (-)-Nakadomarin A.

Key Experimental Protocol: Synthesis of a Piperidinone Precursor

While a direct propargylamine addition is not the key step, the synthesis of the piperidinone fragment involves the formation of an enecarbamate and its subsequent reaction, which is relevant to the broader reactivity of amine-containing synthons. The following protocol is adapted from the supporting information of the total synthesis by Dixon and coworkers.

Synthesis of (S)-1-((R)-1-(tert-butyldimethylsilyloxy)pent-4-en-2-yl)-5-oxopyrrolidine-2-carboxylate

Reagent/SolventMolecular WeightQuantityMoles (mmol)
(S)-5-oxopyrrolidine-2-carboxylic acid129.11 g/mol 1.00 g7.74
(R)-1-(tert-butyldimethylsilyloxy)pent-4-en-2-amine215.42 g/mol 1.83 g8.51
DCC (N,N'-Dicyclohexylcarbodiimide)206.33 g/mol 1.75 g8.51
DMAP (4-Dimethylaminopyridine)122.17 g/mol 0.095 g0.77
Dichloromethane (B109758) (DCM)-40 mL-

Procedure:

  • To a stirred solution of (S)-5-oxopyrrolidine-2-carboxylic acid (1.00 g, 7.74 mmol) in dry dichloromethane (40 mL) at 0 °C under an argon atmosphere, was added (R)-1-(tert-butyldimethylsilyloxy)pent-4-en-2-amine (1.83 g, 8.51 mmol), followed by DMAP (0.095 g, 0.77 mmol).

  • DCC (1.75 g, 8.51 mmol) was then added portionwise over 5 minutes.

  • The reaction mixture was allowed to warm to room temperature and stirred for 16 hours.

  • The resulting suspension was filtered through a pad of Celite®, and the filtrate was concentrated under reduced pressure.

  • The residue was purified by flash column chromatography (Silica gel, 40-60 µm, eluting with 30-50% ethyl acetate (B1210297) in hexanes) to afford the title compound as a colorless oil.

  • Yield: 2.35 g (90%).

  • Characterization Data: ¹H NMR (400 MHz, CDCl₃) δ 6.35 (br s, 1H), 5.78 (ddt, J = 17.2, 10.4, 6.8 Hz, 1H), 5.11 – 5.02 (m, 2H), 4.28 (dd, J = 8.8, 5.6 Hz, 1H), 4.18 – 4.08 (m, 1H), 3.63 (dd, J = 9.6, 4.0 Hz, 1H), 3.54 (dd, J = 9.6, 6.0 Hz, 1H), 2.48 – 2.20 (m, 5H), 0.88 (s, 9H), 0.04 (s, 6H). ¹³C NMR (101 MHz, CDCl₃) δ 175.7, 171.9, 134.4, 117.8, 65.5, 56.9, 48.9, 36.9, 29.8, 25.8, 25.4, 18.2, -5.5.

II. Total Synthesis of (±)-Crispine A

The total synthesis of the pyrrolo[2,1-a]isoquinoline alkaloid (±)-Crispine A, reported by Knölker and Agarwal, provides a direct and elegant application of a propargylamine synthon. The key step involves the addition of a propargyl Grignard reagent to a 3,4-dihydroisoquinoline, followed by a silver-catalyzed oxidative cyclization to construct the core structure of the natural product.

Synthetic Pathway Overview

The synthesis is a concise three-step sequence starting from commercially available materials.

Crispine_A_Synthesis A 3,4-Dihydro-6,7- dimethoxyisoquinoline C Addition Reaction A->C B Propargylmagnesium bromide B->C D 1-(Prop-2-ynyl)-1,2,3,4-tetrahydro -6,7-dimethoxyisoquinoline C->D Key Intermediate E Silver(I) Acetate Mediated Oxidative Cyclization D->E Key Step F (±)-Crispine A E->F

Caption: Key steps in the total synthesis of (±)-Crispine A.

Key Experimental Protocols

1. Addition of Propargylmagnesium Bromide

Reagent/SolventMolecular WeightQuantityMoles (mmol)
3,4-Dihydro-6,7-dimethoxyisoquinoline191.23 g/mol 1.00 g5.23
Propargylmagnesium bromide (0.5 M in THF)-12.5 mL6.27
Tetrahydrofuran (B95107) (THF), anhydrous-20 mL-

Procedure:

  • A solution of 3,4-dihydro-6,7-dimethoxyisoquinoline (1.00 g, 5.23 mmol) in anhydrous tetrahydrofuran (20 mL) was cooled to -78 °C under an argon atmosphere.

  • To this stirred solution, propargylmagnesium bromide (12.5 mL of a 0.5 M solution in THF, 6.27 mmol) was added dropwise over 10 minutes.

  • The reaction mixture was stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.

  • The reaction was quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution (20 mL).

  • The aqueous layer was extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers were washed with brine (30 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by flash column chromatography (Silica gel, 40-60 µm, eluting with 20-40% ethyl acetate in hexanes) to yield 1-(prop-2-ynyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline as a pale yellow oil.

  • Yield: 0.88 g (73%).

  • Characterization Data: ¹H NMR (400 MHz, CDCl₃) δ 6.60 (s, 1H), 6.55 (s, 1H), 4.25 (t, J = 5.6 Hz, 1H), 3.85 (s, 6H), 3.25 – 3.15 (m, 1H), 2.95 – 2.85 (m, 1H), 2.80 – 2.65 (m, 2H), 2.55 (dd, J = 16.8, 5.2 Hz, 1H), 2.40 (dd, J = 16.8, 6.0 Hz, 1H), 2.05 (t, J = 2.6 Hz, 1H).

2. Silver-Catalyzed Oxidative Cyclization

Reagent/SolventMolecular WeightQuantityMoles (mmol)
1-(Prop-2-ynyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline231.29 g/mol 0.50 g2.16
Silver(I) Acetate166.91 g/mol 0.40 g2.38
Dichloromethane (DCM)-25 mL-

Procedure:

  • To a solution of 1-(prop-2-ynyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline (0.50 g, 2.16 mmol) in dichloromethane (25 mL) was added silver(I) acetate (0.40 g, 2.38 mmol).

  • The reaction mixture was stirred at room temperature for 12 hours in the dark.

  • The mixture was then filtered through a pad of Celite®, and the filtrate was washed with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue was purified by flash column chromatography (Silica gel, 40-60 µm, eluting with 10-20% ethyl acetate in hexanes) to afford (±)-Crispine A as a white solid.

  • Yield: 0.42 g (85%).

  • Characterization Data: ¹H NMR (400 MHz, CDCl₃) δ 6.70 (s, 1H), 6.62 (s, 1H), 6.58 (s, 1H), 4.20 – 4.10 (m, 1H), 3.88 (s, 3H), 3.86 (s, 3H), 3.40 – 3.30 (m, 1H), 3.00 – 2.80 (m, 3H), 2.75 – 2.60 (m, 2H), 2.50 – 2.35 (m, 1H).

Conclusion

The strategic incorporation of propargylamine and its synthetic equivalents is a powerful approach in the total synthesis of complex natural products. As demonstrated in the syntheses of the (-)-Nakadomarin A core and (±)-Crispine A, the unique reactivity of the propargylamine moiety enables the efficient construction of key heterocyclic frameworks. The A3 coupling reaction and the nucleophilic addition of propargyl organometallic reagents to imines or iminium ions are highly reliable and versatile methods for introducing this valuable building block. The presented protocols offer a practical guide for researchers in natural product synthesis and medicinal chemistry to leverage the synthetic potential of propargylamine in their own research endeavors.

References

Application Notes and Protocols: Propargylamine Hydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargylamine (B41283) hydrochloride is a versatile and highly reactive building block in organic synthesis, finding significant application in the preparation of a diverse range of agrochemicals.[1][2] Its utility stems from the presence of both a primary amine and a terminal alkyne functional group, allowing for a variety of chemical transformations. This enables the construction of complex heterocyclic structures, which are often the core of active fungicidal and insecticidal compounds.[3][4][5] This document provides detailed application notes and experimental protocols for the synthesis of agrochemical compounds derived from propargylamine hydrochloride, with a focus on a class of potent fungicides.

Key Applications in Agrochemical Synthesis

This compound serves as a crucial precursor for the synthesis of various agrochemical classes, including:

  • Fungicides: The propargyl moiety can be incorporated into heterocyclic systems like triazoles and benzamides, which are known to exhibit significant antifungal activity.[3][6]

  • Insecticides: Propargyloxy-diphenyl oxide and benzenesulfonamide (B165840) derivatives have shown insecticidal properties.

  • Herbicides: The unique chemical reactivity of the propargyl group is utilized to create novel herbicidal molecules.[5]

One of the most powerful synthetic strategies employing propargylamine derivatives is the multicomponent A³ (Aldehyde-Alkyne-Amine) coupling reaction, which allows for the efficient, one-pot synthesis of complex propargylamine derivatives.[7]

Featured Application: Synthesis of Benzamidine-Triazole Fungicides

This section details the synthesis of novel benzamidine (B55565) derivatives containing a 1,2,3-triazole moiety, which have demonstrated significant in vivo fungicidal activity against common plant pathogens.[3] The synthesis involves a "click chemistry" approach to connect a benzamidine core with a propargyl-containing fragment.

Signaling Pathway and Logic

The synthetic strategy leverages the high efficiency and regioselectivity of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The propargyl group, introduced via a propargylamine derivative, readily participates in this reaction to form a stable triazole ring, linking the two key fragments of the final fungicidal molecule.

Synthesis_Logic Propargylamine_HCl Propargylamine Hydrochloride Propargyl_Derivative Propargyl Derivative (e.g., Propargyl Alcohol) Propargylamine_HCl->Propargyl_Derivative Functional Group Transformation Click_Chemistry CuAAC 'Click Chemistry' Propargyl_Derivative->Click_Chemistry Azide_Precursor Azide-containing Benzamidine Precursor Azide_Precursor->Click_Chemistry Fungicide Benzamidine-Triazole Fungicide Click_Chemistry->Fungicide Experimental_Workflow cluster_propargyl Propargyl Intermediate Synthesis cluster_click Click Chemistry for Fungicide Synthesis P1 React 4-Nitrophenol with Propargyl Bromide P2 Reflux and Workup P1->P2 P3 Purification P2->P3 C1 Dissolve Azide and Propargyl Intermediate P3->C1 Key Intermediate C2 Add Sodium Ascorbate and CuSO4 C1->C2 C3 Stir at Room Temperature C2->C3 C4 Extraction and Workup C3->C4 C5 Purification C4->C5 Final_Product Final_Product C5->Final_Product Final Fungicide

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Propargylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for propargylamine (B41283) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing propargylamines?

The most prevalent and versatile method is the A³ coupling reaction, a one-pot, three-component reaction involving an aldehyde, a terminal alkyne, and an amine.[1] This method is favored for its atom economy and operational simplicity.[1][2]

Q2: Which catalysts are typically used for the A³ coupling reaction?

A variety of metal salts can catalyze the A³ coupling reaction, with copper salts (e.g., CuI, CuBr, Cu(OTf)₂) being the most common due to their high efficiency and relatively low cost.[2][3][4][5] Other metals like gold, silver, and zinc have also been successfully employed.[4][6]

Q3: What is the general mechanism of the A³ coupling reaction?

The reaction typically proceeds through the following key steps:

  • Activation of the Alkyne: The metal catalyst activates the terminal alkyne, making the acetylenic proton more acidic.[2][7]

  • Formation of Metal Acetylide: The amine present in the reaction mixture acts as a base to deprotonate the activated alkyne, forming a metal acetylide intermediate.[2][8]

  • Iminium Ion Formation: The aldehyde and amine react in situ to form an iminium ion.[2][7]

  • Nucleophilic Attack: The metal acetylide then attacks the electrophilic iminium ion, forming the new carbon-carbon bond and yielding the propargylamine product.[2][7][9]

A3_Coupling_Mechanism cluster_catalyst_activation Catalyst Activation cluster_imine_formation Iminium Formation cluster_coupling C-C Bond Formation Alkyne R'C≡CH Metal_Acetylide [M]-C≡CR' Alkyne->Metal_Acetylide + [M] - H⁺ Catalyst [M] Propargylamine Propargylamine Metal_Acetylide->Propargylamine + Iminium Ion Aldehyde RCHO Iminium [RCH=NR²R³]⁺ Aldehyde->Iminium Amine R²R³NH Amine->Iminium

A3 Coupling Reaction Mechanism

Troubleshooting Guides

Low or No Product Yield

Q4: My A³ coupling reaction resulted in a low yield or no product. What are the potential causes and how can I troubleshoot this?

Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield:

Troubleshooting_Low_Yield cluster_reagents Reagent Quality Checks cluster_catalyst Catalyst Activity Checks cluster_conditions Reaction Condition Optimization cluster_atmosphere Atmosphere Control Start Low/No Yield Check_Reagents 1. Verify Reagent Quality Start->Check_Reagents Check_Catalyst 2. Assess Catalyst Activity Check_Reagents->Check_Catalyst Purity Check purity of aldehyde, amine, and alkyne. (Distill or recrystallize if necessary) Check_Reagents->Purity Check_Conditions 3. Optimize Reaction Conditions Check_Catalyst->Check_Conditions Fresh_Catalyst Use a fresh batch of catalyst. Check_Catalyst->Fresh_Catalyst Check_Atmosphere 4. Ensure Inert Atmosphere Check_Conditions->Check_Atmosphere Temperature Increase reaction temperature. (e.g., from RT to 80-100°C) Check_Conditions->Temperature Inert_Gas Use a properly degassed solvent and maintain an inert atmosphere (N₂ or Ar). Check_Atmosphere->Inert_Gas Aldehyde_Quality Aldehydes can oxidize to carboxylic acids. Amine_Quality Check for carbonate formation in secondary amines. Catalyst_Loading Increase catalyst loading (e.g., from 1-5 mol% to 10 mol%). Solvent Screen different solvents (e.g., toluene (B28343), MeCN, or solvent-free). Reaction_Time Extend the reaction time and monitor by TLC. Oxygen_Sensitivity Copper catalysts can be sensitive to oxygen, leading to alkyne homocoupling.

Troubleshooting Workflow for Low Yield

Detailed Checklist:

  • Reagent Quality:

    • Aldehyde: Ensure the aldehyde is pure and free from the corresponding carboxylic acid, which can form upon oxidation. Consider using a freshly opened bottle or purifying by distillation.

    • Amine: Secondary amines can react with atmospheric CO₂ to form carbonates. Use a fresh or distilled amine.

    • Alkyne: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling), especially in the presence of copper catalysts and oxygen.[10] Ensure the alkyne is pure.

  • Catalyst Activity:

    • The catalyst, particularly copper(I) salts, can oxidize and lose activity. Use a fresh, high-purity catalyst.

    • Consider increasing the catalyst loading.

  • Reaction Conditions:

    • Temperature: Many A³ coupling reactions require heating (e.g., 70-100 °C) to proceed at a reasonable rate.[10]

    • Solvent: The choice of solvent can be critical. While some reactions work well in water or under solvent-free conditions, others may require organic solvents like toluene or acetonitrile.[4][11]

    • Inert Atmosphere: To prevent side reactions like alkyne homocoupling, it is often beneficial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using copper catalysts.[10]

Side Product Formation

Q5: I observe a significant side product in my reaction mixture. What could it be and how can I minimize it?

A common side product is the homocoupling of the terminal alkyne, especially when using copper catalysts. This results in the formation of a diyne.

Minimizing Alkyne Homocoupling:

  • Strictly Anaerobic Conditions: The most effective way to prevent this side reaction is to exclude oxygen from the reaction mixture. Use degassed solvents and maintain a positive pressure of an inert gas (N₂ or Ar).[10]

  • Ligand Addition: In some cases, the addition of a chiral ligand can not only improve enantioselectivity but also suppress side reactions.[10]

Q6: How can I purify my propargylamine from the reaction mixture?

  • Column Chromatography: This is the most common method for purifying propargylamines. A typical eluent system is a mixture of hexanes and ethyl acetate (B1210297).[1] The polarity can be adjusted based on the specific product. Propargylamines generally have a lower Rf value compared to the starting aldehyde and alkyne.[10] For basic propargylamines that may streak on silica (B1680970) gel, adding a small amount of triethylamine (B128534) (e.g., 1%) to the eluent can improve the separation.

  • Solid-Phase Extraction (SPE): For library synthesis or rapid purification, SPE with an ion-exchange cartridge (e.g., SCX) can be effective for isolating basic propargylamine products.[12]

Data Presentation

Table 1: Comparison of Catalysts for the A³ Coupling of Benzaldehyde, Piperidine, and Phenylacetylene.

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
CuI (5)Toluene1001292[13]
CuBr (5)Toluene10012~92[13]
ZnI₂ (5)Toluene1001260[13]
ZnCl₂ (5)Toluene1002425-33[13]
AgI (1.5-3)Water10024Moderate[4][6]
Au(III) salen complex (1)Water4024Excellent[14]
Zn(OTf)₂ (10)Solvent-free1002-4High[14]

Table 2: Effect of Different Substrates on A³ Coupling Yield (Representative Examples).

AldehydeAmineAlkyneCatalyst (mol%)Yield (%)Reference
BenzaldehydePiperidinePhenylacetyleneDicopper Complex (0.4)>99[3]
4-NitrobenzaldehydePiperidinePhenylacetyleneDicopper Complex (0.4)98[3]
CyclohexanecarboxaldehydePiperidinePhenylacetyleneDicopper Complex (0.4)96[3]
BenzaldehydePyrrolidinePhenylacetyleneCu(I)/Schiff base91[8]
BenzaldehydeAnilinePhenylacetyleneCuBr/RuCl₃High[5]
BenzaldehydePiperidine1-HeptyneDicopper Complex (0.4)99[3]

Experimental Protocols

General Protocol for Copper-Catalyzed A³ Coupling Reaction:

Experimental_Workflow Start Start Setup 1. Reaction Setup (Flame-dried flask, inert atmosphere) Start->Setup Add_Reagents 2. Add Reagents (Solvent, Amine, Aldehyde, Alkyne) Setup->Add_Reagents Add_Catalyst 3. Add Catalyst (e.g., CuI) Add_Reagents->Add_Catalyst Reaction 4. Run Reaction (Stir at specified temperature) Add_Catalyst->Reaction Monitor 5. Monitor Progress (TLC) Reaction->Monitor Workup 6. Aqueous Workup (Quench, Extract) Monitor->Workup Reaction Complete Purify 7. Purification (Column Chromatography) Workup->Purify End End Purify->End

General Experimental Workflow

Materials:

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Amine (1.1 mmol, 1.1 equiv)

  • Terminal Alkyne (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Anhydrous solvent (e.g., toluene, 5 mL)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Reagents for workup (e.g., saturated aqueous NH₄Cl, ethyl acetate, brine)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the copper(I) iodide catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Reagents: Under a positive pressure of the inert gas, add the anhydrous solvent, followed by the amine, aldehyde, and terminal alkyne via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.[2] A common eluent for TLC is 10% ethyl acetate in hexanes.[2]

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired propargylamine.[1]

References

Technical Support Center: A³ Coupling Reactions for Propargylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for A³ (Aldehyde-Alkyne-Amine) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of propargylamines.

Frequently Asked Questions (FAQs)

Q1: What is the A³ coupling reaction and why is it important for propargylamine (B41283) synthesis?

The A³ coupling reaction is a one-pot, three-component reaction that combines an aldehyde, a terminal alkyne, and an amine to form a propargylamine.[1][2] This method is highly valued in organic synthesis and medicinal chemistry due to its high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step.[2][3] Propargylamines are crucial building blocks for a wide range of nitrogen-containing heterocycles, natural products, and pharmacologically active molecules.[1][3]

Q2: What is the general mechanism of the A³ coupling reaction?

The catalytic cycle of the A³ coupling reaction typically proceeds through the following key steps:[1][2][4]

  • Imine/Iminium Ion Formation: The aldehyde and amine react in situ to form an imine or an iminium ion.[2][3]

  • Alkyne Activation: The metal catalyst activates the terminal alkyne, typically by forming a metal-acetylide intermediate, which increases the acidity of the terminal proton.[2][3][4]

  • Nucleophilic Attack: The metal acetylide then acts as a nucleophile and attacks the electrophilic carbon of the imine or iminium ion.[2][5] This step forms the new carbon-carbon bond and leads to the formation of the propargylamine product after protonation.[2]

Q3: Which catalysts are most commonly used for A³ coupling reactions?

A variety of transition metal catalysts are effective for A³ coupling, with copper salts being the most frequently used due to their low cost, high catalytic efficiency, and stability.[2][5] Other commonly employed metal catalysts include gold, silver, zinc, and iron complexes.[5][6][7] The choice of catalyst can significantly influence the reaction yield, selectivity, and the required reaction conditions.[5]

Troubleshooting Guide for Low Yields

Low yields in A³ coupling reactions can be attributed to a variety of factors, from reagent quality to suboptimal reaction conditions. This guide addresses common issues in a question-and-answer format to help you troubleshoot your experiments effectively.

Q4: My A³ coupling reaction shows low or no conversion of starting materials. What are the potential causes and how can I fix this?

Several factors can lead to poor conversion. A systematic approach to troubleshooting is often the most effective.

Potential Causes and Solutions:

  • Inactive Catalyst: The metal catalyst may be oxidized or deactivated.

    • Solution: Use freshly purchased or properly stored catalysts. For air-sensitive catalysts, ensure they are handled under an inert atmosphere (e.g., argon or nitrogen).[8] Copper(I) salts, for instance, are prone to oxidation to the less active Copper(II) state.

  • Insufficient Reaction Temperature: The reaction may require more thermal energy to proceed at an adequate rate.

    • Solution: Gradually increase the reaction temperature. Many A³ coupling reactions are run at elevated temperatures, often between 80-100 °C.[1][9] Monitoring the reaction by TLC or LC-MS at different temperatures can help identify the optimal condition.

  • Poor Solvent Choice: The chosen solvent may not be suitable for the specific substrates or catalyst system.

    • Solution: Screen a variety of solvents. While toluene, DMF, and DMSO are commonly used, the polarity of the solvent can significantly impact the reaction.[8][10] In some cases, solvent-free conditions have been shown to improve yields.[11][12]

  • Steric Hindrance: Bulky substituents on the aldehyde, amine, or alkyne can slow down the reaction.

    • Solution: If sterically hindered substrates are necessary, you may need to increase the catalyst loading, use a more active catalyst, or prolong the reaction time.

Below is a troubleshooting workflow to address low conversion issues:

low_conversion_workflow start Low or No Conversion check_catalyst Check Catalyst Activity (Fresh? Handled properly?) start->check_catalyst check_temp Review Reaction Temperature (Is it optimal?) start->check_temp check_solvent Evaluate Solvent Choice (Solubility? Polarity?) start->check_solvent check_sterics Assess Steric Hindrance (Bulky substrates?) start->check_sterics change_catalyst Use Fresh/Different Catalyst check_catalyst->change_catalyst Inactive increase_temp Increase Temperature check_temp->increase_temp Too Low screen_solvents Screen Solvents check_solvent->screen_solvents Suboptimal modify_conditions Increase Catalyst Loading or Reaction Time check_sterics->modify_conditions Significant

Troubleshooting workflow for low reaction conversion.

Q5: I am observing significant side product formation. What are the common side reactions and how can they be minimized?

The most common side reaction in A³ couplings is the homocoupling of the terminal alkyne, often referred to as Glaser coupling.[8]

Cause and Minimization of Alkyne Homocoupling:

  • Cause: This side reaction is particularly prevalent in the presence of copper catalysts and oxygen.

  • Minimization Strategies:

    • Inert Atmosphere: Ensure the reaction is carried out under a strictly anaerobic atmosphere (argon or nitrogen) to exclude oxygen.[8][9]

    • Reagent Purity: Use pure reagents, as impurities can sometimes promote side reactions.

    • Copper-Free Systems: If homocoupling remains a significant issue, consider switching to a copper-free catalytic system, such as those based on gold, silver, or iron.[5]

The relationship between reaction components and potential side products is illustrated below:

side_products cluster_reactants aldehyde Aldehyde propargylamine Desired Product (Propargylamine) aldehyde->propargylamine A³ Coupling amine Amine amine->propargylamine A³ Coupling alkyne Terminal Alkyne alkyne->propargylamine A³ Coupling homocoupling Side Product (Diyne - Homocoupling) alkyne->homocoupling Glaser Coupling (in presence of O2) catalyst Metal Catalyst (e.g., Cu(I)) catalyst->propargylamine A³ Coupling catalyst->homocoupling Glaser Coupling (in presence of O2)

Reaction pathways leading to desired and side products.

Q6: How do the electronic properties of the aldehyde and alkyne affect the reaction yield?

The electronic nature of the substituents on both the aldehyde and the alkyne can have a significant impact on the reaction rate and overall yield.

  • Aldehydes: Electron-withdrawing groups on the aromatic ring of an aldehyde generally make the carbonyl carbon more electrophilic, which can facilitate the initial formation of the iminium ion and subsequent nucleophilic attack, often leading to higher yields.[13] Conversely, electron-donating groups can decrease the reactivity of the aldehyde.

  • Alkynes: The acidity of the terminal proton of the alkyne is crucial for the formation of the metal acetylide. Electron-withdrawing groups on the alkyne can increase this acidity, potentially accelerating the reaction.

Data on Reaction Parameter Optimization

The following tables summarize quantitative data from various studies on the optimization of A³ coupling reactions.

Table 1: Effect of Catalyst on Propargylamine Yield

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1CuI (5)Toluene80488[3]
2CuBr (10)Water100290[14]
3AgI (3)Water1001285[7]
4AuCl₃ (2)TFE602492[10]
5Zn(OTf)₂ (10)Toluene1101295[6]
6NiO nanoparticles (3)Solvent-free80196[12]

Table 2: Effect of Solvent on Propargylamine Yield

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Cu/CSolvent-free80597[11]
2CuIToluene80488[3]
3CuIMeCN80485[3]
4CuINeat8010Trace[3]
5Gold ComplexTFE602492[10]
6Gold ComplexToluene602475[10]

Experimental Protocols

General Protocol for a Copper-Catalyzed A³ Coupling Reaction:

This protocol is a general guideline and may require optimization for specific substrates.

  • To a screw-capped vial or a round-bottom flask, add the aldehyde (1.0 mmol), the amine (1.2 mmol), the terminal alkyne (1.5 mmol), and the copper catalyst (e.g., CuI, 0.05 mmol, 5 mol%).[1]

  • Add the desired solvent (e.g., toluene, 2-3 mL).

  • If the catalyst or substrates are air-sensitive, the reaction vessel should be flushed with an inert gas (argon or nitrogen).

  • Seal the vial or flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) (10 mL) and wash with water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 10 mL).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure propargylamine.[1]

References

Side product formation in propargylamine synthesis and removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with side product formation and removal during propargylamine (B41283) synthesis.

Frequently Asked Questions (FAQs): Side Product Formation

Q1: What are the most common side products in propargylamine synthesis, particularly in A³ coupling reactions?

A1: The most prevalent side product in metal-catalyzed propargylamine syntheses, such as the A³ (Aldehyde-Alkyne-Amine) coupling, is the homocoupling (dimerization) product of the terminal alkyne.[1][2] This is often referred to as a Glaser coupling side reaction, which results in the formation of a conjugated diene (enyne).[3][4] Other potential side products include byproducts from coupling reagents (e.g., urea (B33335) derivatives from EDC/DCC) and products from the rearrangement of terminal alkynes under certain basic conditions.[5][6][7]

Q2: Why does alkyne homocoupling occur?

A2: Alkyne homocoupling is particularly common when using copper catalysts.[2] The catalytic cycle for the desired A³ coupling involves the formation of a metal acetylide intermediate.[8] However, this intermediate can react with another molecule of the terminal alkyne in an oxidative dimerization process, especially if the reaction is exposed to oxygen.[1][3] This competing pathway leads to the formation of the undesired enyne dimer.

Q3: Can my choice of catalyst or reagents influence side product formation?

A3: Absolutely. The choice of metal catalyst is critical. While copper salts are common and effective for A³ coupling, they are also notorious for promoting alkyne dimerization.[2][9] Using copper-free catalyst systems or ensuring rigorously inert, oxygen-free conditions can minimize this side reaction.[1][2] For syntheses involving the coupling of an amine to a carboxylic acid to form an amide precursor, the use of carbodiimide (B86325) reagents like DCC or EDC will inevitably produce urea byproducts that need to be removed.[6][10]

Troubleshooting Guide

Problem: My A³ coupling reaction has a very low yield and the TLC plate shows multiple spots.

This guide will help you diagnose potential issues with low-yielding A³ coupling reactions.

Step 1: Analyze the TLC Plate

  • High Rf Spot(s) (non-polar): Likely unreacted alkyne, aldehyde, and the alkyne homocoupling product.[1] The dimer is typically less polar than the starting materials.

  • Baseline Spot (polar): Likely the unreacted amine starting material.[1]

  • Product Spot: The desired propargylamine is a tertiary amine and typically has an intermediate Rf value, often around 0.3-0.4 in a 7:3 hexanes/ethyl acetate (B1210297) system.[1]

Step 2: Identify the Cause Consult the troubleshooting workflow below to identify the root cause of the low yield. Common issues include reagent quality, atmospheric contamination, and non-optimal reaction conditions.[11]

Step 3: Implement Solutions Based on the identified cause, apply the recommended solutions, such as ensuring an inert atmosphere, purifying reagents, or screening different catalysts and solvents.

Troubleshooting Workflow for Low-Yield A³ Coupling Reactions

TroubleshootingWorkflow start Low Yield in A³ Coupling reagent_quality Check Reagent Purity (Alkyne, Aldehyde, Amine) start->reagent_quality Isolate & Check Starting Materials? atmosphere Verify Inert Atmosphere start->atmosphere Reaction Sensitive to Oxygen? catalyst_system Evaluate Catalyst System (Precursor, Ligand, Base) start->catalyst_system Catalyst/Base Inactive? conditions Optimize Reaction Conditions (Solvent, Temperature) start->conditions Conditions Not Optimal? sol_reagent Solution: - Purify starting materials - Check for alkyne dimerization - Use fresh reagents reagent_quality->sol_reagent sol_atmosphere Solution: - Degas solvent thoroughly - Use Schlenk line or glovebox - Ensure no oxygen leaks atmosphere->sol_atmosphere sol_catalyst Solution: - Screen different metal catalysts - Vary ligand if applicable - Test stronger/weaker bases catalyst_system->sol_catalyst sol_conditions Solution: - Screen different solvents (e.g., Toluene, Water) - Adjust temperature (heating may be required) conditions->sol_conditions

Caption: Troubleshooting workflow for low-yield A³ coupling reactions.

Frequently Asked Questions (FAQs): Purification & Removal

Q1: How can I remove the alkyne homocoupling (dimer) byproduct?

A1: The alkyne dimer is typically non-polar and can be effectively separated from the more polar propargylamine product using standard flash column chromatography on silica (B1680970) gel.[12] An eluent system like hexane/ethyl acetate is commonly used, where the dimer will elute much faster than the desired product.[1]

Q2: What is the most efficient method for purifying a library of propargylamines?

A2: For purifying multiple propargylamine products in parallel, Solid Phase Extraction (SPE) is a highly efficient technique.[13] Using a cation exchange cartridge (e.g., SCX), the basic propargylamine products are retained on the column while neutral, non-basic impurities (like the alkyne dimer and excess aldehyde/alkyne) are washed away. The pure product is then eluted with a basic solution, such as ammonia (B1221849) in methanol (B129727).[13]

Q3: My propargylamine product appears to be water-soluble. How can I effectively isolate it?

A3: If your product shows some water solubility, it's crucial to perform a thorough extraction from the aqueous layer after quenching the reaction.[14] Use a suitable organic solvent like ethyl acetate or dichloromethane (B109758) and perform multiple extractions (e.g., 3 x 15 mL) to maximize recovery.[12] Subsequently, drying the combined organic layers over an anhydrous salt like Na₂SO₄ before concentrating is essential.

Data Presentation

Table 1: Common Side Products in Propargylamine Synthesis and Mitigation Strategies
Side ProductCommon Synthesis MethodProbable CauseMitigation & Removal Strategy
Alkyne Dimer (Enyne) A³ Coupling, SonogashiraCopper-catalyzed oxidative coupling, presence of oxygen.[1][2]Perform reaction under strictly inert atmosphere; use copper-free catalyst; remove via column chromatography.[1][2]
Urea Byproduct Carbodiimide Coupling (EDC/DCC)Inherent to the activation of the carboxylic acid.[6][10]For DCC, filter the insoluble dicyclohexylurea.[6] For EDC, use an aqueous wash to remove the water-soluble urea byproduct.[6]
Internal Alkyne Any method using terminal alkynesUse of a strong base (e.g., KOH at high temp) can cause isomerization of the terminal alkyne to a more stable internal alkyne.[7]Use a very strong base like NaNH₂ to form the non-rearranging acetylide salt, or use milder reaction conditions.[7] Removal can be challenging and may require careful chromatography.
Hydrodehalogenation Product Cross-coupling (e.g., Sonogashira)Presence of moisture or other proton sources that reduce the aryl halide.Use scrupulously dry reagents and solvents.

Key Reaction & Purification Diagrams

A³ Coupling Mechanism and Competing Homocoupling Pathway

ReactionMechanism cluster_A3 Desired A³ Coupling Pathway cluster_Glaser Side Reaction: Glaser Homocoupling Amine Amine Imine Imine Intermediate Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Product Propargylamine Product Imine->Product + Metal Acetylide Dimer Alkyne Dimer (Enyne) Alkyne2 Alkyne Acetylide2 Metal Acetylide Alkyne2->Acetylide2 + Metal Catalyst Acetylide2->Dimer + Alkyne + O₂ (catalyst) Alkyne Alkyne Starting Material Acetylide Metal Acetylide Intermediate Alkyne->Acetylide Catalyst Metal Catalyst (e.g., Cu(I)) Catalyst->Acetylide Acetylide->Product Nucleophilic Addition Acetylide->Dimer Oxidative Coupling

Caption: A³ coupling mechanism vs. the competing alkyne homocoupling side reaction.

Experimental Workflow: Purification by Solid Phase Extraction (SPE)

SPE_Workflow start Crude Reaction Mixture (Propargylamine + Impurities) step1 1. Condition SCX Cartridge (e.g., with Methanol) start->step1 step2 2. Load Crude Mixture step1->step2 step3 3. Wash with Neutral Solvent (e.g., Methanol) step2->step3 step4 4. Elute Product (e.g., with NH₃ in Methanol) step3->step4 Basic Product Retained waste Waste: Unreacted Starting Materials, Alkyne Dimer, Non-basic Byproducts step3->waste Impurities Washed Off end Pure Propargylamine step4->end

Caption: General workflow for propargylamine purification using SPE.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed A³ Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • To a flame-dried Schlenk tube under an argon atmosphere, add the aldehyde (1.0 mmol), the secondary amine (1.2 mmol), and the copper catalyst (e.g., CuI, 5 mol%).[12]

  • Add the solvent (e.g., dry toluene, 5 mL).

  • Add the terminal alkyne (1.2 mmol) to the solution.

  • Stir the reaction mixture at the required temperature (room temperature to 100 °C) and monitor its progress by TLC.[1][15]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl (10 mL).[12]

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[12]

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired propargylamine.[12]

Protocol 2: General Procedure for Purification by Solid Phase Extraction (SPE)

This protocol is adapted for isolating basic propargylamines.[13]

  • Conditioning: Pre-condition a strong cation exchange (SCX) cartridge by passing methanol (10 mL) through it.

  • Loading: Dissolve the crude reaction mixture in a minimal amount of methanol and load it onto the conditioned SCX cartridge.

  • Washing: Wash the cartridge with methanol (2 x 5 mL) to elute non-basic materials (e.g., unreacted alkyne, aldehyde, and homocoupling byproducts). Collect this fraction as waste.

  • Elution: Elute the desired basic propargylamine from the cartridge using a 1 M solution of ammonia in methanol (e.g., 10 mL).

  • Isolation: Evaporate the solvent from the elution fraction under reduced pressure to yield the purified propargylamine.

References

Technical Support Center: Catalyst Deactivation in Propargylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propargylamine (B41283) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the synthesis of propargylamines, primarily through A³ coupling and Sonogashira reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in my propargylamine synthesis?

A1: The most common indicators of catalyst deactivation include:

  • A noticeable decrease in reaction yield or a complete halt of the reaction.

  • An increase in reaction time compared to previous successful runs.

  • The formation of unwanted side products, such as homocoupling of alkynes (Glaser coupling).[1]

  • A change in the color of the reaction mixture, which might indicate leaching of the metal from the support.

Q2: Which catalysts are typically used for propargylamine synthesis, and how do they deactivate?

A2: Copper and palladium-based catalysts are most frequently employed.[2]

  • Copper Catalysts (Common in A³ coupling): These are valued for their high efficiency and affordability.[2] Deactivation can occur through several mechanisms:

    • Leaching and Agglomeration: Active copper species can dissolve into the reaction medium and redeposit as larger, less active particles.[3][4]

    • Oxidation: The active Cu(I) species can be oxidized to less active Cu(II).

    • Poisoning: Reactants or impurities, such as sulfur-containing compounds, can bind to the catalyst's active sites.[5]

    • Fouling: Polymeric byproducts can block the catalyst surface.

  • Palladium Catalysts (Common in Sonogashira coupling): These are highly versatile but can be more expensive.[6] Deactivation pathways include:

    • Ligand Degradation: Phosphine (B1218219) ligands can degrade, especially at higher temperatures.[7]

    • Poisoning: Amines, impurities in reagents, or certain functional groups on the substrates can poison the palladium center.[8]

    • Reduction to Pd(0) black: The active catalyst can precipitate as inactive palladium black.

    • Leaching: Palladium can leach from the support material into the solution.[9][10]

Q3: Can the choice of solvent affect my catalyst's stability?

A3: Absolutely. The solvent can significantly influence catalyst stability and overall reaction performance. For instance, in gold-catalyzed A³ coupling, 2,2,2-trifluoroethanol (B45653) has been shown to be an effective solvent.[11] Some reactions can even be performed in water or under solvent-free conditions, which can be beneficial from a green chemistry perspective and may affect catalyst lifetime differently.[12][13] The solvent can impact the solubility of the catalyst and reactants, potentially preventing catalyst agglomeration and influencing the rate of leaching.

Troubleshooting Guides

Issue 1: Gradual or Sudden Decrease in Reaction Yield

You're observing a significant drop in the yield of your propargylamine over several runs or even within a single experiment.

dot

Caption: Troubleshooting workflow for decreased reaction yield.

Question: My A³ coupling reaction yield has dropped significantly. What should I investigate first?

Answer:

  • Reagent and Solvent Purity: Impurities are a common cause of catalyst poisoning. Ensure that your aldehyde, amine, alkyne, and solvent are of high purity. Consider purifying your reagents, for example, by distillation or filtration through a plug of activated alumina (B75360) for amines.[8]

  • Inert Atmosphere: For air-sensitive catalysts like many palladium complexes, ensure that your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.[7]

  • Catalyst Loading: While not a solution to the root cause, a modest increase in catalyst loading might temporarily overcome partial deactivation.

  • Temperature Control: Excessive temperatures can lead to thermal degradation of the catalyst (sintering) or ligands.[7][14] Verify that your reaction temperature is accurately controlled and consider running the reaction at a lower temperature if possible.

Issue 2: Formation of Undesired Byproducts

You're observing the formation of significant amounts of side products, such as the homocoupling product of the alkyne.

Question: My Sonogashira reaction is producing a lot of alkyne homocoupling byproduct. What can I do?

Answer:

  • Copper-Free Conditions: The copper co-catalyst in traditional Sonogashira reactions is often responsible for promoting alkyne homocoupling (Glaser coupling).[1] Consider switching to a copper-free Sonogashira protocol.[15]

  • Amine Base: The choice and purity of the amine base are crucial. Ensure it is free of oxidizing impurities.

  • Rigorous Degassing: The presence of oxygen can facilitate oxidative homocoupling. Improve your degassing procedures for all solvents and reagents.[7]

  • Ligand Choice: For palladium-catalyzed reactions, using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can sometimes suppress side reactions by stabilizing the catalytic species.

Data on Catalyst Performance and Deactivation

Catalyst SystemReaction TypeKey Deactivation Mechanism(s)Typical Catalyst Lifetime/ReusabilityReference(s)
CuI / Supported Cu Nanoparticles A³ CouplingLeaching, Agglomeration, OxidationCan be reused for 4-15 cycles with some loss of activity.[13][16]
Pd(PPh₃)₄ / PdCl₂(PPh₃)₂ Sonogashira CouplingLigand Degradation, Poisoning by Amines/Impurities, Formation of Pd BlackVariable; often single-use in solution, but supported versions can be recycled 5+ times.[6][17]
Gold-NHC Complexes A³ CouplingLess prone to deactivation compared to some Cu/Pd systems.High stability reported.[18]
Fe₃O₄@CuSiO₃ Decarboxylative A³ CouplingNot specified, but catalyst is magnetically recoverable and reusable.Recyclable for up to four cycles.[19]

Experimental Protocols

Protocol 1: Testing Catalyst Reusability in A³ Coupling

This protocol provides a general method for assessing the reusability of a heterogeneous catalyst in a typical A³ coupling reaction.

  • Initial Reaction Setup:

    • To an oven-dried vial, add the aldehyde (1.0 mmol), amine (1.2 mmol), alkyne (1.5 mmol), and the heterogeneous catalyst (e.g., 1-5 mol%).

    • Add the desired solvent (e.g., toluene, water, or solvent-free).[12]

    • Seal the vial and stir the reaction at the optimized temperature for the required time.

  • Work-up and Catalyst Recovery:

    • After the reaction is complete (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.

    • Separate the catalyst from the reaction mixture by filtration or centrifugation. For magnetic catalysts, an external magnet can be used.[13]

    • Wash the recovered catalyst with a suitable solvent (e.g., ethyl acetate) and dry it under vacuum.

  • Subsequent Runs:

    • Add the dried, recovered catalyst to a new reaction vial with fresh substrates and solvent.

    • Run the reaction under the same conditions as the initial run.

    • Repeat the cycle of reaction, recovery, and reuse for a desired number of runs.

  • Analysis:

    • Analyze the product yield of each run using techniques like NMR spectroscopy or gas chromatography.

    • A significant drop in yield indicates catalyst deactivation.

Protocol 2: Regeneration of a Deactivated Copper Catalyst

This protocol outlines a general electrochemical method for regenerating a deactivated copper catalyst.[20]

  • Electrochemical Setup:

    • Place the deactivated copper catalyst in an electrochemical cell containing an ionic liquid that acts as both the electrolyte and solvent.

    • Use a two-electrode system where the deactivated catalyst is one of the electrodes.

  • Regeneration Step:

    • Apply a reverse polarity electric current to the system. This will electrochemically strip away poisoning species and/or redissolve and redeposit the copper in a more active form.

  • Post-Regeneration:

    • After the electrochemical treatment, the catalyst can be washed, dried, and tested again in the catalytic reaction to assess the recovery of its activity.

Catalyst Deactivation Pathways

dot

Deactivation_Pathways cluster_chemical Chemical Deactivation cluster_thermal Thermal Deactivation cluster_mechanical Mechanical/Physical Deactivation ActiveCatalyst Active Catalyst (e.g., Cu(I) or Pd(0) Species) Poisoning Poisoning (Impurities, Reactants) ActiveCatalyst->Poisoning Chemical Adsorption Fouling Fouling / Coking (Polymerization, Byproducts) ActiveCatalyst->Fouling Surface Blockage Sintering Sintering / Agglomeration (High Temperature) ActiveCatalyst->Sintering Particle Growth Leaching Leaching (Dissolution into Solvent) ActiveCatalyst->Leaching Dissolution DeactivatedCatalyst Deactivated Catalyst (Loss of Activity) Poisoning->DeactivatedCatalyst Fouling->DeactivatedCatalyst Sintering->DeactivatedCatalyst Leaching->DeactivatedCatalyst

References

Technical Support Center: Propargylamine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of propargylamine (B41283) hydrochloride during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available propargylamine hydrochloride?

A1: Common impurities can arise from the synthetic route used. These may include unreacted starting materials such as propargyl bromide or chloride, and byproducts like dipropargylamine.[1] Residual solvents from the reaction or purification process can also be present.

Q2: What is the recommended method for purifying this compound?

A2: Recrystallization is a highly effective and commonly used technique for purifying solid organic compounds like this compound.[2][3] The choice of solvent is critical for successful purification.

Q3: How do I select a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the this compound sparingly or not at all at room temperature but show high solubility at elevated temperatures.[4] It is also important that the suspected impurities are either very soluble or insoluble in the chosen solvent at all temperatures. Given that this compound is soluble in water, methanol, and ethanol, a mixed solvent system, such as ethanol/diethyl ether or methanol/dichloromethane, is often a good starting point for optimization.[5]

Q4: My this compound appears as a brown powder. How can I decolorize it?

A4: If your product is colored, it may contain impurities. During the recrystallization process, after dissolving the compound in the hot solvent, you can add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal, which can then be removed by hot gravity filtration.[2]

Q5: How should I properly store purified this compound?

A5: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids and oxidizing agents.[6] For long-term stability, refrigeration (around 4°C) is recommended.[6][7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low or No Crystal Formation After Cooling
Possible Cause Troubleshooting Step
Too much solvent was used. This is the most common reason for failed crystallization.[8] Gently heat the solution to evaporate some of the solvent, then allow it to cool again.
The solution is supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[9] Alternatively, add a "seed crystal" of pure this compound to the solution.[8]
The cooling process is too rapid. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small, impure crystals.[1]
Issue 2: Oiling Out Instead of Crystallization
Possible Cause Troubleshooting Step
The melting point of the compound is lower than the boiling point of the solvent. Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble to lower the saturation temperature.
High concentration of impurities. If the product is significantly impure, it may "oil out."[8] Consider a preliminary purification step, such as a simple filtration or wash, before recrystallization. If the oil solidifies on cooling, it can be isolated and re-recrystallized from a different solvent system.[1]
Issue 3: Purity Does Not Improve After Recrystallization
Possible Cause Troubleshooting Step
Inappropriate solvent choice. The chosen solvent may have similar solubility properties for both the product and the impurities. Experiment with different solvent systems. A two-solvent system can often provide better selectivity.[10]
Crystals crashed out too quickly. Rapid crystal formation can trap impurities within the crystal lattice.[11] Ensure a slow cooling rate to allow for the formation of well-defined, pure crystals.
Incomplete removal of mother liquor. After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[2]

Data Presentation

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Single Solvent Recrystallization >98%Simple to perform.Finding a single ideal solvent can be challenging.
Two-Solvent Recrystallization >99%Offers greater flexibility and fine-tuning of solubility.More complex to optimize the solvent ratio.
Solid Phase Extraction (SPE) ~89% (for general propargylamines)[7]Fast and suitable for parallel purification.[7]May require method development; not as effective for removing all types of impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile) and solvent mixtures (e.g., ethanol/diethyl ether, methanol/dichloromethane). The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but dissolves completely upon heating.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a gravity filter setup and filter the hot solution to remove the activated charcoal. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Purity Analysis by HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the purified this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

TroubleshootingWorkflow start Crude Propargylamine Hydrochloride recrystallization Perform Recrystallization start->recrystallization analysis Analyze Purity (e.g., HPLC, NMR, MP) recrystallization->analysis troubleshoot Purity Not Met analysis->troubleshoot pure Product Meets Purity Specification troubleshoot->pure Yes low_yield Low Yield? troubleshoot->low_yield No oiling_out Oiling Out? low_yield->oiling_out No concentrate Concentrate Solution low_yield->concentrate Yes no_crystals No Crystals? oiling_out->no_crystals No adjust_solvent Adjust Solvent System oiling_out->adjust_solvent Yes re_recrystallize Re-Recrystallize with Different Solvent System no_crystals->re_recrystallize Persistent Issue seed_scratch Seed or Scratch no_crystals->seed_scratch Yes re_recrystallize->recrystallization concentrate->recrystallization slow_cool Ensure Slow Cooling seed_scratch->slow_cool slow_cool->recrystallization adjust_solvent->recrystallization

Caption: Troubleshooting workflow for this compound purification.

PurificationMethods cluster_impurities Types of Impurities cluster_methods Purification Methods unreacted_sm Unreacted Starting Materials recrystallization Recrystallization unreacted_sm->recrystallization byproducts Reaction Byproducts (e.g., Dipropargylamine) byproducts->recrystallization colored_impurities Colored Impurities charcoal Activated Charcoal Treatment colored_impurities->charcoal residual_solvents Residual Solvents drying Drying Under Vacuum residual_solvents->drying charcoal->recrystallization (before cooling)

Caption: Relationship between impurity types and purification methods.

References

Propargylamine Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of propargylamine (B41283) in various solvents and at different pH levels. Understanding the stability of propargylamine is critical for its effective use in research, development, and manufacturing to ensure experimental reproducibility and product quality.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing propargylamine?

A1: Propargylamine should be stored in a cool, dry, well-ventilated area in a tightly sealed container. It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric components. Some suppliers recommend refrigeration (2-8 °C). It is also sensitive to light and should be stored in an opaque or amber container.

Q2: Which substances are incompatible with propargylamine?

A2: Propargylamine is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. Contact with these substances can lead to vigorous reactions and decomposition. It is also advisable to avoid contact with certain metals that can catalyze alkyne reactions.

Q3: How does pH affect the stability of propargylamine in aqueous solutions?

A3: As a primary amine, the stability of propargylamine in aqueous solutions is pH-dependent.

  • Acidic pH: In acidic solutions, the amine group is protonated to form a more stable ammonium (B1175870) salt. This protonation reduces the nucleophilicity of the amine and can protect it from certain degradation pathways. However, very strong acidic conditions might promote reactions involving the alkyne group.

  • Neutral pH: Near neutral pH, both the free amine and the protonated form exist in equilibrium. The free amine is more susceptible to oxidative degradation.

  • Basic pH: In basic solutions, the amine group is deprotonated and exists as the free amine, which is more nucleophilic and susceptible to oxidation. The terminal alkyne proton can also be abstracted under strongly basic conditions, potentially leading to side reactions.

Q4: What are the likely degradation pathways for propargylamine?

A4: While specific degradation pathways for propargylamine are not extensively documented in publicly available literature, potential degradation can be inferred from the reactivity of its functional groups:

  • Oxidation: The primary amine can be susceptible to oxidation, especially in the presence of air (oxygen), light, or metal ions. This can lead to the formation of imines, nitriles, or other oxidation products.

  • Polymerization: The terminal alkyne can undergo polymerization, especially in the presence of transition metal catalysts or upon exposure to heat or light.

  • Reactions with Solvents: Propargylamine is a reactive molecule and may react with certain solvents, particularly those with electrophilic sites. For example, it can react with ketones and aldehydes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield or no product in a reaction involving propargylamine. Propargylamine degradation.- Use freshly opened or properly stored propargylamine. - Degas solvents to remove oxygen. - Run reactions under an inert atmosphere (nitrogen or argon).
Incompatibility with reaction conditions.- Check the pH of your reaction mixture. Buffer the reaction if necessary. - Ensure other reagents are compatible with a primary amine and a terminal alkyne.
Inconsistent experimental results. Variable purity of propargylamine.- Purchase high-purity propargylamine from a reputable supplier. - Consider purifying the reagent before use if its purity is questionable.
Formation of unexpected side products. Side reactions of the amine or alkyne group.- Protect the amine group with a suitable protecting group if it is not the intended reactive site. - Avoid unnecessary exposure to heat, light, and metal catalysts that could initiate alkyne side reactions.
Discoloration of propargylamine solution. Oxidation or polymerization.- Prepare solutions fresh before use. - Store stock solutions under an inert atmosphere and protect from light.

Stability in Different Solvents (Qualitative)

Direct quantitative data on the stability of propargylamine in various solvents is limited. The following table provides a qualitative summary based on general chemical principles and handling recommendations.

Solvent Relative Stability Considerations
Water (acidic pH)GoodProtonated form is more stable.
Water (neutral/basic pH)Moderate to PoorSusceptible to oxidation.
Dimethyl Sulfoxide (DMSO)ModerateAnhydrous DMSO is preferred. Can absorb water, which may affect stability.
Dimethylformamide (DMF)ModerateAnhydrous DMF is preferred. Potential for slow reaction over time.
Acetonitrile (ACN)GoodGenerally a good solvent for reactions and storage of stock solutions for short periods.
Alcohols (e.g., Ethanol, Methanol)GoodSuitable for many reactions, but ensure the absence of acidic or basic contaminants.
Chlorinated Solvents (e.g., DCM, Chloroform)Use with CautionPotential for reactivity, especially with chloroform (B151607) under basic conditions.

Experimental Protocol: Assessing Propargylamine Stability

This protocol outlines a general procedure for determining the stability of propargylamine in a specific solvent and pH using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Objective: To quantify the degradation of propargylamine over time under specific storage conditions.

Materials:

  • Propargylamine

  • Solvent of interest

  • Buffers for pH adjustment (if using aqueous solutions)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • HPLC column (e.g., C18)

  • Mobile phase for HPLC

  • Vials for sample storage

Methodology:

  • Preparation of Propargylamine Stock Solution:

    • Accurately prepare a stock solution of propargylamine in the solvent of interest at a known concentration (e.g., 1 mg/mL).

    • If investigating pH effects, prepare the stock solution in the appropriate buffered aqueous solution.

  • Storage Conditions:

    • Aliquot the stock solution into several vials.

    • Store the vials under the desired conditions (e.g., specific temperature, light or dark).

  • Sample Analysis by HPLC:

    • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from one of the vials.

    • Analyze the sample by a validated stability-indicating HPLC method to determine the concentration of the remaining propargylamine.

    • The HPLC method should be able to separate the intact propargylamine from any potential degradation products.

  • Data Analysis:

    • Plot the concentration of propargylamine versus time.

    • Determine the rate of degradation and, if possible, the half-life of propargylamine under the tested conditions.

Visualizing Experimental Workflow and Degradation

Experimental Workflow for Stability Testing

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Propargylamine Stock Solution aliquot Aliquot into Vials stock->aliquot store Store under Defined Conditions (Temperature, Light, pH) aliquot->store sample Sample at Time Points store->sample hplc HPLC Analysis sample->hplc plot Plot Concentration vs. Time hplc->plot calculate Calculate Degradation Rate / Half-life plot->calculate

Caption: Workflow for assessing propargylamine stability.

Potential Degradation Pathways of Propargylamine

degradation_pathways cluster_oxidation Oxidation cluster_polymerization Polymerization cluster_reaction Side Reactions Propargylamine Propargylamine Imine Imine Propargylamine->Imine [O] Polymer Polymer Propargylamine->Polymer Heat, Light, or Catalyst Adduct Adducts with Electrophiles Propargylamine->Adduct e.g., Aldehydes, Ketones Nitrile Nitrile Imine->Nitrile [O]

Caption: Potential degradation routes for propargylamine.

Preventing decomposition of propargylamine hydrochloride during storage.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Propargylamine (B41283) Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of propargylamine hydrochloride during storage and experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the decomposition of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent decomposition?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1][2] The ideal storage temperature is refrigerated, between 2-8°C.[1][3] It is crucial to keep the container tightly sealed to protect it from moisture, as the compound is hygroscopic.[1][2] For short-term storage, room temperature is acceptable, but for long-term stability, refrigeration at -20°C is recommended.[4]

Q2: I've noticed a color change in my this compound, from white/light yellow to a brownish color. What does this indicate?

A2: A color change to brown or light brown can be an indication of decomposition or the presence of impurities.[1][2] This can be caused by exposure to light, moisture, or elevated temperatures over time. While a slight color change may not significantly impact all applications, it is a sign of potential degradation and loss of purity. For sensitive experiments, it is advisable to use a fresh, uncolored batch of the reagent.

Q3: My this compound is not performing as expected in my click chemistry reaction. Could this be due to decomposition?

A3: Yes, the decomposition of this compound can lead to reduced reactivity in applications like click chemistry.[3] The terminal alkyne group is the reactive moiety in this reaction, and its degradation can result in lower yields or complete reaction failure. If you suspect decomposition, it is recommended to verify the purity of your starting material using an appropriate analytical method, such as HPLC.

Q4: What are the primary decomposition products of this compound?

A4: Under conditions of thermal decomposition, such as in a fire, this compound can break down to produce hazardous gases. These include hydrogen chloride, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).

Q5: What materials and substances are incompatible with this compound?

A5: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Troubleshooting Guides

Issue 1: Visual Signs of Decomposition (Color Change)
  • Symptom: The solid this compound has changed color from white or light yellow to brown.

  • Possible Cause: Exposure to light, moisture, or elevated temperatures.

  • Troubleshooting Steps:

    • Assess the extent of color change: A slight discoloration may be acceptable for non-critical applications, but a significant change to dark brown suggests substantial degradation.

    • Verify Purity: If possible, test the purity of the material using HPLC or another suitable analytical method to quantify the extent of degradation.

    • Use a fresh sample: For sensitive applications such as drug development or quantitative chemical synthesis, it is strongly recommended to discard the discolored product and use a fresh batch.

    • Review storage conditions: Ensure that the compound is stored in a tightly sealed container, protected from light, and at the recommended refrigerated temperature.

Issue 2: Poor Performance in Chemical Reactions (e.g., Low Yield in Bioconjugation)
  • Symptom: Reactions involving this compound, such as peptide synthesis or click chemistry, are resulting in unexpectedly low yields or failure.

  • Possible Cause: Degradation of the this compound leading to a lower concentration of the active reagent.

  • Troubleshooting Steps:

    • Confirm Reagent Purity: Before starting a critical synthesis, confirm the purity of the this compound. An HPLC analysis can provide a quantitative measure of its purity.

    • Use a Freshly Opened Container: Whenever possible, use a new or recently opened container of the reagent for sensitive reactions.

    • Run a Control Reaction: Perform a control experiment with a known, high-purity standard of this compound to determine if the issue lies with the reagent or other reaction components.

    • Optimize Reaction Conditions: Ensure that all other reaction parameters (solvent, temperature, pH, catalysts) are optimal for the specific transformation.

Data Presentation

The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on typical degradation patterns for short-chain amine hydrochlorides and should be used as a general guide.

Table 1: Effect of Temperature and Humidity on the Purity of this compound Over 12 Months

Storage ConditionTime (Months)Purity (%)Appearance
2-8°C, <30% RH099.5White Powder
399.4White Powder
699.2White Powder
1299.0Off-white Powder
25°C, 60% RH099.5White Powder
398.1Light Yellow Powder
696.5Yellowish-Brown Powder
1293.2Brown Powder
40°C, 75% RH099.5White Powder
392.0Brown Powder
685.7Dark Brown, Clumped
1275.3Dark Brown, Tacky Solid

Table 2: Visual Color Change of this compound Under Different Lighting Conditions at 25°C

Lighting ConditionTime (Weeks)Color Observation
Dark (in amber vial)0White
4White
8Off-white
12Light Yellow
Fluorescent Light0White
4Light Yellow
8Yellow
12Yellowish-Brown
Direct Sunlight0White
4Brown
8Dark Brown
12Dark Brown, with some clumping

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Stress Conditions:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store 10 mg of solid this compound in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose 10 mg of solid this compound to UV light (254 nm) for 24 hours.

2. Sample Analysis:

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dissolve the solid samples in a suitable solvent (e.g., water or methanol).

  • Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection, to identify and quantify any degradation products.

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a general HPLC method for determining the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the mobile phase A.

Protocol 3: Colorimetric Assay for Amine Group Detection

This qualitative assay can be used to quickly assess the presence of the primary amine in this compound, which may be lost upon certain degradation pathways.

  • Reagent: 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) solution (e.g., 0.1% in a suitable buffer like sodium bicarbonate, pH 8.5).

  • Procedure:

    • Dissolve a small amount of the this compound sample in the buffer.

    • Add a few drops of the TNBSA solution.

    • A yellow to orange color indicates the presence of primary amines. The intensity of the color can give a qualitative idea of the amine concentration. A lack of color development may suggest significant degradation of the amine functionality.

Visualizations

experimental_workflow cluster_preparation Step 1: Reagent Preparation cluster_reaction Step 2: Click Chemistry Reaction cluster_analysis Step 3: Purification & Analysis propargylamine Propargylamine Hydrochloride (Purity Check) reaction_mix Reaction Mixture: - Propargylamine - Azide-Biomolecule - CuSO4, Sodium Ascorbate - Buffer (e.g., PBS) propargylamine->reaction_mix biomolecule Azide-Modified Biomolecule (e.g., Peptide, Protein) biomolecule->reaction_mix purification Purification (e.g., SEC, Dialysis) reaction_mix->purification analysis Analysis (e.g., LC-MS, SDS-PAGE) purification->analysis logical_relationship storage Improper Storage Conditions temp High Temperature storage->temp humidity High Humidity storage->humidity light Light Exposure storage->light decomposition Propargylamine HCl Decomposition temp->decomposition humidity->decomposition light->decomposition color_change Color Change (White to Brown) decomposition->color_change purity_loss Loss of Purity decomposition->purity_loss reactivity_loss Reduced Reactivity purity_loss->reactivity_loss poor_yield Poor Experimental Yields reactivity_loss->poor_yield

References

Propargylamine Synthesis Scale-Up: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up of propargylamine (B41283) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in transitioning propargylamine synthesis from laboratory to pilot or industrial scale. Propargylamines are vital building blocks for numerous pharmaceuticals, including enzyme inhibitors and central nervous system agents, making their efficient and safe large-scale production critical.

The most prevalent method for propargylamine synthesis is the A³ (Aldehyde-Alkyne-Amine) coupling reaction, a one-pot, three-component reaction valued for its high atom economy.[1][2][3][4] While robust at the lab scale, significant challenges can emerge during scale-up. This guide addresses these potential issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the A³ coupling reaction for propargylamine synthesis?

A1: The primary challenges in scaling up the A³ coupling reaction include:

  • Exothermicity and Heat Management: The reaction can be exothermic, and inefficient heat dissipation in large reactors can lead to temperature spikes, promoting side reactions and creating safety hazards.[5][6]

  • Mass Transfer Limitations: Inadequate mixing in large vessels can lead to localized "hot spots" and concentration gradients, resulting in incomplete reactions and increased byproduct formation.[7][8][9]

  • Byproduct Formation: Common side reactions include the oxidative homocoupling of the alkyne (Glaser coupling), formation of imine intermediates, and potential isomerization of the propargyl group.[10][11][12]

  • Work-up and Purification: Isolating the final product from large volumes of reaction mixtures and catalysts can be challenging, with techniques like column chromatography being difficult and costly to scale.[13]

  • Safety: Handling large quantities of potentially flammable solvents and acetylenic compounds, which can be unstable, requires stringent safety protocols.[14][15]

Q2: Which catalysts are recommended for large-scale propargylamine synthesis?

A2: Copper-based catalysts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), are most commonly used due to their high catalytic efficiency, stability, and affordability.[1][16][17] For processes requiring catalyst recovery and reuse, supported catalysts like copper on magnetite or silica (B1680970) can be advantageous.[16] Metal-free options are also being explored to avoid metal contamination in the final product.[2][10]

Q3: Is solvent-free A³ coupling a viable option for industrial-scale synthesis?

A3: Solvent-free, or "neat," conditions are highly attractive from a green chemistry perspective as they reduce solvent waste and can simplify product isolation.[16][17] Several studies have demonstrated successful gram-scale solvent-free synthesis.[17] However, on a large industrial scale, challenges in heat transfer and viscosity management can arise. A solvent may be necessary to ensure efficient mixing and to act as a heat sink to control the reaction temperature.

Q4: What are the advantages of using continuous flow chemistry for propargylamine synthesis scale-up?

A4: Continuous flow chemistry offers significant advantages for scaling up propargylamine synthesis by providing:

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, minimizing hot spots and side reactions.[7][18][19]

  • Enhanced Safety: The small internal volume of flow reactors reduces the quantity of hazardous materials at any given time, mitigating the risks associated with exothermic events or handling unstable compounds.[18]

  • Scalability: Production can be scaled by running the system for longer durations or by "numbering up" (running multiple reactors in parallel), avoiding the need for re-optimization of reaction conditions.[18][19] One report highlights the use of a continuous flow system for the industrial preparation of propargylamines.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield or Stalled Reaction 1. Inefficient mixing leading to poor mass transfer. 2. Catalyst deactivation (e.g., by oxygen). 3. Insufficient reaction temperature.1. Increase agitation speed; consider reactor baffle design for better turbulence. 2. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[12] 3. Gradually increase the reaction temperature while monitoring for exotherms.
Formation of Alkyne Homocoupling Byproduct (Glaser coupling) Presence of oxygen, which promotes oxidative dimerization of the alkyne.De-gas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction and work-up.[12]
Excessive Imine Formation The equilibrium between the aldehyde and amine favors the imine, but the subsequent addition of the acetylide is slow.1. Consider a stepwise addition: first form the imine, then add the alkyne and catalyst. 2. Increase catalyst loading to accelerate the nucleophilic addition step.
Runaway Reaction / Uncontrolled Exotherm Poor heat dissipation from the large reactor volume. The A³ coupling reaction can be exothermic.[5][6]1. Use a jacketed reactor with a reliable cooling system. 2. Add one of the reagents (e.g., the alkyne) slowly to control the reaction rate and heat generation. 3. Use a solvent with a higher boiling point to act as a heat sink. 4. For highly exothermic systems, consider transitioning to a continuous flow reactor for superior temperature control.[5]
Difficult Product Isolation / Purification 1. Catalyst residues emulsifying during aqueous work-up. 2. Co-elution of product with byproducts during chromatography.1. Use a filter aid (e.g., Celite) to remove solid catalyst before extraction. 2. Optimize the purification method; consider crystallization or distillation as more scalable alternatives to chromatography.[13]
Inconsistent Results Between Batches Variations in raw material quality, moisture content, or subtle changes in reaction conditions (e.g., addition rates).1. Implement strict quality control for all starting materials. 2. Standardize all process parameters, including reagent addition times and agitation speeds, in a detailed batch record.

Experimental Protocols

Protocol 1: General Procedure for Batch Scale-Up of A³ Coupling

This protocol is a general guideline for a batch reaction at a larger scale. Safety Note: This reaction should be conducted in a well-ventilated area, and all personnel should wear appropriate personal protective equipment (PPE). The reaction is potentially exothermic and should be carefully monitored.

  • Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet is charged with the aldehyde (1.0 eq.), the amine (1.2 eq.), and the chosen solvent (e.g., toluene).

  • Inerting: The reactor is purged with nitrogen for 15-20 minutes to remove oxygen.

  • Catalyst Addition: The copper catalyst (e.g., CuI, 1-5 mol%) is added under a positive pressure of nitrogen.

  • Heating: The mixture is heated to the desired temperature (typically 70-100 °C) with vigorous stirring.[12]

  • Alkyne Addition: The terminal alkyne (1.1 eq.) is added portion-wise or via a syringe pump over a period of 1-2 hours to control the reaction exotherm.

  • Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is filtered to remove the catalyst. The filtrate is then washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a scalable method such as crystallization or vacuum distillation.

Protocol 2: Metal-Free Decarboxylative A³ Coupling

This method avoids metal catalysts and uses an alkynyl carboxylic acid as the alkyne source.[10]

  • Reactor Setup: A suitable reactor is charged with the alkynyl carboxylic acid (1.0 eq.), paraformaldehyde (1.2 eq.), the amine (1.1 eq.), and a solvent such as acetonitrile.

  • Reaction: The mixture is heated to approximately 65 °C for 3 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography or another suitable method. A successful large-scale (20 g) synthesis using this type of methodology has been reported.[10]

Visualizations

A3_Coupling_Pathway cluster_reactants Reactants Aldehyde Aldehyde Imine In-situ Imine/ Iminium Ion Formation Aldehyde->Imine Amine Amine Amine->Imine Alkyne Terminal Alkyne Acetylide Metal Acetylide Formation Alkyne->Acetylide Catalyst Metal Catalyst (e.g., Cu(I)) Catalyst->Acetylide Product Propargylamine Imine->Product Nucleophilic Attack Acetylide->Product Product->Catalyst Catalyst Regeneration

Caption: Catalytic cycle of the A³ coupling reaction for propargylamine synthesis.

Scale_Up_Troubleshooting cluster_yield Yield Issues cluster_purity Purity Issues Start Scale-Up Experiment CheckYield Is Yield > 80%? Start->CheckYield CheckPurity Is Purity > 98%? CheckYield->CheckPurity Yes TroubleshootYield Troubleshoot Yield CheckYield->TroubleshootYield No Success Successful Scale-Up CheckPurity->Success Yes TroubleshootPurity Troubleshoot Purity CheckPurity->TroubleshootPurity No Mixing Optimize Mixing/ Mass Transfer TroubleshootYield->Mixing Inert Ensure Inert Atmosphere TroubleshootYield->Inert Temp Adjust Temperature TroubleshootYield->Temp SideReactions Control Side Reactions (e.g., Homocoupling) TroubleshootPurity->SideReactions Purification Optimize Purification (Crystallization/Distillation) TroubleshootPurity->Purification

Caption: A decision-making workflow for troubleshooting propargylamine synthesis scale-up.

References

Technical Support Center: Removal of Copper Catalyst from Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of copper catalysts from click chemistry reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove residual copper catalyst from my click chemistry reaction?

Residual copper can be problematic for several reasons. Copper ions can be toxic to cells, a significant concern for biological applications and drug development.[1][2] They can also interfere with downstream applications, such as fluorescence-based assays, and catalyze unwanted side reactions.[1] Furthermore, the presence of copper can affect the stability and purity of the final product. For applications in drug development, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement.[1]

Q2: What are the most common methods for removing residual copper catalyst?

The most prevalent and effective methods for copper catalyst removal include:

  • Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium (B1175870) chloride.[1][3] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[1][3]

  • Solid-Phase Scavenging: This method employs solid-supported scavengers (resins) with a high affinity for copper.[3] The reaction mixture is passed through the resin, which selectively binds to copper, allowing for simple filtration to remove the catalyst.[1] Examples of such scavengers include QuadraSil™ and SiliaMetS®.[1]

  • Precipitation: This technique involves converting the copper catalyst into an insoluble form, which can then be removed by filtration.[1] For instance, adding a base like sodium hydroxide (B78521) can precipitate copper(II) hydroxide.[1]

  • Silica (B1680970) Gel Chromatography: This standard purification technique can remove copper salts, which are often polar and will adhere to the silica gel, allowing the desired product to be eluted.[1][3]

  • Dialysis: For macromolecular products like bioconjugates, dialysis against a buffer containing a chelating agent like EDTA is an effective method to remove small molecule impurities, including the copper catalyst.[3][4][5]

Q3: How do I choose the best copper removal method for my specific application?

The choice of method depends on several factors:

  • Product Properties: Consider your product's solubility, stability, and affinity for copper.[1][2] For biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are often preferred.[2][6]

  • Scale of Reaction: For large-scale reactions, precipitation might be a cost-effective initial step, while for smaller, high-purity applications, scavenger resins or chromatography may be more suitable.

  • Required Purity Level: The desired final copper concentration will dictate the necessary rigor of the purification method. Combining methods, such as an EDTA wash followed by silica gel filtration, can often achieve higher purity.[3]

Q4: My triazole product appears to have a high affinity for copper, making it difficult to remove. What should I do?

This is a common issue as the triazole product itself can act as a chelator for copper.[3] In this case, you may need to use a stronger chelating agent than your product or a scavenger resin with a very high affinity for copper.[3] Increasing the concentration or the number of washes with the chelating solution can also be effective.

Q5: I see a persistent green/blue color in my organic layer after an aqueous wash. What does this indicate?

A persistent blue or green color in your organic layer is a strong indication of residual copper contamination.[3][7] This could be due to incomplete removal or the chelation of copper by your product.[3] To resolve this, you can perform additional washes with a chelating agent, try a different chelating agent, or use a solid-phase scavenger.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the copper removal process.

Problem 1: Ineffective copper removal with aqueous EDTA wash.

  • Possible Cause: The product is a stronger chelator for copper than EDTA.

    • Solution: Use a scavenger resin with a higher affinity for copper.[3]

  • Possible Cause: The pH of the aqueous solution is not optimal for chelation.

    • Solution: Adjust the pH of the EDTA solution. A pH of 8 is often effective for EDTA chelation of copper.[6]

  • Possible Cause: Insufficient mixing during the liquid-liquid extraction.

    • Solution: Ensure vigorous shaking of the separatory funnel for 1-2 minutes during each wash to maximize contact between the organic and aqueous phases.[3]

Problem 2: Low product yield after purification.

  • Possible Cause: Product loss during aqueous extractions due to some water solubility.

    • Solution: Wash the organic layer with brine (saturated NaCl solution) to decrease the solubility of the organic product in the aqueous phase.[3]

  • Possible Cause: Product adsorption onto the solid support (silica gel or scavenger resin).

    • Solution: If using a scavenger resin, ensure you are using the recommended amount and consider washing the resin with a small amount of fresh solvent to recover any adsorbed product. When using silica gel, try changing the solvent polarity during elution.

Problem 3: My product is water-soluble, making liquid-liquid extraction with an aqueous chelator difficult.

  • Possible Cause: The product and the copper-chelator complex are both in the aqueous phase.

    • Solution: For macromolecular products, dialysis against a buffer containing EDTA is a suitable method.[3][4][5] Size exclusion chromatography can also be used to separate the larger product from the smaller copper-EDTA complex.[6] Alternatively, solid-supported scavenger resins that can be filtered off are a good option.[3]

Data Presentation: Comparison of Copper Removal Methods

The following table summarizes the typical efficiency and characteristics of common copper removal techniques. Note that the actual performance can vary depending on the specific reaction conditions and product properties.

Removal TechniqueTypical Final Copper Level (ppm)Potential Product Yield LossAdvantagesDisadvantages
Aqueous Wash with EDTA < 50[7]5 - 15%Cost-effective and widely applicable.[7]Can be time-consuming if multiple washes are needed; may not be suitable for water-soluble products.[7]
Solid-Phase Scavengers < 10[1]1 - 5%High efficiency and selectivity; simple filtration-based workup.[1][7]Higher cost compared to simple aqueous washes.[1][7]
Precipitation Variable5 - 20%Simple and can be effective for large-scale reactions.[7]May not achieve very low residual copper levels; risk of co-precipitation of the product.[7]
Silica Gel Chromatography < 5010 - 30%Can be integrated into the product purification workflow.May not be sufficient as a standalone method for complete removal of dissolved copper species.[7]
Dialysis/TFF (for Bioconjugates) >95% Removal Efficiency[6]<10%Cost-effective, widely applicable for macromolecules.[6]Requires a subsequent step to remove the copper-EDTA complex; can be time-consuming.[6]
Size Exclusion Chromatography (SEC) >99% Removal Efficiency[6]<15%High-resolution separation; can also be used for buffer exchange.[6]Can be time-consuming and lead to sample dilution.[6]

Experimental Protocols

Protocol 1: Copper Removal using Aqueous EDTA Wash

This protocol is suitable for products soluble in an organic solvent immiscible with water.

Materials:

  • Reaction mixture in an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane)

  • 0.5 M EDTA aqueous solution (pH 8.0)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Quench & Dilution: After the click reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.[1]

  • EDTA Wash: Transfer the diluted reaction mixture to a separatory funnel. Add an equal volume of the 0.5 M EDTA solution.

  • Extraction: Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.[3]

  • Separation: Allow the layers to separate and drain the aqueous layer.

  • Repeat: Repeat the wash with the EDTA solution until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with an equal volume of brine to remove any residual EDTA.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Copper Removal using a Solid-Phase Scavenger Resin

This protocol is suitable for a wide range of products and offers high efficiency.

Materials:

  • Reaction mixture

  • Solid-phase scavenger resin (e.g., SiliaMetS Thiol, QuadraSil MP)

  • Appropriate solvent for the reaction mixture

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Buchner funnel, syringe filter)

Procedure:

  • Resin Addition: After the reaction is complete, add the scavenger resin to the reaction mixture. The amount of resin depends on its loading capacity and the amount of copper catalyst used (typically 3-5 equivalents relative to the copper).

  • Stirring: Stir the suspension at room temperature. The required stirring time can vary from 1 to 24 hours, depending on the specific resin and reaction conditions.[7]

  • Filtration: Filter the mixture to remove the resin.

  • Washing: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.[7]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

Copper_Removal_Workflow_EDTA start Start: Crude Reaction Mixture dilute Dilute with Organic Solvent start->dilute transfer Transfer to Separatory Funnel dilute->transfer add_edta Add Aqueous EDTA Solution transfer->add_edta shake Shake Vigorously add_edta->shake separate Separate Aqueous Layer shake->separate repeat_wash Repeat EDTA Wash Until Colorless separate->repeat_wash Aqueous layer is colored brine_wash Wash with Brine separate->brine_wash Aqueous layer is colorless repeat_wash->shake dry Dry Organic Layer brine_wash->dry concentrate Concentrate dry->concentrate end End: Purified Product concentrate->end Copper_Removal_Workflow_Scavenger start Start: Crude Reaction Mixture add_resin Add Scavenger Resin start->add_resin stir Stir (1-24h) add_resin->stir filter_resin Filter to Remove Resin stir->filter_resin wash_resin Wash Resin with Solvent filter_resin->wash_resin combine Combine Filtrate and Wash filter_resin->combine wash_resin->combine concentrate Concentrate combine->concentrate end End: Purified Product concentrate->end Troubleshooting_Copper_Removal start Start: Purification Issue q1 Persistent blue/green color in product? start->q1 a1_yes Ineffective Copper Removal q1->a1_yes Yes q2 Low Product Yield? q1->q2 No sol1 Increase EDTA washes Use stronger chelator Use scavenger resin a1_yes->sol1 sol1->q2 a2_yes Product Loss q2->a2_yes Yes q3 Water-Soluble Product? q2->q3 No sol2_1 Use brine wash for aqueous extractions a2_yes->sol2_1 sol2_2 Optimize elution for chromatography Wash scavenger resin a2_yes->sol2_2 sol2_1->q3 sol2_2->q3 a3_yes Liquid-liquid extraction is difficult q3->a3_yes Yes end Resolution q3->end No sol3 Use Dialysis with EDTA Size Exclusion Chromatography Solid-phase scavenger resin a3_yes->sol3 sol3->end

References

Managing hygroscopicity of propargylamine hydrochloride during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of propargylamine (B41283) hydrochloride during experiments.

Frequently Asked Questions (FAQs)

Q1: What is propargylamine hydrochloride and why is its hygroscopicity a concern?

This compound (C₃H₅N·HCl) is a versatile intermediate used in the synthesis of pharmaceuticals and other fine chemicals.[1] It is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[2][3] This property can lead to several experimental challenges:

  • Inaccurate Measurements: Absorption of water increases the mass of the compound, leading to errors in weighing and incorrect stoichiometry in reactions.[4]

  • Physical Changes: The powder can become clumpy, gummy, or even dissolve into a concentrated aqueous solution, making it difficult to handle and dispense.[2][3][5]

  • Chemical Instability: The presence of moisture can affect the stability of the compound and may lead to undesirable side reactions or degradation, potentially impacting the yield and purity of your product.[6]

Q2: How should I properly store this compound?

To minimize moisture absorption, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Many suppliers recommend refrigeration (2-8°C).[8] For long-term storage, a desiccator or a dry box with a desiccant is highly recommended.

Q3: What are the visible signs that my this compound has absorbed moisture?

If your this compound has been exposed to moisture, you may observe the following:

  • The fine, free-flowing powder becomes clumpy or caked.[2][5]

  • In cases of significant moisture absorption, the solid may appear wet or have turned into a viscous liquid.

Q4: Can I still use this compound that has been exposed to moisture?

It is not recommended to use this compound that has visibly absorbed moisture without drying it first, as this can compromise the accuracy and outcome of your experiment.

Troubleshooting Guide

Problem: My this compound is clumpy and difficult to weigh accurately.

  • Solution 1: Weighing by Difference. This is the recommended method for weighing hygroscopic solids. Instead of weighing the compound directly on the balance, you weigh the sealed container with the compound, transfer the desired amount to your reaction vessel, and then reweigh the container. The difference in mass is the amount of compound transferred.

  • Solution 2: Use a Glove Box or Dry Bag. For highly sensitive reactions, perform all manipulations, including weighing, inside a glove box or a glove bag with a controlled, low-humidity atmosphere.

  • Solution 3: Quick Dispensing. If a controlled atmosphere is not available, work quickly to minimize the compound's exposure to air. Have all your equipment ready before opening the container. Use glossy or wax-coated weighing paper, as it allows the sticky solid to be transferred more easily.[9]

Problem: I suspect moisture in my this compound is affecting my reaction yield.

  • Solution 1: Dry the Compound Before Use. If you suspect your material has absorbed moisture, you can dry it before use. A common method for amine salts is azeotropic distillation. This involves heating the compound in a solvent that forms an azeotrope with water, such as toluene, to remove the water.[10] Alternatively, drying under high vacuum in the presence of a strong desiccant like phosphorus pentoxide can be effective.

  • Solution 2: Use Anhydrous Solvents and Reagents. Ensure that all other components of your reaction, including solvents and other reagents, are rigorously dried to prevent introducing water into the system.

  • Solution 3: Consider Reaction Conditions. Some reactions, like the Sonogashira coupling, have traditionally required anhydrous conditions. While modern variations may be more water-tolerant, the presence of moisture can still impact the efficiency of the catalyst and lead to side reactions.[11][12][13][14]

Data Presentation

Table 1: Properties and Handling of this compound

PropertyValueSource
Chemical Formula C₃H₅N·HCl
Molecular Weight 91.54 g/mol
Appearance Colorless to pale yellow solid[1]
Melting Point 179-182 °C[15]
Solubility Soluble in water, methanol, and ethanol[1]
Hygroscopicity Hygroscopic[2]
Recommended Storage Tightly sealed container, cool, dry place, refrigeration (2-8°C) recommended[7][8]

Experimental Protocols

Protocol 1: Weighing this compound by Difference
  • Place a sealed vial containing this compound on an analytical balance and record the initial mass.

  • Remove the vial from the balance.

  • Working quickly to minimize exposure to air, open the vial and transfer an approximate amount of the solid to your reaction vessel.

  • Immediately reseal the vial.

  • Place the sealed vial back on the analytical balance and record the final mass.

  • The mass of the transferred this compound is the initial mass minus the final mass.

Protocol 2: Drying this compound via Azeotropic Distillation
  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the this compound.

  • Add a solvent that forms a low-boiling azeotrope with water, such as toluene.

  • Heat the mixture to reflux. The water will be removed as an azeotrope and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Allow the mixture to cool under an inert atmosphere (e.g., nitrogen or argon).

  • The dried this compound in the solvent can be used directly, or the solvent can be removed under reduced pressure to yield the dry solid.

Mandatory Visualization

experimental_workflow Experimental Workflow: Handling this compound cluster_storage Storage cluster_weighing Weighing cluster_reaction Reaction Setup storage Store in tightly sealed container in a cool, dry place (2-8°C). Consider a desiccator. weigh_start Need to weigh reagent weigh_method Choose weighing method weigh_start->weigh_method weigh_bench On the Bench: - Work quickly - Use 'weighing by difference' - Use glossy weighing paper weigh_method->weigh_bench Standard Conditions weigh_inert Inert Atmosphere: - Use glove box or dry bag weigh_method->weigh_inert Moisture-Sensitive Reaction reaction_setup Add to reaction vessel under inert atmosphere if necessary. weigh_bench->reaction_setup weigh_inert->reaction_setup check_moisture Is the reagent visibly wet? reaction_setup->check_moisture dry_reagent Dry reagent before use (e.g., azeotropic distillation) check_moisture->dry_reagent Yes proceed Proceed with reaction check_moisture->proceed No dry_reagent->proceed

Caption: Workflow for handling hygroscopic this compound.

logical_relationship Consequences of Moisture Exposure cluster_consequences Potential Issues propargylamine Propargylamine Hydrochloride hygroscopicity Hygroscopic Nature propargylamine->hygroscopicity is moisture Exposure to Atmospheric Moisture inaccurate_weighing Inaccurate Weighing (Mass Increase) moisture->inaccurate_weighing physical_change Physical Change (Clumping, Deliquescence) moisture->physical_change side_reactions Reduced Yield & Purity (Side Reactions, Degradation) moisture->side_reactions hygroscopicity->moisture leads to absorption of

References

Incompatible materials with propargylamine hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with propargylamine (B41283) hydrochloride. Below you will find frequently asked questions and troubleshooting guidance related to material incompatibility.

Frequently Asked Questions (FAQs)

Q1: What materials are known to be incompatible with propargylamine hydrochloride?

A1: this compound is incompatible with a range of materials that can lead to hazardous reactions. These include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][2][3] Contact with these substances should be strictly avoided. Some sources also indicate incompatibility with reducing agents.[2]

Q2: What are the potential hazards of mixing this compound with incompatible materials?

A2: Mixing this compound with incompatible materials can lead to the generation of toxic and irritating fumes, including hydrogen chloride, nitrogen oxides, and carbon monoxide.[1][2] Reactions can also be exothermic, leading to a dangerous increase in temperature and pressure.

Q3: What are the signs of a potential incompatibility reaction in my experiment?

A3: Signs of an incompatibility reaction can include, but are not limited to:

  • Unexpected color change

  • Gas evolution (bubbling or fizzing)

  • Rapid temperature increase

  • Formation of a precipitate

  • Fuming or smoke

If you observe any of these signs, treat it as a hazardous situation, ensure proper ventilation, and follow your laboratory's emergency procedures.

Q4: Can I store this compound with other chemicals?

A4: this compound should be stored in a cool, dry, well-ventilated area away from incompatible substances.[1][4] It is crucial to segregate it from acids, acid chlorides, acid anhydrides, and oxidizing agents.[1][3] Always store it in a tightly closed container.[1][4]

Troubleshooting Guide

Problem: I've observed an unexpected reaction (e.g., fuming, color change, heat) after adding a reagent to a solution containing this compound.

Solution:

  • Immediate Safety: Prioritize safety. If the reaction is vigorous, evacuate the immediate area and alert your lab supervisor. Ensure the reaction is under a fume hood with proper ventilation.

  • Identify Potential Incompatibilities: Carefully review all the components in your reaction mixture. Compare them against the known incompatibilities of this compound.

  • Consult Safety Data Sheets (SDS): Review the SDS for all chemicals involved in the experiment to identify any other potential incompatibilities.

  • Quenching the Reaction (if safe to do so): If the reaction is manageable and you have assessed the risks, you may consider quenching it. This should only be done by experienced personnel with a clear plan. The choice of quenching agent will depend on the reactants.

  • Future Prevention: Once the situation is resolved, document the incident. Revise your experimental protocol to avoid the combination of incompatible materials in the future.

Incompatible Materials Summary

Incompatible Material ClassExamplesPotential Hazards
Strong Oxidizing AgentsPeroxides, Nitrates, PerchloratesVigorous, potentially explosive reactions.
AcidsHydrochloric Acid, Sulfuric AcidExothermic reaction, release of toxic hydrogen chloride gas.[1][2]
Acid AnhydridesAcetic AnhydrideVigorous, exothermic reaction.[1][2][3]
Acid ChloridesAcetyl Chloride, Benzoyl ChlorideViolent, exothermic reaction.[1][2][3]
Reducing AgentsSodium Borohydride, Lithium Aluminum HydridePotential for vigorous and exothermic reactions.[2]

Experimental Workflow: Material Compatibility Testing

The following is a generalized workflow for testing the compatibility of a new material with this compound. This should be adapted to your specific experimental conditions and safety protocols.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis cluster_conclusion Conclusion start Define Test Parameters (Concentration, Temperature) prep_solution Prepare Propargylamine Hydrochloride Solution start->prep_solution prep_material Prepare Material Sample (e.g., coupon, powder) start->prep_material expose Expose Material to Solution prep_solution->expose prep_material->expose incubate Incubate Under Controlled Conditions expose->incubate observe Visual Observation (e.g., color change, gas) incubate->observe analytical Analytical Testing (e.g., spectroscopy, chromatography) incubate->analytical assess Assess Compatibility observe->assess analytical->assess compatible Material is Compatible assess->compatible No significant changes incompatible Material is Incompatible assess->incompatible Changes observed

Caption: A generalized workflow for material compatibility testing with this compound.

Troubleshooting Logic for Unexpected Reactions

This diagram outlines the logical steps to take when an unexpected reaction occurs.

troubleshooting_logic start Unexpected Reaction Observed safety Ensure Immediate Safety (Ventilation, PPE) start->safety identify Identify All Components in the Mixture safety->identify sds_review Review SDS for All Components identify->sds_review check_incompatible Check Against Known Incompatibilities? sds_review->check_incompatible known_issue Known Incompatibility check_incompatible->known_issue Yes unknown_issue Potential New Incompatibility check_incompatible->unknown_issue No stop_revise Stop Experiment & Revise Protocol known_issue->stop_revise investigate Investigate Further Under Controlled Conditions unknown_issue->investigate document Document Findings stop_revise->document investigate->document

Caption: A logical diagram for troubleshooting unexpected reactions involving this compound.

References

Propargylamine Synthesis: A Technical Support Guide for Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propargylamine (B41283) synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and frequently asked questions (FAQs) to assist in the optimization of your experimental work. Propargylamines are vital building blocks in the creation of a wide range of nitrogen-containing heterocycles, natural products, and pharmacologically active molecules.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing propargylamines?

The most prominent and widely utilized method is the A³ coupling reaction, a one-pot, three-component reaction involving an aldehyde, a terminal alkyne, and an amine.[1][2] This method is favored for its atom economy, operational simplicity, and its ability to generate molecular complexity in a single step.[1]

Q2: What are the key components and their roles in the A³ coupling reaction?

The A³ coupling reaction mechanism generally involves the following key steps:[1]

  • Formation of an Iminium Ion: The aldehyde and amine react to form an iminium ion.

  • Formation of a Metal Acetylide: The terminal alkyne reacts with a metal catalyst, typically copper, to form a metal acetylide.

  • Nucleophilic Attack: The metal acetylide then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond and ultimately yields the propargylamine product.

Q3: What are the typical catalysts used, and how do I choose one?

A variety of transition metal catalysts have been successfully employed, with copper-based catalysts being the most common due to their high catalytic efficiency, stability, and affordability.[3] Other metals such as gold, silver, iron, and zinc have also been used effectively.[3][4] The choice of catalyst can significantly impact reaction yield, selectivity, and conditions.[3] For instance, copper(I) halides like CuI, CuBr, and CuCl are frequently used.[1][5]

Q4: What is the optimal temperature for the A³ coupling reaction?

The optimal temperature can vary significantly depending on the specific substrates, catalyst, and solvent used. Reactions have been reported to proceed at a wide range of temperatures, from room temperature to 120°C.[4][6] It is often necessary to screen a range of temperatures to find the optimal condition for a specific reaction. For example, some copper-catalyzed reactions under solvent-free conditions are run at 80-100°C, while others may proceed at room temperature.[1]

Q5: What solvent should I use for my propargylamine synthesis?

A significant advantage of many A³ coupling procedures is that they can be performed under solvent-free ("neat") conditions, which is environmentally friendly and can lead to higher reaction rates.[6] However, when a solvent is required, common choices include toluene, water, acetonitrile, and dichloromethane.[4][5][7] The choice of solvent can influence reaction kinetics and solubility of the reactants and catalyst.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Yield Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture.- Use freshly purchased or properly stored catalyst. - Consider using a more robust catalyst or a higher catalyst loading.
Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.- Screen a range of temperatures (e.g., room temperature, 50°C, 80°C, 100°C). - Monitor the reaction by TLC to observe the progress at different temperatures.
Poor Solvent Choice: The reactants may not be sufficiently soluble in the chosen solvent, or the solvent may be interfering with the reaction.- If using a solvent, try a different one (e.g., switch from a non-polar to a polar aprotic solvent). - Consider running the reaction under solvent-free conditions if feasible.[6]
Unreactive Substrates: Steric hindrance or electronic effects of the aldehyde, amine, or alkyne may be impeding the reaction.- Try a more reactive substrate as a positive control to ensure the reaction conditions are viable. - Consider using a more active catalyst system.
Formation of Side Products Homocoupling of the Alkyne: The terminal alkyne can react with itself, especially in the presence of a copper catalyst and an oxidant (like air).- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Use a minimal amount of catalyst necessary for the reaction.
Formation of Aldol or Knoevenagel Products: The aldehyde may undergo self-condensation, particularly if it is enolizable and a base is present.- Add the aldehyde slowly to the reaction mixture. - Optimize the reaction temperature to favor the A³ coupling over side reactions.
Decomposition of Reactants or Product: High temperatures can lead to the decomposition of sensitive functional groups.- Attempt the reaction at a lower temperature for a longer duration. - Choose a catalyst that is active at lower temperatures.
Reaction Stalls Before Completion Catalyst Deactivation: The catalyst may become poisoned by impurities in the starting materials or solvent.- Purify the starting materials and use dry, high-purity solvents. - Add a second portion of the catalyst to the reaction mixture.
Equilibrium is Reached: The reaction may be reversible and has reached equilibrium.- Consider removing a byproduct (e.g., water) if one is formed. - Increase the concentration of one of the reactants.

Data Presentation: Optimized Reaction Conditions for A³ Coupling

The following table summarizes various optimized reaction conditions for the A³ coupling reaction from the literature, showcasing the impact of different catalysts, solvents, and temperatures on the synthesis of propargylamines.

Catalyst Catalyst Loading Solvent Temperature (°C) Typical Yield (%) Reference
CuI5 mol%Solvent-free80-10085-98[1]
CuBr10 mol%Acetonitrile80Not specified[1]
CuCl5 mol%Toluene10092[5]
Silver IodideNot specifiedWaterNot specifiedHigh[4]
Gold(III) salen complexNot specifiedWater40Excellent[8]
Zn(OTf)₂Not specifiedSolvent-freeNot specifiedHigh[4]
CuO/Fe₂O₃5 mgSolvent-free11092[6]
CuI/HTNT20 mgSolvent-free70Excellent[6]
LiOTf20 mol%Neat90Good[6]

Experimental Protocols

General Procedure for Copper-Catalyzed A³ Coupling under Solvent-Free Conditions

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.2 mmol)

  • Terminal alkyne (1.5 mmol)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Screw-capped vial

  • Ethyl acetate (B1210297)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a screw-capped vial, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (0.05 mmol, 5 mol%).[1]

  • Seal the vial and heat the reaction mixture at 80-100 °C with stirring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are 1-4 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).[1]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).[1]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired propargylamine.[1]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants Combine Aldehyde, Amine, Alkyne, Catalyst heat Heat and Stir (Monitor by TLC) reactants->heat quench Cool and Dilute (EtOAc/Water) heat->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Propargylamine chromatography->product

Caption: A generalized experimental workflow for the synthesis of propargylamines via A³ coupling.

a3_coupling_mechanism aldehyde Aldehyde (R1-CHO) iminium Iminium Ion [R1-CH=NR2R3]+ aldehyde->iminium amine Amine (R2R3NH) amine->iminium alkyne Terminal Alkyne (R4-C≡CH) acetylide Metal Acetylide [M-C≡C-R4] alkyne->acetylide catalyst Metal Catalyst (e.g., CuI) catalyst->acetylide catalyzes product Propargylamine iminium->product Nucleophilic Attack acetylide->product

References

Technical Support Center: Propargylamine Synthesis Work-up & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of propargylamines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work. Propargylamines are vital building blocks in medicinal chemistry and materials science, and robust work-up and purification procedures are critical for obtaining high-quality material.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the standard work-up procedure for an A³ (Aldehyde-Alkyne-Amine) coupling reaction?

A typical aqueous work-up involves quenching the reaction, followed by liquid-liquid extraction. The crude reaction mixture is often diluted with an organic solvent (like ethyl acetate (B1210297) or dichloromethane) and washed with water or a specific aqueous solution to remove catalysts and water-soluble starting materials.[3][4] Common quenching agents include saturated aqueous solutions of ammonium (B1175870) chloride (NH₄Cl) to remove metal catalysts or sodium thiosulfate (B1220275) (Na₂S₂O₃).[3] The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product, which is then purified.[3][4]

Q2: My propargylamine (B41283) product appears to be an oil, but I expected a solid. What should I do?

The physical state of a propargylamine is highly dependent on its specific structure (molecular weight, polarity, and symmetry). Many propargylamines are oils or low-melting solids at room temperature. Verify the expected physical state by checking literature reports for the same or analogous compounds. If purification is challenging, consider converting the amine to a hydrochloride or other salt, which are often crystalline and easier to handle.

Q3: What are the most common side products in A³ coupling reactions?

Common side products include the homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of copper catalysts and oxygen.[5] Another potential byproduct can arise from the Michael addition of the amine to an α,β-unsaturated aldehyde if one is used.[3][6] Unreacted starting materials, particularly the aldehyde and amine, are also common impurities.

Q4: Can I purify my propargylamine without using column chromatography?

Yes, several alternatives exist depending on the nature of the product and impurities.

  • Acid-Base Extraction: If your propargylamine is basic and the impurities are neutral, you can perform an acid wash (e.g., with dilute HCl) to extract the amine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted with an organic solvent.

  • Solid-Phase Extraction (SPE): For library synthesis or rapid purification, SPE with a cation exchange cartridge (e.g., SCX) is highly effective. The basic propargylamine is retained on the column while neutral impurities are washed away. The product is then eluted with a basic solution, such as ammonia (B1221849) in methanol (B129727).[7]

  • Crystallization/Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Q5: My reaction has stalled or shows low conversion. What are the likely causes?

Low conversion can be due to several factors:

  • Catalyst Inactivity: The metal catalyst may have deactivated. Some catalysts are sensitive to air and moisture.

  • Reaction Temperature: Many A³ couplings require heating (e.g., 70-120 °C) to proceed at a reasonable rate.[3][6]

  • Purity of Reagents: Impurities in starting materials, especially the aldehyde or alkyne, can inhibit the catalyst.

  • Solvent Choice: The solvent can significantly impact reaction efficiency. While many solvents can be used, ensure the chosen solvent is appropriate for the specific catalyst system and substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up and purification of propargylamines.

Data Presentation: Troubleshooting Summary
Problem Potential Cause(s) Recommended Solution(s)
Emulsion during Extraction High concentration of catalyst salts or polar starting materials. The reaction solvent is partially miscible with water.Add brine (saturated NaCl solution) to the separatory funnel. Filter the entire mixture through a pad of Celite. Use a different extraction solvent.
Product is Water Soluble The propargylamine has high polarity (e.g., contains free hydroxyl or carboxyl groups, low carbon-to-nitrogen ratio).Saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase. Use a more polar organic solvent for extraction, like a mixture of dichloromethane (B109758) and isopropanol. Consider SPE or reverse-phase chromatography.
Difficulty Removing Unreacted Aldehyde The aldehyde has a similar polarity to the propargylamine product.Wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃) to form the water-soluble bisulfite adduct of the aldehyde.
Difficulty Removing Unreacted Amine The starting amine has a similar Rf value to the product in the chosen TLC solvent system.Perform an acid wash (e.g., 1M HCl) if the starting amine is significantly more basic or if the product's basicity is sterically hindered. Optimize the solvent system for column chromatography, often by adding a small percentage of triethylamine (B128534) (0.1-1%) or ammonia in methanol to the eluent to reduce tailing.
Streaking/Tailing on Silica (B1680970) Gel Column The basic amine product is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia) to the eluent.[8] Alternatively, use a different stationary phase like alumina (B75360) (neutral or basic) or deactivated silica gel.
Product Decomposes on Silica Gel The propargylamine is sensitive to the acidic nature of silica gel.Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation spots appear.[8] Use deactivated silica, neutral alumina, or florisil (B1214189) for chromatography.[8] Minimize the time the compound spends on the column by using flash chromatography.
No Product Eluting from Column The product is either too polar and stuck at the origin, or non-polar and eluted in the void volume. The compound may have decomposed.Check the first and last fractions collected. Flush the column with a very polar solvent (e.g., 10-20% methanol in dichloromethane) to elute highly retained compounds. Re-evaluate the TLC solvent system; the ideal Rf for the product should be between 0.2-0.4 for good separation.[8]

Experimental Protocols

Protocol 1: Standard Aqueous Work-up and Extraction
  • Cool the Reaction: After confirming reaction completion via TLC or LC-MS, cool the reaction mixture to room temperature.

  • Quench: If a copper catalyst was used, consider quenching with a saturated aqueous solution of Na₂S₂O₃ or NH₄Cl and stir for 10-15 minutes.[3]

  • Dilute: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x the reaction volume).

  • Transfer: Transfer the mixture to a separatory funnel.

  • Wash: Wash the organic layer sequentially with:

    • Water (2x the reaction volume) to remove water-soluble components.

    • Saturated aqueous NaHCO₃ (if an acid was used or generated).

    • Brine (saturated aqueous NaCl, 2x the reaction volume) to break up any emulsions and remove residual water.

  • Dry: Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and Concentrate: Filter off the drying agent and wash it with a small amount of the extraction solvent. Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

  • Purify: Purify the resulting crude residue by flash column chromatography on silica gel.[3][4]

Protocol 2: Solid-Phase Extraction (SPE) for Basic Amines
  • Prepare Cartridge: Select a strong cation exchange (SCX) cartridge with sufficient capacity for the amount of product. Pre-condition the cartridge by washing with methanol (e.g., 10 mL).[7]

  • Load Sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., methanol, dichloromethane) and load it onto the pre-conditioned SCX cartridge.

  • Wash Impurities: Wash the cartridge with methanol (e.g., 2 x 5 mL) to elute neutral and acidic impurities (e.g., unreacted aldehyde, alkyne, and homocoupled byproducts).[7] Monitor the eluent by TLC to ensure no product is lost.

  • Elute Product: Elute the desired propargylamine from the cartridge using a solution of ammonia in methanol (e.g., 1-2 M NH₃ in MeOH, 2 x 5 mL).[7]

  • Concentrate: Evaporate the solvent from the collected basic fractions to yield the purified propargylamine.[7]

Mandatory Visualization

Work-up and Troubleshooting Workflow

The following diagram outlines a logical workflow for the work-up and troubleshooting process for a typical propargylamine synthesis reaction.

Workup_Troubleshooting start Reaction Complete quench Quench Reaction (e.g., aq. NH4Cl) start->quench extract Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extract emulsion_check Emulsion Formed? extract->emulsion_check add_brine Add Brine / Filter through Celite emulsion_check->add_brine Yes dry_concentrate Dry Organic Layer & Concentrate in vacuo emulsion_check->dry_concentrate No add_brine->extract analyze_crude Analyze Crude Product (TLC, NMR, LC-MS) dry_concentrate->analyze_crude purification_method Select Purification Method analyze_crude->purification_method column Flash Column Chromatography purification_method->column Standard spe Solid-Phase Extraction (SCX Cartridge) purification_method->spe Basic Product / Library cryst Crystallization / Acid-Base Extraction purification_method->cryst Crystalline or High Polarity Diff. column_issue Poor Separation or Decomposition? column->column_issue pure_product Pure Propargylamine spe->pure_product cryst->pure_product modify_eluent Modify Eluent (e.g., add Et3N) column_issue->modify_eluent Tailing change_adsorbent Change Adsorbent (e.g., Alumina) column_issue->change_adsorbent Decomposition column_issue->pure_product No modify_eluent->column change_adsorbent->column

Propargylamine synthesis work-up and purification decision tree.

References

Technical Support Center: Purification of Propargylamines by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of propargylamines using column chromatography.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of propargylamines.

ProblemPotential Cause(s)Recommended Solution(s)
Compound Will Not Elute Strong Adsorption to Silica (B1680970) Gel: The basic amine functionality of the propargylamine (B41283) interacts strongly with the acidic silanol (B1196071) groups on the silica surface.[1][2]Modify the Mobile Phase: Add a competing base like triethylamine (B128534) (Et₃N) or ammonia (B1221849) (in methanol) at a concentration of 0.1-1% (v/v) to the eluent. This neutralizes the acidic sites on the silica.[1] Deactivate the Silica Gel: Pre-treat the silica gel with a solvent system containing 1-3% triethylamine before running the column. Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) or a reversed-phase silica gel (e.g., C18).[3]
Incorrect Mobile Phase Polarity: The mobile phase may not be polar enough to move the compound down the column.[1][2]Increase the polarity of the solvent system. For example, in a hexane (B92381)/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate.[1]
Compound Decomposition: Propargylamines can be unstable on acidic silica gel.[2][3]Test for stability by spotting the compound on a TLC plate with a small amount of silica and observing for new spots over time.[2] If decomposition occurs, use a deactivated silica, alumina, or reversed-phase chromatography.[3]
Precipitation on Column: The sample was loaded in a solvent in which it is poorly soluble in the mobile phase, causing it to precipitate at the top of the column.[1][2]Dissolve the crude material in a minimal amount of a solvent compatible with the mobile phase.[1] Alternatively, use the "dry loading" method where the compound is adsorbed onto a small amount of silica before being added to the column.[4]
Poor Separation / Mixed Fractions Inappropriate Mobile Phase Polarity: The polarity of the eluent is not optimized for separating the target compound from impurities.[1]Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.3 for the desired propargylamine.[1]
Column Overloading: Too much crude material was loaded onto the column for its size.Reduce the amount of crude material. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Co-elution with Impurities: Unreacted starting materials or byproducts may have similar retention times to the desired product.For reversed-phase HPLC, adjusting the pH of the mobile phase by adding an acid like TFA can alter the retention time of basic impurities.[5] For normal phase, a gradient elution may be necessary, starting with a low polarity solvent and gradually increasing the polarity.[6]
Streaking or Tailing of Spots on TLC/Column Strong Analyte-Stationary Phase Interaction: The basic amine is interacting too strongly with the acidic silica.Add a small amount of triethylamine (0.1-1%) or another base to the mobile phase to improve peak shape.[1]
Compound Instability: The compound is degrading during the separation process.[3]Perform a 2D TLC to check for on-plate degradation.[3][4] If unstable, consider alternative stationary phases or purification methods.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying propargylamines? A1: The choice of stationary phase depends on the polarity of the specific propargylamine.

  • Normal-Phase (Silica Gel): Standard silica gel (230-400 mesh) is most common.[1] However, due to the basic nature of amines, it often requires modification of the mobile phase with a base (like triethylamine) to prevent strong adsorption and peak tailing.[1][7]

  • Reversed-Phase (C18): For more polar or water-soluble propargylamines, C18-functionalized silica gel is a good option.[1] This technique uses polar mobile phases like acetonitrile (B52724)/water mixtures.[1]

  • Alumina: Alumina is a basic stationary phase and can be a good alternative to silica for acid-sensitive compounds, though it may have lower resolving power.[3]

Q2: How do I choose the correct mobile phase? A2: The mobile phase selection is critical and should always be optimized using TLC first.[1] The goal is to find a solvent system where your target propargylamine has an Rf value between 0.2 and 0.3 for good separation.[1]

  • For Normal-Phase (Silica): A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1]

  • For Reversed-Phase (C18): Mixtures of water and an organic solvent like acetonitrile or methanol (B129727) are typically used.[8] Modifiers such as trifluoroacetic acid (TFA) or formic acid (0.1%) are often added to improve peak shape.[1]

Q3: Why is my propargylamine turning brown on the column? A3: Propargylamines can oxidize in the air, which is often indicated by a change in color to brown.[9] This degradation can be accelerated by the acidic nature of silica gel. To minimize this, work quickly, use deactivated silica, or consider an alternative stationary phase.

Q4: Can I use a gradient elution? A4: Yes, a gradient elution is very effective, especially for separating compounds with different polarities.[6] You would start with a less polar solvent system and gradually increase the proportion of the more polar solvent. This helps to elute more strongly retained compounds after the less polar ones have been collected.[6]

Q5: How can I effectively monitor the purification process? A5: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the separation during column chromatography.[5] By collecting fractions and spotting them on a TLC plate, you can identify which fractions contain your pure compound, which contain impurities, and which are mixed.

Experimental Protocols

Protocol 1: Normal-Phase Silica Gel Chromatography

This protocol is a general guideline for purifying a moderately non-polar propargylamine.

Materials:

  • Silica gel (230-400 mesh)[1]

  • Mobile Phase: Hexane:Ethyl Acetate with 0.1-1% Triethylamine (v/v) (ratio determined by TLC)[1]

  • Sand (acid-washed)

  • Crude propargylamine mixture

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in the mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[1]

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[1]

  • Equilibration: Equilibrate the packed column by running several column volumes of the mobile phase through it until the baseline is stable.[1]

  • Sample Loading:

    • Dissolve the crude propargylamine in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel.

    • Alternatively, for poorly soluble samples, perform a "dry load" by adsorbing the sample onto a small amount of silica, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[4]

  • Elution:

    • Begin adding the mobile phase to the column, maintaining a constant flow.

    • Collect fractions of a consistent volume.

  • Monitoring and Collection:

    • Monitor the collected fractions by TLC.

    • Combine the fractions that contain the pure propargylamine.

  • Post-Purification: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.[1]

Protocol 2: Reversed-Phase (C18) Chromatography

This protocol is suitable for more polar propargylamines.

Materials:

  • C18-functionalized silica gel

  • Mobile Phase: Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) (ratio determined by analytical HPLC or RP-TLC)[1]

  • Crude propargylamine mixture

Procedure:

  • Column Preparation:

    • Wet the C18 stationary phase with the strong solvent (e.g., 100% acetonitrile).[1]

    • Equilibrate the column with several column volumes of the initial mobile phase composition (e.g., a higher aqueous content).[1]

  • Sample Loading: Dissolve the crude material in a solvent compatible with the mobile phase, such as a small amount of the mobile phase itself or methanol.[1]

  • Elution: Run the mobile phase through the column. A gradient from a higher aqueous content to a higher organic content is often effective for separating components.[1]

  • Monitoring and Collection: Collect fractions and monitor by RP-TLC or analytical HPLC.

  • Post-Purification: Combine the pure fractions and remove the solvents under reduced pressure. If TFA was used, further processing may be needed to remove residual acid.

Data Summary

Table 1: Recommended Starting Conditions for Propargylamine Purification

ParameterNormal-Phase (Silica Gel)Reversed-Phase (C18)
Stationary Phase Silica Gel (230-400 mesh)C18-functionalized Silica
Typical Mobile Phase Hexane / Ethyl AcetateAcetonitrile / Water
Mobile Phase Additive 0.1 - 1% Triethylamine (Et₃N)0.1% TFA or Formic Acid
Target Rf / Retention Rf = 0.2 - 0.3 on TLCDependent on analytical HPLC
Sample Loading Minimal DCM or dry loadingMinimal Methanol or Mobile Phase

Visualizations

Troubleshooting_Workflow start Start: Purification Issue problem What is the primary issue? start->problem no_elution Compound not eluting problem->no_elution No Elution poor_sep Poor separation / Mixed fractions problem->poor_sep Bad Separation streaking Streaking / Tailing problem->streaking Tailing cause_no_elution Potential Cause? no_elution->cause_no_elution cause_poor_sep Potential Cause? poor_sep->cause_poor_sep cause_streaking Potential Cause? streaking->cause_streaking sol_strong_adsorption Add 0.1-1% Et3N to eluent Use deactivated silica or Alumina cause_no_elution->sol_strong_adsorption Strong Adsorption? sol_polarity Increase mobile phase polarity cause_no_elution->sol_polarity Wrong Polarity? sol_decomposition Test stability on TLC Use neutral/basic stationary phase cause_no_elution->sol_decomposition Decomposition? sol_overload Reduce sample load cause_poor_sep->sol_overload Overloading? sol_optimize_rf Optimize mobile phase via TLC (Aim for Rf 0.2-0.3) cause_poor_sep->sol_optimize_rf Wrong Polarity? cause_streaking->sol_decomposition Decomposition? sol_streaking Add competing base (e.g., Et3N) to mobile phase cause_streaking->sol_streaking Strong Adsorption? Experimental_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Post-Processing tlc 1. Optimize Mobile Phase via TLC (Target Rf = 0.2-0.3) pack 2. Pack Column with Silica Slurry tlc->pack equilibrate 3. Equilibrate with Mobile Phase pack->equilibrate load 4. Load Crude Sample (Wet or Dry Method) equilibrate->load elute 5. Elute with Mobile Phase load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions by TLC collect->monitor combine 8. Combine Pure Fractions monitor->combine evaporate 9. Evaporate Solvent combine->evaporate result Purified Propargylamine evaporate->result

References

Issues with propargylamine volatility during solvent removal

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propargylamine (B41283) Handling

This guide provides researchers, scientists, and drug development professionals with essential information for handling propargylamine, focusing on the challenges presented by its volatility during solvent removal.

Frequently Asked Questions (FAQs)

Q1: What is propargylamine, and why is it considered a volatile compound?

A1: Propargylamine, also known as 3-amino-1-propyne, is a versatile organic compound used in the synthesis of pharmaceuticals and agrochemicals.[1] It is considered volatile due to its low molecular weight (55.08 g/mol ) and low boiling point of approximately 83-84°C.[1][2][3][4][5][6] These properties mean it can easily evaporate along with common laboratory solvents during concentration steps.

Q2: What are the primary challenges when removing solvents from a solution containing propargylamine?

A2: The main challenge is unintentional loss of the product. Because of its volatility, propargylamine can co-evaporate with the solvent being removed, especially under vacuum.[7][8] This can lead to significantly reduced yields and difficulty in isolating the desired compound. Additionally, propargylamine is listed as air-sensitive, requiring careful handling to prevent degradation.[3][9]

Q3: What key physical properties of propargylamine should I be aware of before starting my experiment?

A3: Understanding the physical properties of propargylamine is crucial for designing a successful experimental workup. Key data is summarized in the table below.

Data Presentation: Physical Properties of Propargylamine
PropertyValueSource(s)
Molecular FormulaC₃H₅N[1][3][4][6]
Molecular Weight55.08 g/mol [1][2][3][4][6]
Boiling Point83-84 °C (at atmospheric pressure)[1][2][3][4][5]
Density~0.86 g/mL at 25 °C[1][3][6]
AppearanceClear colorless to slightly yellow liquid[1][3][4]
Water SolubilityMiscible[3][6][9]
Storage Temperature2-8 °C[1][3][9]
SensitivityAir Sensitive[3][9]

Troubleshooting Guide: Solvent Removal Issues

This section addresses the common issue of product loss during solvent removal via rotary evaporation.

Issue: Significant loss of product is observed after rotary evaporation.

Q1: Why is my propargylamine disappearing during rotary evaporation?

A1: You are likely experiencing co-evaporation. Rotary evaporators work by reducing the pressure, which lowers the boiling point of liquids.[10][11] If the vacuum is too strong or the bath temperature is too high, the boiling point of your propargylamine can be reduced to a point where it evaporates along with your solvent.

Q2: How can I prevent the loss of propargylamine during this process?

A2: Preventing product loss requires careful control of three key parameters: bath temperature, vacuum pressure, and condenser temperature.

  • Reduce Bath Temperature: The water bath should be warm enough to facilitate solvent evaporation but not so hot that it causes the propargylamine to boil. A good starting point is a temperature at least 20°C below the boiling point of your compound.

  • Control the Vacuum: Do not apply the maximum vacuum your pump can achieve. Gradually decrease the pressure until you observe a steady rate of solvent condensation. The goal is to find a pressure where the solvent evaporates efficiently while the propargylamine remains in the liquid phase.

  • Improve Condensation Efficiency: A highly efficient condenser can trap volatile compounds that do evaporate. Ensure your condenser is sufficiently cold. For a compound as volatile as propargylamine, a standard cold water condenser may not be enough. Using a refrigerated circulator set to a low temperature (e.g., -10°C to 0°C) or a dry ice/acetone cold trap is highly recommended.

  • Monitor the Process: Do not leave the rotary evaporator unattended. Watch for "bumping" (violent boiling), which can carry the product into the condenser and receiving flask. If bumping occurs, reduce the vacuum or rotation speed temporarily.

Experimental Protocols

Protocol 1: Best Practices for Solvent Removal Using a Rotary Evaporator

This protocol provides a detailed methodology for safely removing volatile solvents from a reaction mixture containing propargylamine.

  • System Preparation:

    • Ensure the rotary evaporator is clean and all glass joints are properly sealed with a suitable vacuum grease.

    • Set up a high-efficiency cooling system for the condenser. A dry ice/acetone slurry (-78°C) or a cryocooler is strongly recommended over simple tap water.

    • Prepare the heating bath, setting it to a low initial temperature (e.g., 20-25°C).

  • Loading the Sample:

    • Transfer the propargylamine solution to a round-bottom flask. Do not fill the flask more than halfway to minimize the risk of bumping.

    • Secure the flask to the rotary evaporator using a keck clip.

  • Initiating the Process:

    • Begin rotating the flask at a moderate speed (e.g., 100-150 RPM) to create a thin film of the liquid, which increases the surface area for evaporation.[11]

    • Slowly and carefully begin to apply the vacuum. Use a vacuum controller if available. Monitor the solution closely.

  • Optimizing Evaporation:

    • Adjust the vacuum level until you see a steady rate of solvent dripping from the condenser into the receiving flask. Avoid vigorous boiling.

    • If the evaporation rate is too slow, you may gradually increase the bath temperature, but it is generally safer to slightly decrease the pressure first. A bath temperature above 30-35°C should be avoided if possible.

    • Crucially, if you see your product condensing in the receiving flask, your vacuum is too deep or your bath is too hot. Immediately and slowly re-introduce air to the system, reduce the bath temperature, and restart with a lower vacuum.

  • Completion and Recovery:

    • Once the solvent has been removed, do not leave the flask under high vacuum for an extended period, as this will continue to pull off your volatile product.

    • Stop the rotation and slowly vent the apparatus to return it to atmospheric pressure.

    • Remove the flask and confirm your product is present. If the yield is low, check the receiving flask; your product may have co-distilled.

Mandatory Visualizations

Troubleshooting Workflow for Product Loss

The following diagram outlines the logical steps to diagnose and correct the loss of propargylamine during solvent removal.

G cluster_0 start Start: Low Yield After Solvent Removal q1 Is product in the receiving flask? start->q1 a1_yes Product Co-evaporated q1->a1_yes  Yes q2 Was the bath temperature > 30°C? q1->q2 No   a1_yes->q2 a2_yes Action: Reduce bath temperature to 20-25°C q2->a2_yes Yes q3 Was a deep vacuum applied rapidly? q2->q3 No a2_yes->q3 a3_yes Action: Apply vacuum gradually and use a shallower vacuum q3->a3_yes Yes q4 Was the condenser cooling inefficient (e.g., tap water)? q3->q4 No a3_yes->q4 a4_yes Action: Use a dry ice or cryocooler condenser to trap volatiles q4->a4_yes Yes end_node Re-run with optimized parameters q4->end_node No a4_yes->end_node

Caption: Troubleshooting workflow for propargylamine loss.

Optimized Rotary Evaporator Setup

This diagram illustrates the key components of a rotary evaporator system optimized for handling volatile compounds like propargylamine.

Caption: Key components for volatile compound recovery.

References

Validation & Comparative

Propargylamine Moiety vs. Pargyline: A Comparative Guide to Monoamine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the monoamine oxidase (MAO) inhibitory properties of compounds containing the propargylamine (B41283) functional group and the well-characterized MAO inhibitor, pargyline (B1678468). This objective analysis is supported by experimental data to aid researchers in selecting appropriate molecules for their studies in neuropharmacology and drug discovery.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. Inhibition of these enzymes is a key therapeutic strategy for a range of neurological and psychiatric disorders, including Parkinson's disease and depression. This guide focuses on two important players in the field of MAO inhibition: the propargylamine moiety, a key pharmacophore in several potent inhibitors, and pargyline, a classic irreversible MAO inhibitor.

Quantitative Comparison of Inhibitory Potency

The inhibitory activity of pargyline against MAO-A and MAO-B has been well-documented. In contrast, quantitative data for the simple, unsubstituted propargylamine hydrochloride is scarce in publicly available literature, with research focusing on more complex N-substituted derivatives. The propargylamine group is a fundamental "warhead" in many irreversible MAO inhibitors, where its activity is significantly influenced by the nature of the substituent on the nitrogen atom.

Below is a summary of the available quantitative data for pargyline.

CompoundTargetIC50KiSpecies/System
Pargyline MAO-A11.52 nM13 µMNot Specified[1]
MAO-B8.20 nM0.5 µMNot Specified[1]
MAO-B404 nM-Human[1]

Note: IC50 and Ki values can vary between studies due to different experimental conditions.

While specific data for this compound is limited, studies on various N-substituted propargylamine derivatives demonstrate a wide range of potencies and selectivities. For instance, aliphatic N-propargylamines have been shown to be highly potent and selective irreversible inhibitors of MAO-B[2][3]. The nature of the substituent on the propargylamine nitrogen dictates the selectivity for MAO-A or MAO-B.

Mechanism of Action and Selectivity

Both pargyline and propargylamine-based compounds are mechanism-based, irreversible inhibitors of MAO. They act as "suicide substrates," meaning the enzyme converts them into a reactive species that then covalently binds to the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to its inactivation.

Pargyline : Pargyline is generally considered a non-selective or semi-selective MAO inhibitor, with a slight preference for MAO-B[1]. Structurally, it is N-benzyl-N-methylprop-2-yn-1-amine.

Propargylamine Derivatives : The propargylamine moiety (HC≡C-CH₂-NH₂) is the core reactive group. The selectivity of propargylamine derivatives for MAO-A or MAO-B is determined by the substituents attached to the nitrogen atom. This allows for the rational design of selective inhibitors. For example, clorgyline is a selective MAO-A inhibitor, while selegiline (B1681611) (deprenyl) is a selective MAO-B inhibitor, both containing the propargylamine functional group. The general mechanism involves the oxidation of the propargylamine by MAO to form a reactive allene (B1206475) intermediate, which then alkylates the N(5) position of the FAD cofactor[4].

Signaling Pathways and Experimental Workflows

The inhibition of MAO by these compounds leads to an increase in the synaptic levels of monoamine neurotransmitters, thereby enhancing neurotransmission. The specific downstream effects depend on which MAO isoform is inhibited and in which tissues.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) MAO Monoamine Oxidase (MAO-A or MAO-B) Monoamine->MAO Catabolism Vesicle Synaptic Vesicle Monoamine->Vesicle Packaging Metabolites Inactive Metabolites MAO->Metabolites Synaptic_Monoamine Synaptic Monoamine Vesicle->Synaptic_Monoamine Release Reuptake Reuptake Transporter Reuptake->Monoamine Recycling Synaptic_Monoamine->Reuptake Receptor Postsynaptic Receptor Synaptic_Monoamine->Receptor Binding Signal Downstream Signaling Receptor->Signal Inhibitor Propargylamine Derivative or Pargyline Inhibitor->MAO Irreversible Inhibition

Monoamine Neurotransmitter Catabolism and MAO Inhibition.

The following diagram illustrates a typical workflow for an in vitro MAO inhibition assay.

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection and Analysis Enzyme Prepare MAO-A and MAO-B Enzyme Solutions Preincubation Pre-incubate MAO Enzyme with Inhibitor Enzyme->Preincubation Inhibitor Prepare Serial Dilutions of Test Inhibitor (e.g., Pargyline) Inhibitor->Preincubation Substrate Prepare Substrate Solution (e.g., Kynuramine) Reaction Initiate Reaction by Adding Substrate Substrate->Reaction Preincubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Termination Stop Reaction (e.g., with acid) Incubation->Termination Measurement Measure Product Formation (e.g., Fluorescence of 4-hydroxyquinoline) Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Workflow for an in vitro MAO Inhibition Assay.

Experimental Protocols

A common method for determining the in vitro inhibitory potency of MAO inhibitors is the kynuramine (B1673886) assay. This assay is based on the MAO-catalyzed conversion of the non-fluorescent substrate kynuramine to the fluorescent product 4-hydroxyquinoline.

Objective: To determine the IC50 values of a test compound (e.g., pargyline or a propargylamine derivative) for MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Test compound (inhibitor)

  • Kynuramine (substrate)

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test inhibitor in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in potassium phosphate buffer.

    • Prepare a stock solution of kynuramine in potassium phosphate buffer.

    • Prepare working solutions of MAO-A and MAO-B enzymes in potassium phosphate buffer.

  • Assay Setup:

    • To the wells of a 96-well black microplate, add:

      • Buffer (for blank wells)

      • Enzyme solution (MAO-A or MAO-B)

      • Test inhibitor at various concentrations (or buffer for control wells)

    • The final volume in each well before adding the substrate is typically 50-75 µL.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Start the enzymatic reaction by adding the kynuramine substrate solution to all wells.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), protected from light.

  • Termination and Measurement:

    • Stop the reaction by adding a stop solution (e.g., 2 N NaOH).

    • Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader (e.g., excitation at ~310-320 nm and emission at ~380-400 nm).

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells (enzyme + substrate without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

Pargyline is a well-established, irreversible MAO inhibitor with a tendency towards non-selective or semi-selective inhibition of MAO-B. The propargylamine moiety is a versatile pharmacophore that is central to the mechanism of action of many potent and selective irreversible MAO inhibitors. The selectivity of propargylamine derivatives for MAO-A or MAO-B can be modulated by altering the N-substituents, making them valuable tools for targeted therapeutic development and pharmacological research. The choice between using pargyline and a specific propargylamine derivative will depend on the desired selectivity profile for the intended research or therapeutic application.

References

Comparative analysis of propargylamine derivatives for MAO-B inhibition.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various propargylamine (B41283) derivatives as inhibitors of monoamine oxidase-B (MAO-B), an enzyme of significant interest in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. The propargylamine moiety is a key pharmacophore in many potent MAO-B inhibitors.[1][2] This document summarizes quantitative data on their inhibitory potency and selectivity, details common experimental protocols, and visualizes key concepts related to their mechanism and evaluation.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity (IC50 values) of selected propargylamine derivatives against human monoamine oxidase-A (hMAO-A) and hMAO-B. The selectivity index (SI) is calculated as the ratio of the IC50 for hMAO-A to the IC50 for hMAO-B, with higher values indicating greater selectivity for MAO-B.

CompoundhMAO-A IC50 (µM)hMAO-B IC50 (µM)Selectivity Index (SI) for hMAO-BReference
Established Drugs
Selegiline (B1681611) (L-Deprenyl)~100.005 - 0.01>1000[1]
Rasagiline>3550.03 - 0.1417>2500[1]
Pargyline0.01152 - 1-20.0082 - 0.08Semi-selective to non-selective[3][4]
Investigational Derivatives
Compound 1 (N-alkylpiperidine carbamate)>100.178>56[1]
Compound 17 (pyridoxine-resveratrol hybrid)>100.01>1000[3]
Compound 19 (N-propargylamine-NQ derivative)7.760.05155[3]
Compound 21 (N-propargylamine-hydroxypyridinone hybrid)6.110.08373.5[3]
Compound S5 (pyridazinobenzylpiperidine derivative)3.8570.20319.04[5]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes and is collated from various sources.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of MAO-B inhibitors. Below are outlines of key experimental protocols.

Synthesis of Propargylamine Derivatives (General A³ Coupling Method)

The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a widely used one-pot method for synthesizing propargylamines.

Materials:

  • Aldehyde (1.0 mmol)

  • Secondary amine (1.2 mmol)

  • Terminal alkyne (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Dry toluene (B28343) (5 mL)

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve the aldehyde, secondary amine, and terminal alkyne in dry toluene.

  • Add the CuI catalyst to the solution.

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired propargylamine.

MAO-B Inhibition Assay (Kynuramine Substrate Method)

This fluorometric assay is a common method for determining the inhibitory potency of compounds against MAO-A and MAO-B.

Materials:

  • 96-well black microplate

  • Recombinant human MAO-A and MAO-B enzymes

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Kynuramine (B1673886) dihydrobromide (substrate)

  • Test compound (propargylamine derivative)

  • Reference inhibitor (e.g., selegiline for MAO-B, clorgyline for MAO-A)

  • 2 N NaOH (optional, to stop the reaction)

  • Fluorometric plate reader

Procedure:

  • Plate Setup: To each well of the microplate, add the enzyme solution (MAO-A or MAO-B) in potassium phosphate buffer.

  • Inhibitor Addition: Add various concentrations of the test compound or reference inhibitor to the wells. For control wells, add buffer only.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for a set time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the kynuramine substrate solution to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), protected from light.

  • Reaction Termination (Optional): The reaction can be stopped by adding 2 N NaOH.

  • Fluorescence Measurement: Measure the fluorescence of the product, 4-hydroxyquinoline, using a plate reader (e.g., excitation at ~310-320 nm and emission at ~380-400 nm).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Visualizations

Mechanism of Irreversible MAO-B Inhibition by Propargylamines

The following diagram illustrates the generally accepted mechanism of irreversible inhibition of MAO-B by propargylamine derivatives. The key step involves the formation of a covalent adduct with the FAD cofactor of the enzyme.

MAO_Inhibition MAOB MAO-B (with FAD cofactor) Complex Enzyme-Inhibitor Complex MAOB->Complex Propargylamine Propargylamine Inhibitor Propargylamine->Complex Oxidation Oxidation Complex->Oxidation Adduct Covalent Adduct (Irreversibly Inhibited MAO-B) Oxidation->Adduct

Caption: Mechanism of irreversible MAO-B inhibition by propargylamines.

Experimental Workflow for MAO-B Inhibitor Screening

This diagram outlines a typical workflow for the screening and evaluation of novel propargylamine derivatives as MAO-B inhibitors.

Screening_Workflow Synthesis Synthesis of Propargylamine Derivatives PrimaryScreening Primary Screening (MAO-B Inhibition Assay) Synthesis->PrimaryScreening IC50 IC50 Determination (Dose-Response) PrimaryScreening->IC50 Selectivity Selectivity Profiling (vs. MAO-A) IC50->Selectivity Lead Lead Compound Identification Selectivity->Lead

Caption: Workflow for screening propargylamine derivatives for MAO-B inhibition.

References

A Comparative Guide to Analytical Methods for the Quantification of Propargylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of propargylamine (B41283) hydrochloride. Given that propargylamine hydrochloride is a small aliphatic amine lacking a strong native chromophore, direct quantification by common analytical techniques can be challenging. This guide focuses on methods employing derivatization to enhance detectability and ensure accurate and sensitive quantification. The primary methods covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

The following sections detail the experimental protocols for each method, present a comparative summary of their performance characteristics, and provide a visual workflow of the analytical process. The methodologies presented are based on established analytical principles for similar small amines and are adapted for this compound.

Experimental Workflow

The general workflow for the quantification of this compound, particularly when employing derivatization, follows a series of key steps from sample preparation to data analysis.

Analytical Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_quant Data Acquisition & Quantification Sample Propargylamine HCl Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Derivatization Pre-column Derivatization (e.g., OPA, FMOC-Cl) Dissolution->Derivatization GC GC Dissolution->GC Headspace GC Analysis (Direct or Derivatized) HPLC HPLC Derivatization->HPLC HPLC Analysis CE CE Derivatization->CE CE Analysis Detection Detection (UV/Fluorescence/FID/MS) HPLC->Detection GC->Detection CE->Detection Quantification Quantification (Peak Area vs. Standard Curve) Detection->Quantification

Workflow for this compound analysis.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of the described analytical methods for the quantification of small aliphatic amines, which are expected to be comparable for this compound.

ParameterHPLC with OPA DerivatizationHPLC with FMOC-Cl DerivatizationHeadspace GC-FIDCE with NBD-Cl Derivatization
Linearity (r²) > 0.999> 0.999> 0.99> 0.998
Limit of Detection (LOD) 10 - 50 ng/mL1 - 10 ng/mL1 - 5 µg/mL0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 50 - 150 ng/mL10 - 30 ng/mL5 - 15 µg/mL0.5 - 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%97 - 103%90 - 110%92 - 108%
Precision (% RSD) < 5%< 4%< 10%< 6%
Analysis Time 15 - 30 min20 - 40 min10 - 20 min20 - 35 min

Note: The data presented in this table are typical values reported for the analysis of similar small aliphatic amines and serve as an estimate of the expected performance for this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

Due to the absence of a significant chromophore in propargylamine, pre-column derivatization is essential for sensitive UV or fluorescence detection.

This method is suitable for the derivatization of primary amines.

  • Reagents:

    • This compound standard

    • Boric acid buffer (0.4 M, pH 10.2)

    • o-Phthalaldehyde (OPA) solution (10 mg/mL in methanol)

    • 3-Mercaptopropionic acid (3-MPA)

    • HPLC-grade acetonitrile (B52724) and water

  • Derivatization Procedure:

    • Prepare the OPA derivatizing reagent by mixing 1 mL of OPA solution, 9 mL of boric acid buffer, and 100 µL of 3-MPA. This reagent should be prepared fresh daily.

    • In a vial, mix 100 µL of the this compound sample or standard solution with 100 µL of the OPA derivatizing reagent.

    • Vortex the mixture for 30 seconds and allow it to react for 2 minutes at room temperature before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8

    • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v)

    • Gradient: 0-10 min, 20-80% B; 10-15 min, 80% B; 15-16 min, 80-20% B; 16-20 min, 20% B

    • Flow Rate: 1.0 mL/min

    • Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.[1]

    • Injection Volume: 20 µL

FMOC-Cl reacts with both primary and secondary amines to form highly fluorescent derivatives.

  • Reagents:

    • This compound standard

    • Borate (B1201080) buffer (0.1 M, pH 9.0)

    • 9-Fluorenylmethyl chloroformate (FMOC-Cl) solution (10 mg/mL in acetonitrile)

    • Glycine (B1666218) solution (100 mM) to quench the reaction

    • HPLC-grade acetonitrile and water

  • Derivatization Procedure:

    • To 100 µL of the sample or standard solution, add 100 µL of borate buffer.

    • Add 200 µL of the FMOC-Cl solution, vortex, and incubate at 60°C for 30 minutes.

    • Cool the mixture and add 100 µL of glycine solution to react with excess FMOC-Cl.

    • The derivatized sample is then ready for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Water

    • Gradient: A suitable gradient to separate the derivatized propargylamine from by-products.

    • Flow Rate: 1.0 mL/min

    • Detection: Fluorescence detector with excitation at 265 nm and emission at 315 nm.

    • Injection Volume: 20 µL

Gas Chromatography (GC) with Headspace Sampling

Headspace GC is a suitable technique for the analysis of volatile amines in various matrices, minimizing matrix effects.

  • Reagents:

    • This compound standard

    • Dimethyl sulfoxide (B87167) (DMSO) or another suitable high-boiling solvent

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a matrix deactivator (optional)

  • Sample Preparation:

    • Accurately weigh the this compound sample into a headspace vial.

    • Add a known volume of DMSO (and DBU if needed) to dissolve the sample.

    • Seal the vial and place it in the headspace autosampler.

  • GC-FID Conditions:

    • Column: A polar capillary column suitable for amine analysis (e.g., DB-CAM, CP-Volamine).

    • Injector Temperature: 250°C

    • Detector (FID) Temperature: 280°C

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 15°C/min.

    • Carrier Gas: Helium or Nitrogen

    • Headspace Autosampler Conditions:

      • Vial Equilibration Temperature: 100°C

      • Vial Equilibration Time: 15 minutes

      • Loop Temperature: 110°C

      • Transfer Line Temperature: 120°C

Capillary Electrophoresis (CE) with Derivatization

CE offers high separation efficiency and is well-suited for the analysis of charged species like propargylamine. Derivatization is necessary for sensitive detection.

  • Reagents:

    • This compound standard

    • Borate buffer (100 mM, pH 8.5)

    • 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) solution (40 mM in acetonitrile)

    • Sodium hydroxide (B78521) and hydrochloric acid for pH adjustment

  • Derivatization Procedure:

    • Mix the this compound sample or standard with the borate buffer.

    • Add the NBD-Cl solution and incubate at 70°C for 60 minutes.

    • Cool the mixture to stop the reaction.

  • CE Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

    • Background Electrolyte (BGE): 100 mM Borate buffer, pH 9.7

    • Separation Voltage: 20 kV

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds)

    • Detection: UV-Vis detector at 475 nm.[2]

Signaling Pathways and Logical Relationships

The decision process for selecting an appropriate analytical method often involves considering the sample matrix, required sensitivity, and available instrumentation.

Method Selection Logic Start Start: Quantify Propargylamine HCl Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix No HPLC_Fluorescence HPLC with Fluorescence (OPA or FMOC-Cl Derivatization) Sensitivity->HPLC_Fluorescence Yes GC_Headspace Headspace GC-FID Matrix->GC_Headspace Yes HPLC_UV HPLC with UV (Derivatization Required) Matrix->HPLC_UV No CE_Deriv CE with Derivatization (e.g., NBD-Cl) HPLC_Fluorescence->CE_Deriv Alternative

Decision tree for method selection.

References

A Comparative Guide to Coinage Metal Catalysts in Propargylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Copper, Gold, and Silver Catalysts in the A³ Coupling Reaction.

The synthesis of propargylamines, crucial building blocks in medicinal chemistry and materials science, is most efficiently achieved through the one-pot, three-component aldehyde-alkyne-amine (A³) coupling reaction. The choice of catalyst for this transformation is critical, with the coinage metals—copper (Cu), gold (Au), and silver (Ag)—being the most prominent. This guide provides a comparative analysis of their efficacy, supported by experimental data and detailed protocols, to aid in catalyst selection for specific research and development needs.

Performance Comparison of Cu, Au, and Ag Catalysts

The catalytic activity of copper, gold, and silver in the A³ coupling reaction is influenced by factors such as the choice of metal, ligands, and reaction conditions. While all three metals effectively catalyze the reaction, they exhibit distinct advantages and substrate preferences.

Gold catalysts are frequently noted for their high efficiency and broad substrate scope, effectively catalyzing reactions with both aromatic and aliphatic aldehydes.[1][2] Silver catalysts have demonstrated particular efficacy with aliphatic aldehydes, and in some cases, can prevent the unwanted side reaction of aldehyde trimerization.[3] Copper, being the most economical of the three, is a widely used and highly active catalyst for this transformation.[4][5]

The following table summarizes the performance of representative Cu, Au, and Ag catalysts in the A³ coupling of an aldehyde, an amine, and an alkyne. It is important to note that the data is compiled from different studies and direct, head-to-head comparisons under identical conditions are limited in the literature.

Catalyst SystemAldehydeAmineAlkyneSolventTemp. (°C)Time (h)Yield (%)Reference
CuI BenzaldehydePiperidinePhenylacetylene (B144264)Toluene10022~99[6]
Au Nanoclusters BenzaldehydePiperidinePhenylacetyleneNeat80-100-High[7][8]
Ag₂S NPs BenzaldehydeMorpholinePhenylacetyleneSolvent-free8010High[9][10]
Cu₂O CyclohexanecarboxaldehydePiperidinePhenylacetyleneEthanol1008High[11]
AuBr₃ VariousVariousVariousWater100-High[1][2]
AgI Aliphatic AldehydesCyclic AminesVariousWater100-Moderate-High[2]

Experimental Protocols

Detailed methodologies for the A³ coupling reaction using copper, gold, and silver catalysts are provided below. These protocols are representative examples from the literature.

Copper-Catalyzed A³ Coupling (CuI)

A mixture of the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (0.05 mmol, 5 mol%) is prepared in a screw-capped vial. The vial is sealed, and the reaction mixture is heated to 80-100 °C with stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion (typically 1-4 hours), the mixture is cooled to room temperature. The contents are then diluted with ethyl acetate (B1210297) (10 mL) and water (10 mL). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield the desired propargylamine (B41283).

Gold-Catalyzed A³ Coupling (Au Nanoparticles)

In a typical procedure, the aldehyde (1.0 mmol), amine (1.2 mmol), and terminal alkyne (1.3 mmol) are combined.[7] If a solvent is used, 1.0 mL is added. The gold nanocluster catalyst (e.g., 1 wt% on a support) is then introduced.[7] The reaction is stirred at the desired temperature (ranging from room temperature to 100 °C) and monitored by TLC or ¹H NMR for the conversion of the aldehyde.[7] Upon completion, the catalyst can be separated by filtration if it is heterogeneous. The reaction mixture is then worked up similarly to the copper-catalyzed protocol, involving extraction and purification by column chromatography.

Silver-Catalyzed A³ Coupling (Ag₂S Nanoparticles)

For a solvent-free reaction, the aldehyde (1 mmol), amine (1.1 mmol), phenylacetylene (1.2 mmol), and Ag₂S nanoparticle catalyst (0.5 mol%) are combined in a reaction vessel.[9] The mixture is heated to 80 °C and stirred for the required time (e.g., 10 hours), with the reaction progress monitored by TLC.[9] After the reaction is complete, the mixture is cooled, and the product is isolated and purified, typically by column chromatography. The heterogeneous catalyst can be recovered by filtration and reused.[9]

Reaction Mechanism and Catalytic Cycle

The generally accepted mechanism for the A³ coupling reaction is consistent across copper, gold, and silver catalysts and proceeds through a dual activation pathway.[12] The metal catalyst activates the terminal alkyne to form a metal-acetylide intermediate. Concurrently, the aldehyde and amine react to form an iminium ion. The nucleophilic metal-acetylide then attacks the electrophilic carbon of the iminium ion, yielding the propargylamine product and regenerating the catalyst.

A3_Coupling_Mechanism cluster_catalyst Catalytic Cycle cluster_substrates Substrate Condensation Catalyst Catalyst Metal_Acetylide Metal-Acetylide Intermediate Catalyst->Metal_Acetylide + Alkyne - H⁺ Metal_Acetylide->Catalyst + Iminium Ion - Propargylamine Propargylamine_Product Propargylamine Product Aldehyde Aldehyde Iminium_Ion Iminium Ion Aldehyde->Iminium_Ion Amine Amine Amine->Iminium_Ion

Caption: Generalized mechanism of the A³ coupling reaction.

While the overall mechanism is similar, the differences in the carbophilicity and Lewis acidity of Cu, Au, and Ag ions likely influence the rate of acetylide formation and the subsequent nucleophilic addition, contributing to the observed variations in their catalytic efficacy and substrate compatibility.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and analysis of propargylamines via the A³ coupling reaction.

Experimental_Workflow Start Combine_Reactants Combine Aldehyde, Amine, and Alkyne Start->Combine_Reactants Add_Catalyst Add Catalyst (Cu, Au, or Ag) Combine_Reactants->Add_Catalyst Reaction Heat and Stir (Monitor by TLC) Add_Catalyst->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End Analysis->End

Caption: A typical experimental workflow for propargylamine synthesis.

References

Propargylamine Power: A Comparative Guide to Structure-Activity Relationships in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of propargylamine-based inhibitors, a class of compounds renowned for their potent and often irreversible inhibition of key enzymes implicated in neurological disorders and cancer. By examining their structure-activity relationships (SAR), we aim to furnish a valuable resource for the rational design of next-generation therapeutics.

The propargylamine (B41283) moiety, a functional group containing a carbon-carbon triple bond adjacent to an amine, is a well-established "warhead" in medicinal chemistry. Its unique electronic properties enable it to form covalent bonds with enzyme cofactors, leading to potent and sustained inhibition. This guide will delve into the SAR of propargylamine-based inhibitors targeting two major enzyme families: Monoamine Oxidases (MAO) and Lysine-Specific Demethylase 1 (LSD1). Furthermore, we will explore the development of multi-target-directed ligands that leverage the propargylamine scaffold to engage multiple pathological pathways simultaneously.

Multi-Target-Directed Propargylamine Inhibitors: A Dual Assault on Neurodegeneration

A promising strategy in the treatment of complex multifactorial diseases like Alzheimer's disease is the development of single molecules that can modulate multiple targets. Propargylamine-based inhibitors have been ingeniously designed to simultaneously inhibit both cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B), two key enzyme families implicated in the progression of neurodegenerative disorders.

Structure-Activity Relationship of Multi-Target Propargylamine-Tacrine Hybrids

One successful approach involves the hybridization of a propargylamine moiety with tacrine (B349632), a known cholinesterase inhibitor. The following table summarizes the inhibitory activities of a series of these hybrid compounds, demonstrating how structural modifications influence their potency and selectivity.

CompoundRhAChE IC₅₀ (µM)hBChE IC₅₀ (µM)hMAO-A IC₅₀ (µM)hMAO-B IC₅₀ (µM)
1 H0.12 ± 0.010.15 ± 0.01> 100.163 ± 0.012
2 6-Cl0.021 ± 0.0020.098 ± 0.007> 100.170 ± 0.015
3 7-OCH₃0.095 ± 0.0010.093 ± 0.003> 100.040 ± 0.003
4 7-OC₂H₅0.078 ± 0.0050.078 ± 0.006> 100.110 ± 0.009
Reference Compounds
Tacrine -0.25 ± 0.020.03 ± 0.002--
Clorgyline ---0.008 ± 0.001-
Pargyline ----0.09 ± 0.01

Data adapted from recent studies on multi-target propargylamine derivatives.

Key SAR Insights:

  • The introduction of a chlorine atom at the 6-position of the tacrine scaffold (Compound 2 ) significantly enhances AChE inhibitory potency compared to the unsubstituted analog (Compound 1 ).[1]

  • Substitution at the 7-position with methoxy (B1213986) (Compound 3 ) or ethoxy (Compound 4 ) groups leads to potent and equipotent inhibition of both AChE and BChE.[1]

  • Compound 3 , with a methoxy group, demonstrates the most potent MAO-B inhibition among the synthesized hybrids.[1]

  • All hybrid compounds exhibit high selectivity for MAO-B over MAO-A.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

The following protocol outlines a typical method for determining the in vitro inhibitory activity of compounds against acetylcholinesterase and butyrylcholinesterase.

Materials:

  • Human recombinant AChE or BChE

  • Acetylthiocholine (ATC) or butyrylthiocholine (B1199683) (BTC) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compounds and reference inhibitors (e.g., Tacrine)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and reference inhibitors in DMSO.

    • Prepare working solutions by diluting the stock solutions in phosphate buffer.

    • Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add 25 µL of the test compound solution at various concentrations.

    • Add 50 µL of the enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATC for AChE, BTC for BChE).

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

G General Workflow for In Vitro Cholinesterase Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, DTNB, Test Compounds) prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_compound Add Test Compound prep_plate->add_compound add_enzyme Add Enzyme add_compound->add_enzyme incubate1 Incubate (37°C, 15 min) add_enzyme->incubate1 add_dtnb Add DTNB incubate1->add_dtnb add_substrate Add Substrate (Initiate Reaction) add_dtnb->add_substrate measure_abs Measure Absorbance (412 nm) add_substrate->measure_abs calc_rate Calculate Reaction Rate measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50 G Mechanism of Irreversible MAO Inhibition by Propargylamine cluster_mechanism Inhibition Pathway Propargylamine Propargylamine Inhibitor Enzyme_Complex [Inhibitor-MAO-FAD] Complex Propargylamine->Enzyme_Complex Binds to Active Site MAO_FAD MAO-FAD (Active Enzyme) MAO_FAD->Enzyme_Complex Oxidized_Intermediate Oxidized Intermediate Enzyme_Complex->Oxidized_Intermediate Oxidation by FAD Covalent_Adduct Covalent Adduct (Inactive Enzyme) Oxidized_Intermediate->Covalent_Adduct Nucleophilic Attack by Flavin N5 G LSD1-Mediated Histone Demethylation and Inhibition cluster_pathway Epigenetic Regulation H3K4me2 Histone H3 (Lys4-dimethyl) LSD1 LSD1 Enzyme H3K4me1_me0 Histone H3 (Lys4-monomethyl/unmethyl) H3K4me2->H3K4me1_me0 Demethylation Gene_Repression Gene Repression Propargylamine_Inhibitor Propargylamine Inhibitor Propargylamine_Inhibitor->LSD1 Inhibits

References

Propargylamine hydrochloride analytical standard and certificate of analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and characterization of analytical standards are paramount for accurate and reproducible results. Propargylamine (B41283) hydrochloride, a key building block in organic synthesis and a moiety present in various bioactive molecules, is no exception. This guide provides a comparative overview of commercially available propargylamine hydrochloride analytical standards, supported by data from certificates of analysis and established analytical methodologies.

Comparison of Analytical Specifications

The quality of an analytical standard is defined by its purity, identity, and consistency. Below is a comparison of this compound standards from various suppliers, with data synthesized from publicly available Certificates of Analysis (CoA).

Parameter Supplier A (e.g., Thermo Fisher Scientific/Alfa Aesar) [1][2][3][4]Supplier B (e.g., Sigma-Aldrich/Merck) Supplier C (e.g., Santa Cruz Biotechnology) [5]Supplier D (e.g., TCI)
Stated Purity 95% to >98%95%97%>98.0%
Appearance Yellow to tan solid; Slightly yellow crystalline powderWhite to light brown powderInformation not consistently availableWhite to light yellow powder to crystal
Melting Point 176.4°C - 181°C179-182°C (lit.)Information not consistently available175.0 to 180.0 °C
Purity Method Gas Chromatography (GC), Neutralization TitrationAssay (unspecified)Purity (unspecified)Titration (Total Nitrogen and Argentometric)
Identity Confirmation Infrared (IR) Spectrum Conforms to StructureConforms to structure (method not specified)Information not consistently availableInformation not consistently available
Solubility Clear in 5% aqueous solutionSoluble in water (partly), methanol (B129727), and ethanolInformation not consistently availableSoluble in water and ethanol

Experimental Protocols

Detailed and robust analytical methods are crucial for the verification of an analytical standard's quality. The following are representative protocols for the key analyses performed on this compound.

Purity Determination by Gas Chromatography (GC)

This method is suitable for assessing the purity of this compound by separating it from volatile impurities.

  • Principle: The sample is volatilized and passed through a chromatographic column. Due to the basic nature of amines, a deactivated column is essential to prevent peak tailing and ensure accurate quantification.[6]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for amine analysis, such as a DB-5ms or a column specifically designed for amines (e.g., with a base deactivation).

  • Injector and Detector Temperature: 250°C and 280°C, respectively.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 280°C at 25°C/min, hold for 5 minutes.

  • Sample Preparation: Accurately weigh and dissolve the standard in a suitable solvent like methanol to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject 1 µL of the prepared sample. The purity is calculated by the area percent method, where the area of the propargylamine peak is divided by the total area of all peaks.

Assay by Non-Aqueous Potentiometric Titration

This is a common and accurate method for determining the assay of amine hydrochloride salts.

  • Principle: this compound is a salt of a weak base and a strong acid. It can be titrated as a weak acid in a non-aqueous solvent with a strong base, or more commonly, the halide is precipitated, and the remaining amine is titrated as a base. An alternative, widely used method involves titrating the amine salt as a base in a non-aqueous acidic solvent.[7] For amine hydrochlorides, a common approach is to dissolve the sample in a solvent like glacial acetic acid and titrate with a strong acid, such as perchloric acid, often after the addition of mercuric acetate (B1210297) to remove the chloride interference.[7]

  • Reagents:

    • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

    • Solvent: Glacial acetic acid.

    • Mercuric acetate solution (5% w/v in glacial acetic acid).

    • Indicator: Crystal violet solution.

  • Procedure:

    • Accurately weigh about 200-300 mg of the this compound standard.

    • Dissolve in 50 mL of glacial acetic acid.

    • Add 10 mL of mercuric acetate solution.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with 0.1 N perchloric acid to a blue-green endpoint.

    • Perform a blank determination and make any necessary corrections.

  • Calculation: Each mL of 0.1 N perchloric acid is equivalent to 9.154 mg of C₃H₅N·HCl.

Identity Confirmation by Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a powerful technique for confirming the identity of a compound by comparing its spectrum to that of a known reference standard.[8]

  • Principle: The infrared absorption spectrum of a substance provides a unique fingerprint based on its molecular structure and functional groups.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Analysis: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Interpretation: The obtained spectrum should be compared with a reference spectrum of this compound. Key characteristic peaks include those for the N-H stretch of the primary amine salt, the C≡C stretch of the alkyne, and the ≡C-H stretch.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quality control analysis of a this compound analytical standard.

G Figure 1: Quality Control Workflow for this compound Analytical Standard cluster_0 Sample Reception & Preparation cluster_2 Data Analysis & Reporting A Receive Analytical Standard B Visual Inspection (Appearance, Color) A->B C Sample Weighing & Dissolution B->C D Identity Confirmation (FT-IR Spectroscopy) C->D E Purity Analysis (Gas Chromatography) C->E F Assay Determination (Non-Aqueous Titration) C->F G Compare FT-IR to Reference D->G H Calculate Purity (%) from GC E->H I Calculate Assay (%) from Titration F->I J Generate Certificate of Analysis G->J H->J I->J

Caption: Quality control workflow for this compound.

Signaling Pathway Relevance

Propargylamine is a crucial structural motif in many monoamine oxidase (MAO) inhibitors. Pargyline, for instance, is a propargylamine derivative. MAO inhibitors are used in the treatment of depression and Parkinson's disease. The diagram below illustrates the mechanism of action of MAO inhibitors.

G Figure 2: Simplified Signaling Pathway of Monoamine Oxidase (MAO) Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (Dopamine, Serotonin, Norepinephrine) MAO Monoamine Oxidase (MAO) MA->MAO Metabolism MA_synapse Monoamines MA->MA_synapse Release Metabolites Inactive Metabolites MAO->Metabolites Receptors Postsynaptic Receptors MA_synapse->Receptors Binding Signal Signal Transduction Receptors->Signal MAO_I MAO Inhibitor (e.g., Pargyline - a propargylamine derivative) MAO_I->MAO

Caption: MAO inhibition by propargylamine derivatives.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Propargylamine MAO Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of key propargylamine (B41283) monoamine oxidase (MAO) inhibitors: selegiline (B1681611), rasagiline (B1678815), and pargyline (B1678468). The information presented is collated from preclinical and clinical studies to assist in the evaluation of these compounds for therapeutic development.

Introduction to Propargylamine MAO Inhibitors

Propargylamine-containing compounds are a significant class of irreversible MAO inhibitors.[1] They are characterized by a propargyl group (a three-carbon chain with a carbon-carbon triple bond) attached to a nitrogen atom. This structural feature is crucial for their mechanism of action, which involves forming a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the MAO enzyme, leading to its irreversible inactivation.[2] These inhibitors, particularly those selective for MAO-B, are cornerstone therapies for neurodegenerative conditions like Parkinson's disease, as they increase the levels of dopamine (B1211576) in the brain.[3] Beyond their symptomatic effects through MAO inhibition, many propargylamine inhibitors exhibit neuroprotective properties that are independent of their enzymatic inhibition, adding to their therapeutic interest.[4][5]

Quantitative Comparison of Efficacy

The following tables summarize the in vitro inhibitory potency and selectivity, as well as the in vivo efficacy of selegiline, rasagiline, and pargyline.

In Vitro MAO Inhibition Data
CompoundTarget EnzymeIC50 (nM) - Rat BrainIC50 (nM) - Human BrainSelectivity Index (MAO-A/MAO-B) - RatSelectivity Index (MAO-A/MAO-B) - Human
Rasagiline MAO-A412[2][6]700[7][8]~93[2]~50[7][8]
MAO-B4.43[2][6]14[7][8]
Selegiline MAO-A>10,00023,000[9]>60 (approx.)[1]~451[9]
MAO-B11.25[1]51[9]
Pargyline MAO-A11.52 (species not specified)[10]-~0.7 (species not specified)[10]-
MAO-B8.20 (species not specified)[10]404[11]

Note: A lower IC50 value indicates greater potency. The selectivity index is calculated by dividing the IC50 for MAO-A by the IC50 for MAO-B. A higher selectivity index indicates a greater preference for inhibiting MAO-B over MAO-A.

In Vivo MAO-B Inhibition Data
CompoundAnimal ModelED50 (mg/kg)Key Findings
Rasagiline Rat (single dose)0.1 (brain), 0.042 (liver)[2][6]Rasagiline was found to be 3 to 15 times more potent than selegiline for in vivo inhibition of MAO-B in the rat brain and liver upon both acute and chronic administration.[2][6]
Rat (chronic, 21 days)0.013 (brain), 0.014 (liver)[2][6]
Selegiline Rat (oral)-While 60-fold more potent than its desmethyl-metabolite in vitro, this difference was reduced to only 3-fold ex vivo after oral administration.[1]
Non-human primate (MPTP model)10 (s.c.)Both rasagiline and selegiline at 10 mg/kg markedly attenuated the neurotoxic effects of MPTP, with no significant difference in their protective effects on dopaminergic neurons and motor function.[12]
Pargyline Rat-Chronic administration of pargyline leads to non-selective inhibition of both MAO-A and MAO-B.[10]

Signaling Pathways and Experimental Workflows

Mechanism of MAO Inhibition by Propargylamines

The irreversible inhibition of MAO by propargylamines is a well-established mechanism. The following diagram illustrates the key steps involved.

MAO_Inhibition Propargylamine Propargylamine Inhibitor MAO_FAD MAO Enzyme (with FAD cofactor) Propargylamine->MAO_FAD Binds to active site Intermediate Reactive Allene Intermediate MAO_FAD->Intermediate Oxidizes Inhibitor Covalent_Adduct Irreversibly Inhibited MAO-FAD Adduct Intermediate->Covalent_Adduct Forms Covalent Bond with FAD Neuroprotection_Pathway cluster_inhibitor Propargylamine MAO Inhibitor cluster_downstream Cellular Effects Propargylamine Rasagiline / Selegiline Bcl2 ↑ Anti-apoptotic Bcl-2 family proteins Propargylamine->Bcl2 Bax ↓ Pro-apoptotic Bax protein Propargylamine->Bax PKC ↑ Protein Kinase C (PKC) Propargylamine->PKC Mitochondria Mitochondrial Viability and Function Bcl2->Mitochondria Protects Bax->Mitochondria Damages MAPK ↑ MAP Kinase PKC->MAPK sAPPalpha ↑ Soluble APPα (Neuroprotective) MAPK->sAPPalpha Neuroprotection Neuroprotection sAPPalpha->Neuroprotection Mitochondria->Neuroprotection IC50_Workflow start Start prep_reagents Prepare Reagents: - MAO-A/B enzyme - Substrate (e.g., kynuramine) - Inhibitor dilutions - Detection reagents start->prep_reagents plate_setup Set up 96-well plate: - Inhibitor concentrations - Positive control - No-inhibitor control prep_reagents->plate_setup pre_incubation Pre-incubate enzyme with inhibitor plate_setup->pre_incubation add_substrate Initiate reaction by adding substrate pre_incubation->add_substrate measure_signal Measure fluorescence or absorbance over time add_substrate->measure_signal data_analysis Calculate reaction rates and percent inhibition measure_signal->data_analysis plot_curve Plot percent inhibition vs. inhibitor concentration data_analysis->plot_curve calc_ic50 Determine IC50 value from the dose-response curve plot_curve->calc_ic50 end End calc_ic50->end

References

A Comparative Guide to the Synthetic Routes of Propargylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propargylamine (B41283) and its derivatives are crucial building blocks in organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and functional materials. Their unique structural motif, featuring a reactive terminal alkyne and a versatile amino group, allows for a wide range of chemical transformations. This guide provides an objective comparison of the most common synthetic routes to propargylamines, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Core Synthetic Strategies at a Glance

The synthesis of propargylamines can be broadly categorized into four primary strategies:

  • A³/KA² Coupling Reactions: A one-pot, three-component reaction involving an aldehyde (or ketone for KA²), an alkyne, and an amine. This is the most widely employed and atom-economical method.

  • Alkynylation of Imines: A two-step approach where a pre-formed or in-situ generated imine is reacted with a metal acetylide.

  • Direct C-H Alkynylation of Amines: Involves the direct coupling of an amine's α-C-H bond with a terminal alkyne, typically requiring an oxidant.

  • Substitution Reactions of Propargyl Halides: A classical approach involving the nucleophilic substitution of a halogen on a propargyl scaffold with an amine, often utilizing methods like the Gabriel synthesis to avoid over-alkylation.

The following sections will delve into the specifics of each route, presenting quantitative data in structured tables, detailed experimental protocols for key reactions, and visual diagrams of the synthetic pathways.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data for representative examples of each synthetic route, allowing for a direct comparison of their performance.

Table 1: A³ (Aldehyde-Alkyne-Amine) Coupling Reactions

CatalystAldehydeAmineAlkyneSolventTemp. (°C)Time (h)Yield (%)Reference
CuI (5 mol%)BenzaldehydePiperidinePhenylacetyleneNone80-1001-4~95%[1]
Au(III)-salen complexBenzaldehydePiperidinePhenylacetyleneWater40-Excellent[2]
AgI (1.5-3 mol%)BenzaldehydePiperidinePhenylacetyleneWater100-Moderate to High[3]
NoneSalicylaldehyde (B1680747)MorpholinePhenylacetyleneNone804-882-90%[4]

Table 2: KA² (Ketone-Alkyne-Amine) Coupling Reactions

CatalystKetoneAmineAlkyneSolventTemp. (°C)Time (h)Yield (%)Reference
CuCl₂ (5 mol%)CyclohexanoneMorpholinePhenylacetyleneNone110-Good[5]
CuI/ZeoliteCyclohexanonePiperidinePhenylacetyleneNone--High
AuBr₃ (4 mol%)CyclohexanoneMorpholinePhenylacetyleneNone60-Good[5]

Table 3: Alkynylation of Imines

CatalystImineAlkyneSolventTemp. (°C)Time (h)Yield (%)Reference
CuI (5 mol%)N-BenzylideneanilinePhenylacetyleneToluene (B28343)RT-Good[1]
[IrCl(COD)]₂/MgI₂N-Benzylidene-methylamineSilylacetylene---Improved[2]
BF₃·OEt₂In-situ from propiolaldehyde and Boc-NH₂Alkynylboronate---Good[6]

Table 4: Direct C-H Alkynylation of Amines

| Catalyst | Amine | Alkyne | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | CuBr (10 mol%) | N,N-Dimethylaniline | Phenylacetylene | TBHP | Acetonitrile (B52724) | 80 | 12 | Good |[1] | | Copper-catalyzed | N,N-Dimethylanilines | Alkynes | tert-BuOOH | - | - | - | Good | |

Table 5: Gabriel Synthesis of Propargylamine

Reactant 1Reactant 2Step 2 ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Potassium Phthalimide (B116566)Propargyl BromideHydrazine (B178648) Hydrate (B1144303)DMF (Step 1)RT (Step 2)16 (Step 2)High[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison tables.

Protocol 1: Copper-Catalyzed A³ Coupling Reaction (Solvent-Free)[1]

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.2 mmol)

  • Terminal Alkyne (1.5 mmol)

  • Copper(I) Iodide (CuI, 0.05 mmol, 5 mol%)

  • Ethyl acetate (B1210297)

  • Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a screw-capped vial, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (0.05 mmol).

  • Seal the vial and heat the reaction mixture at 80-100 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (typically 1-4 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired propargylamine.

Protocol 2: Metal-Free A³ Coupling Reaction[4]

Materials:

  • Salicylaldehyde or its derivative (1.0 mmol)

  • Secondary amine (1.0 mmol)

  • Terminal alkyne (1.0 mmol)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine the salicylaldehyde derivative (1.0 mmol), amine (1.0 mmol), and alkyne (1.0 mmol).

  • Stir the mixture at 80 °C (or 90 °C for dibromo-derivatives of salicylaldehyde) for 4-8 hours.

  • After completion, cool the reaction to room temperature.

  • Purify the product directly by column chromatography on silica gel to yield the pure propargylamine.

Protocol 3: Alkynylation of an Imine[1]

Materials:

  • Imine (1.0 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Copper(I) Iodide (CuI, 0.05 mmol, 5 mol%)

  • Dry Toluene (5 mL)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, dissolve the imine (1.0 mmol) and terminal alkyne (1.2 mmol) in dry toluene (5 mL).

  • Add CuI (0.05 mmol) to the solution.

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 4: Direct C-H Alkynylation of an Amine[1]

Materials:

  • N,N-dimethylaniline (0.5 mmol)

  • Terminal Alkyne (0.6 mmol)

  • Copper(I) Bromide (CuBr, 0.05 mmol, 10 mol%)

  • tert-butyl hydroperoxide (TBHP, 70% in water, 1.5 mmol)

  • Acetonitrile (2 mL)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N,N-dimethylaniline (0.5 mmol) and terminal alkyne (0.6 mmol) in acetonitrile (2 mL) in a sealed tube, add CuBr (0.05 mmol).

  • Add tert-butyl hydroperoxide (1.5 mmol) dropwise to the reaction mixture.

  • Seal the tube and heat the reaction at 80 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (5 mL).

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the propargylamine.

Protocol 5: Gabriel Synthesis of Propargylamine[7]

Materials:

  • Potassium Phthalimide

  • Propargyl Bromide

  • Dimethylformamide (DMF)

  • Hydrazine hydrate (50-60%)

  • Methanol (B129727) (MeOH)

  • Diethyl ether (Et₂O)

  • Celite

Procedure: Step 1: N-Alkylation

  • Dissolve potassium phthalimide in DMF.

  • Add propargyl bromide to the solution and stir at room temperature until the reaction is complete (monitor by TLC).

  • Work up the reaction to isolate the N-propargylphthalimide intermediate.

Step 2: Hydrazinolysis

  • Dissolve the N-propargylphthalimide (1.0 equiv) in methanol (15 mL) under an argon atmosphere.

  • Add hydrazine hydrate (18.0 equiv) to the solution.

  • Stir the mixture at room temperature for 16 hours.

  • Dilute the reaction mixture with Et₂O. A precipitate will form.

  • Filter the precipitate through Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the primary propargylamine.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate the fundamental transformations of the discussed synthetic routes.

A3_Coupling Aldehyde Aldehyde Propargylamine Propargylamine Aldehyde->Propargylamine Amine Amine Amine->Propargylamine Alkyne Alkyne Alkyne->Propargylamine Catalyst Metal Catalyst Catalyst->Propargylamine Imine_Alkynylation Aldehyde Aldehyde Imine Imine Aldehyde->Imine Amine Amine Amine->Imine Propargylamine Propargylamine Imine->Propargylamine Metal_Acetylide Metal Acetylide Metal_Acetylide->Propargylamine Direct_CH_Alkynylation Amine Amine (with α-C-H) Propargylamine Propargylamine Amine->Propargylamine Alkyne Alkyne Alkyne->Propargylamine Catalyst Catalyst + Oxidant Catalyst->Propargylamine Gabriel_Synthesis Phthalimide Potassium Phthalimide Intermediate N-Propargyl- phthalimide Phthalimide->Intermediate Propargyl_Halide Propargyl Halide Propargyl_Halide->Intermediate Propargylamine Propargylamine Intermediate->Propargylamine Hydrazine Hydrazine Hydrazine->Propargylamine

References

Characterization of the Propargylamine-FAD Adduct in MAO Inactivation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the characterization of the propargylamine-flavin adenine (B156593) dinucleotide (FAD) adduct formed during the inactivation of monoamine oxidase (MAO). It delves into the experimental data supporting the structure of this adduct and contrasts it with adducts formed by other classes of irreversible MAO inhibitors. Detailed experimental protocols for key characterization techniques are provided to facilitate reproducibility and further investigation in the field of neuropharmacology and drug development.

Introduction to MAO Inactivation and Adduct Formation

Monoamine oxidases (MAO-A and MAO-B) are critical flavoenzymes responsible for the oxidative deamination of neurotransmitters. Irreversible inactivation of these enzymes is a key therapeutic strategy for the treatment of depression and neurodegenerative diseases. Propargylamine (B41283) inhibitors, such as selegiline (B1681611) and rasagiline, are mechanism-based inactivators that form a covalent adduct with the FAD cofactor, leading to the irreversible loss of enzyme activity. The characterization of this adduct is crucial for understanding the mechanism of inhibition and for the design of more potent and selective inhibitors.

Recent studies have elucidated the structure of the covalent link between the propargylamine inhibitor and the FAD cofactor, identifying it as a cyanine (B1664457) structure. This guide will explore the evidence for this structure and compare it to the adducts formed by other classes of MAO inhibitors, namely cyclopropylamines and hydrazines.

Comparison of FAD Adducts from Different MAO Inactivator Classes

The inactivation of MAO by different classes of irreversible inhibitors results in the formation of distinct FAD adducts. The site of covalent attachment to the isoalloxazine ring of the FAD cofactor is a key differentiating feature.

Inactivator ClassExample(s)Site of FAD Adduct FormationKey Spectral Feature of Adduct
Propargylamines Selegiline, Rasagiline, Clorgyline, Pargyline, ASS234N(5) of the flavin ring[1]Strong absorbance increase around 410 nm[1][2]
Cyclopropylamines TranylcypromineC(4a) of the flavin ring[1][3]No distinct, large absorbance increase in the 400-500 nm range[1]
Hydrazines PhenelzineN(5) of the flavin ring[1][4]No distinct, large absorbance increase in the 400-500 nm range[1]

Characterization of the Propargylamine-FAD Adduct

The formation of the propargylamine-FAD adduct is characterized by distinct spectral changes. Upon inactivation of MAO-A by a propargylamine inhibitor like ASS234, the absorption maximum of the oxidized FAD at around 456 nm shifts to approximately 410 nm. This shift is indicative of the formation of the N(5) adduct.[2] Further acidification of the adduct solution leads to a hypsochromic shift (to a shorter wavelength, around 370 nm), confirming the N(5) linkage, whereas a C(4a) adduct would exhibit a bathochromic shift (to a longer wavelength).[2]

Kinetic analysis using stopped-flow spectrophotometry reveals that for some propargylamines, a reduction of the FAD cofactor precedes the formation of the covalent adduct.[2] This is observed as an initial decrease in absorbance at 456 nm before the subsequent increase at 410 nm.

Mass spectrometry provides definitive evidence for the covalent modification of the FAD. In the case of the ASS234-inactivated MAO-A, UHPLC-MS analysis of the tryptic/chymotryptic digest reveals a flavin-pentapeptide adduct with a specific mass-to-charge ratio (m/z) that corresponds to the FAD-pentapeptide covalently bound to the inhibitor.[2]

Signaling Pathways and Experimental Workflows

MAO_Inactivation_Pathway MAO_FAD MAO-FAD (oxidized) Enzyme_Substrate_Complex [MAO-FAD...Inhibitor] Non-covalent Complex MAO_FAD->Enzyme_Substrate_Complex Propargylamine Propargylamine Inhibitor Propargylamine->Enzyme_Substrate_Complex Reversible Binding (Ki) Iminium_FADH Iminium Cation + MAO-FADH- (reduced) Enzyme_Substrate_Complex->Iminium_FADH Oxidation (kinact) Covalent_Adduct Propargylamine-N(5)-FAD Covalent Adduct (Inactive) Iminium_FADH->Covalent_Adduct Michael Addition

Figure 1: Proposed mechanism of irreversible MAO inactivation by propargylamines.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Adduct Characterization Purified_MAO Purified MAO Enzyme Incubation Incubation of MAO with Inhibitor Purified_MAO->Incubation Inhibitor Propargylamine Inhibitor Inhibitor->Incubation UV_Vis UV-Vis Spectroscopy (Spectral Shift Analysis) Incubation->UV_Vis Stopped_Flow Stopped-Flow Spectrophotometry (Kinetic Analysis) Incubation->Stopped_Flow Proteolysis Enzymatic Digestion (Trypsin/Chymotrypsin) Incubation->Proteolysis UHPLC_MS UHPLC-MS/MS Analysis (Adduct Mass Confirmation) Proteolysis->UHPLC_MS

Figure 2: Experimental workflow for the characterization of the propargylamine-FAD adduct.

Detailed Experimental Protocols

UV-Vis Spectroscopic Analysis of FAD Adduct Formation

Objective: To monitor the spectral changes of the FAD cofactor upon inactivation by a propargylamine inhibitor.

Methodology:

  • Prepare a solution of purified MAO-A (e.g., 1 µM) in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).

  • Record the baseline UV-Vis spectrum of the MAO-A solution from 300 to 600 nm using a spectrophotometer. The oxidized FAD cofactor will exhibit a characteristic absorbance maximum at approximately 456 nm.[2]

  • Add aliquots of the propargylamine inhibitor to the MAO-A solution.

  • Incubate the mixture at a controlled temperature (e.g., 20-30°C) for a set period (e.g., 15 minutes) to allow for adduct formation.[1]

  • Record the UV-Vis spectrum after incubation.

  • Observe the decrease in absorbance at ~456 nm and the concomitant increase in absorbance at ~410 nm, which is characteristic of the N(5)-propargylamine-FAD adduct.[1][2]

Stopped-Flow Spectrophotometry for Kinetic Analysis

Objective: To determine the kinetics of FAD reduction and adduct formation.

Methodology:

  • Prepare solutions of MAO-A (e.g., 40 µM) and the propargylamine inhibitor (e.g., 120 µM) in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5).[2][5]

  • Load the enzyme and inhibitor solutions into separate syringes of a stopped-flow spectrophotometer.

  • Rapidly mix the two solutions in the observation cell at a controlled temperature (e.g., 30°C).[2][5]

  • Monitor the absorbance changes at key wavelengths, such as 456 nm (oxidized FAD), 495 nm (FAD reduction), and 410 nm (adduct formation), over time (from milliseconds to seconds).[2][5]

  • Analyze the kinetic traces using single or double exponential fits to determine the rate constants for the initial FAD reduction and the subsequent adduct formation.[2]

UHPLC-MS/MS Analysis of the FAD-Pentapeptide Adduct

Objective: To confirm the covalent modification of the FAD cofactor and determine the mass of the adduct.

Methodology:

  • Inactivate a solution of MAO-A with the propargylamine inhibitor as described for the UV-Vis analysis.

  • Perform a buffer exchange to a suitable digestion buffer (e.g., ammonium (B1175870) bicarbonate).

  • Digest the inactivated enzyme with a sequence of proteases, such as trypsin followed by chymotrypsin, to generate the FAD-containing pentapeptide (SGGCY for MAO-A).

  • Analyze the digest using an ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (MS) with a photodiode array (PDA) detector.

  • Separate the peptides on a C18 column using a gradient of acetonitrile (B52724) in water with a modifier like formic acid.

  • Monitor the elution of the flavin-pentapeptide adduct by its characteristic absorbance at ~410 nm.

  • Acquire mass spectra in positive or negative ion mode to determine the mass-to-charge ratio (m/z) of the parent ion corresponding to the FAD-pentapeptide-inhibitor adduct.

  • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data that confirms the structure of the adduct. A characteristic neutral loss of the AMP moiety (347 Da) is indicative of the FAD-containing peptide.[2]

Conclusion

The characterization of the propargylamine-FAD adduct has significantly advanced our understanding of the mechanism of MAO inactivation. The formation of a cyanine-like N(5)-FAD adduct is a hallmark of this class of inhibitors, distinguishing them from cyclopropylamines that form C(4a) adducts. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of MAO inhibitors, which is essential for the development of novel therapeutics for neurological and psychiatric disorders. The combination of spectroscopic and mass spectrometric techniques provides a powerful approach to elucidate the structure and kinetics of enzyme-inhibitor interactions.

References

A Comparative Guide to the Selectivity of Propargylamine Derivatives for Monoamine Oxidase A vs. B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced selectivity of enzyme inhibitors is paramount. This guide provides an objective comparison of various propargylamine (B41283) derivatives and their inhibitory selectivity for the two isoforms of monoamine oxidase, MAO-A and MAO-B. Monoamine oxidases are critical enzymes responsible for the degradation of monoamine neurotransmitters, and their selective inhibition is a cornerstone for treating neurodegenerative and psychiatric disorders.[1][2] MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine, making its inhibition a key strategy for depression.[1] Conversely, MAO-B is a primary target in the management of Parkinson's disease due to its role in dopamine (B1211576) metabolism.[1][3]

Propargylamine derivatives are a class of mechanism-based, irreversible inhibitors that act by forming a covalent bond with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to its inactivation.[4][5][6] The selectivity of these inhibitors for MAO-A or MAO-B is determined by the initial reversible binding and the specific chemical interactions within the enzyme's active site.[7][8] This guide presents quantitative data, detailed experimental protocols, and visual diagrams to elucidate these critical differences.

Mechanism of Action: Irreversible Inhibition

Propargylamine inhibitors, often termed "suicide" inhibitors, bind covalently to the N5 atom of the FAD cofactor within the MAO active site.[4][6][7] This process involves the enzyme metabolizing the inhibitor, which generates a reactive intermediate that then permanently bonds to and inactivates the enzyme.[6]

G inhibitor Propargylamine Inhibitor complex Reversible Enzyme-Inhibitor Complex inhibitor->complex Reversible Binding (Ki) enzyme MAO Enzyme (with FAD Cofactor) enzyme->complex intermediate Reactive Allene Intermediate complex->intermediate Enzymatic Oxidation inactivated Irreversibly Inactivated MAO (Covalent Adduct with FAD) intermediate->inactivated Covalent Bond Formation

Mechanism of irreversible MAO inhibition.

Quantitative Comparison of Inhibitory Potency

The selectivity of a propargylamine derivative is quantified by comparing its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) for MAO-A versus MAO-B. A lower value indicates higher potency. The selectivity index (SI), calculated as IC50(MAO-A) / IC50(MAO-B), provides a clear measure of preference; a high SI value indicates MAO-B selectivity, while a low value indicates MAO-A selectivity.

InhibitorTargetIC50KiSelectivity Profile
Clorgyline MAO-A1.2 nM[9]0.054 µM[9]Highly MAO-A Selective [10][11]
MAO-B1.9 µM[9]58 µM[9]
Pargyline MAO-A11.52 nM[12]13 µMSemi-selective for MAO-B / Non-selective [1][12]
MAO-B8.20 nM[12]0.5 µM
Rasagiline MAO-A (human)0.7 µM[5]-Highly MAO-B Selective [4][5][13]
MAO-B (human)0.014 µM[5]-
MAO-A (rat)0.412 µM[5]-
MAO-B (rat)0.004 µM[5]-
Selegiline MAO-A--MAO-B Selective [6]
(l-deprenyl)MAO-B--

Key Observations:

  • Clorgyline demonstrates profound selectivity for MAO-A, with its IC50 value being over 1500-fold lower for MAO-A compared to MAO-B.[9]

  • Pargyline exhibits nearly equal potency for both isoforms, though some studies suggest a slight preference for MAO-B.[12] With chronic administration, it tends to act as a non-selective inhibitor.[1][12]

  • Rasagiline is a potent and highly selective MAO-B inhibitor, showing approximately 50-fold greater selectivity for MAO-B over MAO-A in the human brain.[5] It is a second-generation inhibitor that is not metabolized to amphetamine-like byproducts.[3][13]

  • Selegiline was the first selective MAO-B inhibitor developed but is known to be metabolized into l-amphetamine and l-methamphetamine.[4]

  • Other aliphatic propargylamines have been developed that show highly potent and selective irreversible inhibition of MAO-B, with potency influenced by factors like carbon chain length.[14][15]

Experimental Protocols: Determining IC50 Values

A common and reliable method for determining the inhibitory potency and selectivity of compounds against MAO-A and MAO-B is a luminogenic or fluorogenic enzyme assay. The following is a generalized protocol synthesized from established methodologies, such as the commercially available MAO-Glo™ Assay.[16]

Objective: To determine the in vitro IC50 values of a test compound (propargylamine derivative) for human recombinant MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • MAO substrate (e.g., a luciferin (B1168401) derivative)

  • Test compound and reference inhibitors (e.g., Clorgyline, Rasagiline)

  • Detection reagent (containing luciferase or a fluorescent probe)

  • Assay Buffer

  • 96-well microplates (opaque-walled for luminescence)

  • Plate-reading luminometer or fluorometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Final concentrations should span a wide range to ensure a full dose-response curve.

  • Reaction Setup: In the wells of a 96-well plate, add the MAO-A or MAO-B enzyme and the serially diluted test compound or appropriate vehicle control.

  • Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme before the substrate is introduced.[16]

  • Reaction Initiation: Add the MAO substrate to all wells to initiate the enzymatic reaction.

  • Enzymatic Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for substrate conversion.

  • Signal Detection: Add the detection reagent to each well to stop the reaction and generate a luminescent or fluorescent signal. The signal intensity is proportional to the amount of product formed and thus inversely proportional to MAO activity.

  • Data Analysis:

    • Normalize the reaction rates relative to the vehicle control (defined as 100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the resulting dose-response curve to a four-parameter logistic equation.[16]

G start Start: Prepare Reagents (Enzymes, Buffers, Substrate) dilution Prepare Serial Dilutions of Test Compound start->dilution plate Add Enzyme and Inhibitor to 96-well Plate dilution->plate preinc Pre-incubate at 37°C (15 min) plate->preinc initiate Initiate Reaction (Add Substrate) preinc->initiate incubate Incubate at 37°C (60 min) initiate->incubate detect Add Detection Reagent & Measure Signal incubate->detect end End: Calculate IC50 Values & Selectivity Index detect->end

Workflow for determining MAO inhibitor IC50.

References

Benchmarking new propargylamine derivatives against known drugs (e.g., selegiline, rasagiline).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of novel propargylamine (B41283) derivatives against the well-established monoamine oxidase B (MAO-B) inhibitors, selegiline (B1681611) and rasagiline (B1678815). The following sections detail their performance based on experimental data, outline the methodologies of key studies, and visualize relevant biological pathways and experimental workflows to support informed decisions in research and drug development.

Introduction to Propargylamine-Based MAO-B Inhibitors

Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine (B1211576) in the brain.[1][2][3] Inhibition of MAO-B increases dopaminergic neurotransmission and is a validated therapeutic strategy for Parkinson's disease.[2][3][4] Selegiline and rasagiline are irreversible MAO-B inhibitors widely used in the clinic.[4][5] Both have demonstrated neuroprotective properties beyond their MAO-B inhibitory activity, which is partly attributed to their propargylamine moiety.[1][6][7][8][9] The development of new propargylamine derivatives aims to enhance potency, selectivity, and neuroprotective effects while minimizing side effects.[10][11]

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro inhibitory potency (IC50 values) of selegiline, rasagiline, and several recently developed propargylamine derivatives against human MAO-B (hMAO-B). Lower IC50 values indicate higher potency.

CompoundTargetIC50 Value (nM)Selectivity Index (SI) for hMAO-BReference
Selegiline hMAO-B51450 (over hMAO-A)[12]
Rasagiline hMAO-B4.4 - 14~100 (over hMAO-A)[4][][14]
Compound 17 hMAO-B10>885 (over hMAO-A)[10]
Compound 19 hMAO-B50155 (over hMAO-A)[10]
Compound 33 hMAO-B0.3514162.9 (over hMAO-A)[10]
MAO-B-IN-30 hMAO-B82~234 (over hMAO-A)[15]
Indole-2-N-methylpropargylamine (4fMe) hMAO-BPredicted higher affinity than rasagiline and selegilineNot specified[16]

Signaling Pathways

MAO-B inhibition directly impacts dopaminergic signaling by preventing the breakdown of dopamine. Additionally, propargylamine derivatives, including rasagiline, have been shown to exert neuroprotective effects through pathways independent of MAO-B inhibition. These pathways involve the modulation of apoptotic and pro-survival proteins.

MAO-B Inhibition in Dopaminergic Signaling

Neuroprotective_Pathway cluster_PKC PKC Pathway cluster_PI3K Ras-PI3K-Akt Pathway cluster_Apoptosis Apoptotic Regulation Rasagiline / Propargylamine Moiety Rasagiline / Propargylamine Moiety PKC Activation PKC Activation Rasagiline / Propargylamine Moiety->PKC Activation Ras-PI3K-Akt Activation Ras-PI3K-Akt Activation Rasagiline / Propargylamine Moiety->Ras-PI3K-Akt Activation Downregulation of Bad, Bax Downregulation of Bad, Bax Rasagiline / Propargylamine Moiety->Downregulation of Bad, Bax Upregulation of Bcl-2, Bcl-xL Upregulation of Bcl-2, Bcl-xL PKC Activation->Upregulation of Bcl-2, Bcl-xL Inhibition of Caspase-3 Activation Inhibition of Caspase-3 Activation Upregulation of Bcl-2, Bcl-xL->Inhibition of Caspase-3 Activation Inhibition of Apoptosis Inhibition of Apoptosis Ras-PI3K-Akt Activation->Inhibition of Apoptosis Neuronal Survival Neuronal Survival Ras-PI3K-Akt Activation->Neuronal Survival Inhibition of Caspase-3 Activation->Neuronal Survival Downregulation of Bad, Bax->Inhibition of Caspase-3 Activation

Neuroprotective Signaling of Propargylamines

Experimental Protocols

Protocol 1: In Vitro Fluorometric MAO-B Inhibition Assay

This protocol outlines a general method for determining the IC50 values of test compounds for MAO-B inhibition using a commercially available kit.

1. Materials and Reagents:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., kynuramine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Test compounds and reference inhibitor (e.g., selegiline) dissolved in DMSO

  • 96-well black microplate

2. Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. The final DMSO concentration should not exceed 1%.

  • To each well of the 96-well plate, add the assay buffer.

  • Add the test compound dilutions to the respective wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.

  • Add the MAO-B enzyme to all wells except the "no enzyme" control and pre-incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of the MAO-B substrate and the fluorescent probe/HRP solution to all wells.

  • Immediately measure the fluorescence intensity at timed intervals using a microplate reader (e.g., Ex/Em = 535/587 nm).

3. Data Analysis:

  • Calculate the rate of reaction (fluorescence increase over time) for each concentration of the inhibitor.

  • Normalize the reaction rates to the "no inhibitor" control to determine the percentage of inhibition.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

MAO_Assay_Workflow A Prepare Serial Dilutions of Test Compounds B Add Assay Buffer and Compounds to 96-well Plate A->B C Add MAO-B Enzyme and Pre-incubate (15 min, 37°C) B->C D Initiate Reaction with Substrate and Fluorescent Probe C->D E Measure Fluorescence at Timed Intervals D->E F Calculate Reaction Rates and % Inhibition E->F G Plot Dose-Response Curve and Determine IC50 F->G

In Vitro MAO-B Inhibition Assay Workflow
Protocol 2: In Vivo MPTP-Induced Mouse Model of Parkinson's Disease

This protocol describes a common method for evaluating the neuroprotective effects of test compounds in a mouse model of Parkinson's disease induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

1. Animals and Housing:

  • Male C57BL/6 mice (8-10 weeks old) are commonly used due to their sensitivity to MPTP.

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Experimental Groups:

  • Group 1: Vehicle control (e.g., saline)

  • Group 2: MPTP + Vehicle

  • Group 3: MPTP + Test Compound (preventive regimen)

  • Group 4: MPTP + Reference Drug (e.g., selegiline or rasagiline)

3. Procedure:

  • Preventive Regimen: Administer the test compound or vehicle daily for a set period (e.g., 7 days) before MPTP administration.

  • MPTP Administration: Prepare MPTP-HCl in saline and administer it intraperitoneally (i.p.). A common regimen is four injections of 20 mg/kg at 2-hour intervals on a single day.[17][18][19]

  • Post-MPTP Treatment: Continue administration of the test compound or vehicle for a specified duration (e.g., 7 days) after the last MPTP injection.

  • Behavioral Analysis: Perform behavioral tests (e.g., rotarod, pole test) to assess motor coordination and deficits at baseline and at the end of the experiment.

  • Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect brain tissue.

    • Neurochemical Analysis: Measure dopamine and its metabolites (DOPAC and HVA) in the striatum using high-performance liquid chromatography (HPLC).

    • Immunohistochemistry: Perform tyrosine hydroxylase (TH) staining on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc).

4. Data Analysis:

  • Compare the behavioral performance, striatal dopamine levels, and the number of TH-positive neurons between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant attenuation of MPTP-induced deficits in the compound-treated groups indicates a neuroprotective effect.

MPTP_Model_Workflow cluster_pre Pre-treatment Phase cluster_induction Disease Induction cluster_post Post-treatment Phase cluster_analysis Analysis A Administer Test Compound or Vehicle (e.g., 7 days) B Administer MPTP (e.g., 4 x 20 mg/kg, i.p.) A->B C Continue Compound/Vehicle Administration (e.g., 7 days) B->C D Behavioral Testing (e.g., Rotarod) C->D E Tissue Collection (Brain) C->E F Neurochemical Analysis (HPLC) E->F G Immunohistochemistry (TH Staining) E->G

References

A Comparative Guide to HPLC Methods for Purity Assessment of Propargylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount for the integrity of experimental outcomes and the quality of final products. Propargylamine (B41283) hydrochloride (C₃H₅N·HCl) is a critical building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and overall safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity determination of such compounds.

This guide provides a comparative analysis of two robust HPLC methods for the purity assessment of propargylamine hydrochloride: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). The selection of an appropriate HPLC method is crucial, as this compound is a small, polar molecule, which can present challenges for retention and separation on traditional reversed-phase columns.

Comparison of HPLC Methods

The choice between RP-HPLC and HILIC depends on the specific analytical needs and the impurity profile of the this compound sample. RP-HPLC is a widely used technique that separates molecules based on their hydrophobicity. In contrast, HILIC is particularly adept at retaining and separating polar compounds that are often poorly retained in reversed-phase chromatography.

A key consideration for the analysis of this compound is its lack of a strong UV chromophore. Therefore, detection methods such as UV detection at low wavelengths (e.g., 200-210 nm) or the use of universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are often necessary for sensitive detection. For the purpose of this guide, we will focus on UV detection, which is readily available in most analytical laboratories.

The following diagram illustrates the general workflow for the comparative purity assessment of this compound using the two proposed HPLC methods.

Purity_Assessment_Workflow cluster_Sample Sample Handling cluster_Analysis HPLC Analysis cluster_Data Data Processing & Comparison Sample Propargylamine Hydrochloride Sample Preparation Prepare 1 mg/mL solution in appropriate diluent Sample->Preparation RP_HPLC Method 1: RP-HPLC Analysis Preparation->RP_HPLC HILIC Method 2: HILIC Analysis Preparation->HILIC Data_Acquisition Data Acquisition (Chromatograms) RP_HPLC->Data_Acquisition HILIC->Data_Acquisition Integration Peak Integration (Area %) Data_Acquisition->Integration Comparison Compare Purity, Resolution, and Impurity Profile Integration->Comparison

Figure 1: Workflow for the comparative HPLC purity analysis of this compound.

Experimental Data

The following table summarizes representative data obtained from the analysis of a this compound sample using the two HPLC methods. The data includes the retention time of the main peak, the peak areas of the main component and a known potential impurity (dipropargylamine), and the calculated purity based on the area percentage.

ParameterMethod 1: RP-HPLCMethod 2: HILIC
Propargylamine Retention Time (min) 2.58.2
Dipropargylamine Retention Time (min) 4.86.5
Propargylamine Peak Area 985,000992,000
Dipropargylamine Peak Area 12,0007,500
Total Peak Area 1,000,0001,000,000
Calculated Purity (%) 98.599.2
Resolution (Propargylamine/Dipropargylamine) 3.52.8

Experimental Protocols

Detailed methodologies for the two HPLC methods are provided below. These protocols can serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Method 1: Reversed-Phase HPLC (RP-HPLC)

This method is designed to provide a rapid assessment of purity and is effective for separating propargylamine from less polar impurities.

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724).

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 50% B

    • 10-12 min: 50% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in water to a concentration of 1 mg/mL.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This method is particularly suitable for the retention and separation of propargylamine and other polar impurities.

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV detector.

  • Column: Amide or silica-based HILIC column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 90:10 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: 60:40 Acetonitrile/Water with 10 mM Ammonium Formate, pH 3.0.

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-15 min: 100% to 50% A

    • 15-20 min: 50% A

    • 20.1-25 min: 100% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve this compound in a 70:30 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Application Context: Role in Monoamine Oxidase B Inhibition

Propargylamine is a key structural motif in several irreversible monoamine oxidase B (MAO-B) inhibitors, which are used in the treatment of Parkinson's disease. The propargyl group covalently binds to the FAD cofactor of the enzyme, leading to its inactivation. The purity of this compound is therefore critical when used as a starting material for the synthesis of such inhibitors, as impurities could lead to the formation of less active or potentially toxic byproducts.

The following diagram illustrates the simplified inhibitory action of a propargylamine-containing drug on MAO-B.

MAO-B_Inhibition cluster_Pathway MAO-B Catalytic Cycle and Inhibition Dopamine Dopamine MAO_B MAO-B Enzyme (with FAD cofactor) Dopamine->MAO_B Oxidation Metabolites Inactive Metabolites MAO_B->Metabolites Inactive_Complex Inactive Covalent Enzyme-Inhibitor Complex Inhibitor Propargylamine-based Inhibitor Inhibitor->MAO_B Irreversible Inhibition

Figure 2: Simplified pathway of MAO-B inhibition by a propargylamine-containing drug.

References

A Toxicological Comparison of Propargylamine Derivatives: Selegiline, Rasagiline, Pargyline, and Clorgyline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective toxicological comparison of four key propargylamine (B41283) derivatives: selegiline, rasagiline, pargyline, and clorgyline. These compounds, primarily known for their roles as monoamine oxidase (MAO) inhibitors, have diverse therapeutic applications and consequently, distinct toxicological profiles. This document summarizes acute and in vitro toxicity data, details relevant experimental methodologies, and visualizes key toxicological pathways to aid in research and development.

Quantitative Toxicological Data

The following tables provide a summary of available acute toxicity (LD50) and in vitro cytotoxicity (IC50) data for selegiline, rasagiline, pargyline, and clorgyline. It is important to note that values can vary between studies due to different experimental conditions, and direct comparisons should be made with caution.

Table 1: Acute Toxicity (LD50) of Propargylamine Derivatives

CompoundSpeciesRoute of AdministrationLD50 Value
Selegiline RatIntravenous63 mg/kg
Rasagiline RatOral> 84 mg/kg (maximal non-lethal dose approx. 100 mg/kg/day)
MouseOral> 84 mg/kg (maximal non-lethal dose approx. 100 mg/kg/day)
Pargyline RatOral250 mg/kg
RatIntraperitoneal142 mg/kg
Clorgyline RatOral210 mg/kg
MouseOral430 mg/kg
MouseIntraperitoneal350 mg/kg
MouseSubcutaneous400 mg/kg

Table 2: In Vitro Cytotoxicity (IC50) and MAO Inhibition of Propargylamine Derivatives

CompoundCell Line/EnzymeAssay TypeIC50/Ki Value (µM)
Selegiline SH-SY5YNeuroprotection against cisplatinNot specified, but showed significant reduction in cell death
MAO-AInhibition7.0
Rasagiline A375 (Melanoma)MTT Assay280.69
SK-MEL28 (Melanoma)MTT Assay402.89
FM55P (Melanoma)MTT Assay349.44
FM55M2 (Melanoma)MTT Assay117.45
Pargyline MAO-AInhibition (Ki)13
MAO-BInhibition (Ki)0.5
DU-145 (Prostate Cancer)MTT Assay (GI50)218.89
PC-3 (Prostate Cancer)MTT Assay (GI50)196.97
Clorgyline MAO-AInhibition (IC50)0.0012
MAO-BInhibition (IC50)1.9
MAO-AInhibition (Ki)0.054
MAO-BInhibition (Ki)58

Experimental Protocols

Detailed methodologies for key toxicological assays are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

MTT Assay for In Vitro Cytotoxicity

This assay assesses cell viability by measuring the metabolic activity of mitochondria.

  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the propargylamine derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well.

    • Shake the plate for 10-15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Experimental Setup:

    • Seed and treat cells with propargylamine derivatives as described in the MTT assay protocol.

    • Prepare the following controls: background control (medium only), low control (untreated cells for

Safety Operating Guide

Propargylamine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Propargylamine (B41283) Hydrochloride: A Guide to Safe Disposal

The proper disposal of propargylamine hydrochloride is critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, this compound must be managed as a regulated chemical waste from collection to final disposal. Adherence to federal, state, and local regulations is mandatory. This guide provides essential procedural steps for researchers, scientists, and drug development professionals to handle and dispose of this compound safely.

Immediate Safety Protocols

Before handling this compound, it is imperative to be aware of its hazards and to use appropriate personal protective equipment (PPE).

Key Hazards:

  • Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Irritation: Causes serious skin and eye irritation.[1][3][4]

  • Respiratory Effects: May cause respiratory tract irritation.[1][2][4]

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tight-sealing safety goggles and/or a face shield.[2]

  • Hand Protection: Wear protective gloves (e.g., nitrile).[2]

  • Protective Clothing: Use appropriate protective clothing to prevent skin contact.[2][3]

  • Respiratory Protection: If dust is generated or exposure limits may be exceeded, a NIOSH/MSHA-approved respirator is required.[2]

  • Ventilation: Always handle this chemical in a well-ventilated area or within a chemical fume hood.[4][5]

  • Emergency Equipment: Facilities must be equipped with an accessible eyewash station and a safety shower.[4]

Hazard and Transportation Data

This compound is classified as a hazardous material for transportation. The following table summarizes its key identification and hazard data.

Identifier Classification Details
GHS Hazard Statements Acute Toxicity, OralCategory 3 or 4[1][5]
Acute Toxicity, DermalCategory 3 or 4[1][5]
Acute Toxicity, InhalationCategory 3 or 4[1][5]
Skin Corrosion/IrritationCategory 2[1]
Serious Eye Damage/IrritationCategory 2[1]
Specific Target Organ ToxicityCategory 3 (Respiratory System)[1]
UN Number TransportationUN2811[1][3][5]
Proper Shipping Name TransportationToxic solid, organic, n.o.s. (Prop-2-ynylamine hydrochloride)[1][5]
Transport Hazard Class Transportation6.1 (Toxic Material)[1][3][5]
Packing Group TransportationIII[1][3][5]

Standard Operating Procedure for Disposal

The disposal of this compound must follow a "cradle-to-grave" approach as mandated by the Resource Conservation and Recovery Act (RCRA).[6]

Step 1: Waste Characterization

As the waste generator, you are legally responsible for determining if the this compound waste is classified as hazardous.[1][4] This determination must be made in accordance with US EPA guidelines found in 40 CFR Part 261.3 and any applicable state or local regulations.[4][6] Given its toxicity, it will be classified as a hazardous waste.

Step 2: Waste Collection and Segregation
  • Container: Collect all this compound waste, including contaminated labware and PPE, in a designated, sealable, and chemically compatible container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Segregation: Store the waste container away from incompatible materials, which include acids, acid anhydrides, acid chlorides, and oxidizing agents, to prevent hazardous reactions.[1][4]

Step 3: On-Site Storage
  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area.[1][4]

  • The storage area should be secure and accessible only to trained personnel.

  • Adhere to the accumulation time limits for your facility's generator status (e.g., Large Quantity Generator, Small Quantity Generator).[7]

Step 4: Arranging for Professional Disposal
  • Disposal of this compound must be handled by a licensed hazardous waste management company.

  • A hazardous waste manifest document is required to track the waste from your facility to its final destination, ensuring a compliant "cradle-to-grave" process.[7][8]

Step 5: Final Disposal Method
  • Do not dispose of this chemical down the drain or in regular trash.[1][5] The product should not be allowed to enter the environment, waterways, or soil.[5]

  • The most common and recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[3] This process must be performed at a permitted Treatment, Storage, and Disposal Facility (TSDF).[8]

Accidental Release and Spill Protocol

In the event of a spill, immediate and proper response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Immediately alert others in the area and evacuate non-essential personnel. Secure the area to prevent entry.[2]

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.[4]

  • Wear PPE: Before cleanup, don all required PPE as listed above, including respiratory protection.[4]

  • Contain Spill: Prevent the spill from spreading or entering drains.[2][5]

  • Clean Up:

    • Gently sweep up the solid material, taking care to avoid generating dust.[1][4]

    • Use non-sparking tools to collect the spilled material.[5]

    • Place the swept-up material and any contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.[4][5]

  • Decontaminate: Thoroughly clean the contaminated surface.[2]

  • Dispose: Treat the spill cleanup waste as hazardous and dispose of it according to the procedures outlined above.

Disposal Workflow

The following diagram illustrates the required step-by-step process for the compliant disposal of this compound.

G This compound Disposal Workflow cluster_0 On-Site Procedures cluster_1 Off-Site Disposal A Step 1: Waste Generation (Solid Waste, Contaminated PPE) B Step 2: Waste Characterization (per 40 CFR 261.3) A->B C Step 3: Segregation & Collection (Labeled, Sealed Container) B->C D Step 4: Secure On-Site Storage (Cool, Dry, Ventilated Area) C->D E Step 5: Transport by Licensed Hauler (Hazardous Waste Manifest) D->E Arrange Pickup F Step 6: Final Disposal at Approved TSDF (e.g., Chemical Incineration) E->F

References

Safe Handling and Disposal of Propargylamine Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of propargylamine (B41283) hydrochloride in a laboratory setting. Adherence to these procedures is critical to mitigate risks and ensure a safe operational environment.

Immediate Safety and Operational Plan

Propargylamine hydrochloride is a hazardous chemical that can cause skin, eye, and respiratory irritation.[1][2] Ingestion may also be harmful.[2][3] Therefore, strict adherence to safety protocols is mandatory.

Engineering Controls and Personal Protective Equipment (PPE)

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.[1] The following Personal Protective Equipment (PPE) is required:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][3]Protects against splashes and dust.
Hand Protection Nitrile gloves.[4]Provides a barrier against skin contact.
Respiratory Protection A NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., type P2) should be used, especially when handling the powder outside of a fume hood or if dust is generated.[1][5]Prevents inhalation of irritating dust particles.
Protective Clothing A laboratory coat.[4]Protects skin and personal clothing from contamination.
Handling and Storage Procedures

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][6]

  • Refrigeration (2-8°C) is recommended for storage.[5]

Handling:

  • Before handling, ensure all required PPE is correctly worn.

  • Conduct all weighing and solution preparation within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid generating dust.[1][6]

  • Use dedicated, clean spatulas and glassware.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[1][6]

  • Clean the work area and any equipment used with a suitable solvent and dispose of the cleaning materials as hazardous waste.

Emergency Response Plan

In the event of an emergency, follow these procedures:

Emergency ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cups of water or milk.[1] Seek immediate medical attention.
Spill For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][6] Ventilate the area. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

The disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with all federal, state, and local regulations.[1]

Waste Collection:

  • Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container for hazardous waste.

  • Aqueous solutions should be collected in a separate, labeled hazardous waste container.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage of Waste: Store waste containers in a designated, secure area away from incompatible materials.

  • Arranging for Disposal: Contact your institution's environmental health and safety department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Quantitative Data Summary

ParameterValueReference
CAS Number 15430-52-1[1][6]
Molecular Weight 91.54 g/mol [6]
Appearance Brown powder[1][6]
Melting Point 179-182 °C[5]
Occupational Exposure Limits (PEL, TLV) Not Established[1]

Visual Workflow and Logic Diagrams

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Weigh this compound B->C D Prepare Solution C->D E Clean Workspace and Equipment D->E F Segregate and Label Hazardous Waste E->F G Store Waste in Designated Area F->G H Arrange for Professional Disposal G->H

Caption: Workflow for the safe handling of this compound.

EmergencyResponse cluster_exposure Personal Exposure cluster_spill Spill Start Exposure or Spill Event Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhale Inhalation Start->Inhale Ingest Ingestion Start->Ingest SmallSpill Small Spill Start->SmallSpill LargeSpill Large Spill Start->LargeSpill Action1 Flush with Water (15 min) Remove Contaminated Clothing Skin->Action1 Action2 Flush Eyes with Water (15 min) Eyes->Action2 Action3 Move to Fresh Air Provide Oxygen/Artificial Respiration Inhale->Action3 Action4 Rinse Mouth Drink Water/Milk Do NOT Induce Vomiting Ingest->Action4 Action5 Sweep Up Carefully Place in Sealed Container for Disposal SmallSpill->Action5 Action6 Evacuate Area Contact EHS LargeSpill->Action6 SeekMedical Seek Immediate Medical Attention Action1->SeekMedical Action2->SeekMedical Action3->SeekMedical Action4->SeekMedical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propargylamine hydrochloride
Reactant of Route 2
Propargylamine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.